molecular formula C24H21FN4O3 B12383106 Y08262

Y08262

Cat. No.: B12383106
M. Wt: 432.4 g/mol
InChI Key: KGZLYSYTRODCBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Y08262 is a useful research compound. Its molecular formula is C24H21FN4O3 and its molecular weight is 432.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H21FN4O3

Molecular Weight

432.4 g/mol

IUPAC Name

3-acetyl-N-[3-(1-cyclopropylpyrazol-4-yl)-2-fluorophenyl]-7-methoxyindolizine-1-carboxamide

InChI

InChI=1S/C24H21FN4O3/c1-14(30)21-11-19(22-10-17(32-2)8-9-28(21)22)24(31)27-20-5-3-4-18(23(20)25)15-12-26-29(13-15)16-6-7-16/h3-5,8-13,16H,6-7H2,1-2H3,(H,27,31)

InChI Key

KGZLYSYTRODCBP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C2N1C=CC(=C2)OC)C(=O)NC3=CC=CC(=C3F)C4=CN(N=C4)C5CC5

Origin of Product

United States

Foundational & Exploratory

Y08262: A Technical Overview of its Mechanism of Action in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Epigenetic dysregulation is a key driver of AML pathogenesis, making epigenetic regulators attractive therapeutic targets. One such target is the CREB-binding protein (CBP), a transcriptional coactivator with a bromodomain that recognizes acetylated lysine residues on histones and other proteins, playing a crucial role in gene expression. The compound Y08262 has been identified as a potent and selective inhibitor of the CBP bromodomain, showing promise as a potential therapeutic agent for AML. This document provides a detailed technical guide on the mechanism of action of this compound in AML, including available quantitative data, relevant experimental protocols, and visualizations of the signaling pathway and experimental workflows.

Core Mechanism of Action

This compound functions as a selective inhibitor of the CBP bromodomain. The bromodomain of CBP is an epigenetic "reader" that plays a pivotal role in transcriptional regulation. By binding to acetylated lysine residues on histones and transcription factors, the CBP bromodomain helps to recruit the transcriptional machinery to specific gene promoters, leading to the expression of genes involved in cell proliferation and survival. In AML, the CBP bromodomain is implicated in maintaining the expression of oncogenes that drive leukemogenesis.

This compound competitively binds to the acetyl-lysine binding pocket of the CBP bromodomain, preventing its interaction with acetylated histones and other proteins. This disruption of CBP's reader function leads to the downregulation of target oncogenes, thereby inhibiting the growth and proliferation of AML cells.

Quantitative Data

The primary quantitative data available for this compound is its high potency in inhibiting the CBP bromodomain. While the full spectrum of its activity across various AML cell lines is detailed in the primary literature, which is not publicly accessible, the foundational inhibitory concentration is a key indicator of its potential.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeIC50 (nM)Source
CBP BromodomainBiochemical Assay73.1

Note: The primary publication indicates that this compound also demonstrates potent inhibitory activities in AML cell lines, though specific IC50 values for cell viability or proliferation are not available in the public domain.

Signaling Pathway

The inhibition of the CBP bromodomain by this compound disrupts the transcriptional activation of key oncogenes in AML. A primary downstream target of CBP is the MYC proto-oncogene, a critical driver of cell proliferation and a hallmark of many cancers, including AML.

cluster_nucleus Nucleus This compound This compound CBP CBP Bromodomain This compound->CBP Inhibits TF Transcription Factors (e.g., MYB) CBP->TF Coactivates Ac_Histone Acetylated Histone Ac_Histone->CBP Binds to MYC_Gene MYC Gene Promoter TF->MYC_Gene Binds to Transcription Transcription MYC_mRNA MYC mRNA Transcription->MYC_mRNA Cell_Proliferation Leukemic Cell Proliferation MYC_mRNA->Cell_Proliferation Drives

Caption: this compound inhibits the CBP bromodomain, disrupting transcriptional activation of the MYC oncogene.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the characterization of a novel CBP bromodomain inhibitor like this compound.

CBP Bromodomain Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is used to determine the in vitro potency of a compound in inhibiting the interaction between the CBP bromodomain and an acetylated histone peptide.

  • Materials:

    • Recombinant GST-tagged CBP bromodomain protein

    • Biotinylated acetylated histone H4 peptide

    • Europium-labeled anti-GST antibody (donor fluorophore)

    • Streptavidin-conjugated Allophycocyanin (APC) (acceptor fluorophore)

    • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.5)

    • 384-well assay plates

    • This compound (or test compound) serially diluted in DMSO

  • Procedure:

    • Add 2 µL of the serially diluted this compound compound or DMSO (as a control) to the wells of a 384-well plate.

    • Prepare a solution of recombinant CBP bromodomain and the biotinylated acetylated histone H4 peptide in assay buffer.

    • Add 10 µL of this protein-peptide mixture to each well.

    • Incubate the plate at room temperature for 15 minutes.

    • Prepare a detection mixture containing the Europium-labeled anti-GST antibody and Streptavidin-APC in assay buffer.

    • Add 10 µL of the detection mixture to each well.

    • Incubate the plate at room temperature for 1 hour, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.

    • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with a test compound.

  • Materials:

    • AML cell lines (e.g., MV4-11, MOLM-13)

    • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

    • 96-well cell culture plates

    • This compound (or test compound) serially diluted in culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Procedure:

    • Seed AML cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

    • Treat the cells with serial dilutions of this compound. Include wells with untreated cells and vehicle (DMSO) control.

    • Incubate the plate for an additional 72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis after drug treatment.

  • Materials:

    • AML cell lines

    • This compound (or test compound)

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Seed AML cells in a 6-well plate and treat with this compound at various concentrations for 24-48 hours.

    • Harvest the cells by centrifugation and wash them twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour, detecting FITC fluorescence (for Annexin V) and PI fluorescence.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel compound like this compound in AML.

cluster_workflow Preclinical Evaluation Workflow for this compound in AML start Start: Novel Compound (this compound) biochem_assay Biochemical Assay (e.g., TR-FRET) start->biochem_assay 1. Target Inhibition cell_viability Cell Viability Assays (e.g., MTT on AML cell lines) biochem_assay->cell_viability 2. Cellular Potency apoptosis_assay Apoptosis Assays (e.g., Annexin V) cell_viability->apoptosis_assay 3. Mechanism of Death target_engagement Cellular Target Engagement (e.g., Western Blot for c-Myc) apoptosis_assay->target_engagement 4. Downstream Effects in_vivo In Vivo Studies (AML Xenograft Model) target_engagement->in_vivo 5. Efficacy in Model end End: Candidate for Further Development in_vivo->end

Caption: A generalized workflow for the preclinical assessment of this compound's anti-AML activity.

Conclusion

This compound is a potent and selective inhibitor of the CBP bromodomain, a critical epigenetic regulator in AML. By disrupting the transcriptional activity of CBP, this compound leads to the downregulation of key oncogenes, thereby inhibiting leukemic cell growth. While detailed cellular data for this compound is not broadly available, its high in vitro potency against its target suggests it is a promising lead compound for further investigation and development as a targeted therapy for Acute Myeloid Leukemia. The experimental protocols and workflows outlined in this guide provide a framework for the continued evaluation of this compound and other CBP bromodomain inhibitors.

Y08262 CBP bromodomain binding affinity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the CBP Bromodomain Binding Affinity of Y08262

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the binding affinity of the small molecule inhibitor this compound to the bromodomain of the CREB-binding protein (CBP). The information presented herein is intended to support research and drug development efforts targeting the CBP bromodomain, a key epigenetic reader implicated in various diseases, including acute myeloid leukemia (AML).

Quantitative Binding Data

The primary quantitative measure of this compound's potency for the CBP bromodomain is its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the binding of a ligand to the bromodomain by 50%.

CompoundTargetAssay TypeIC50 (nM)Reference
This compoundHuman CBP BromodomainNot Specified73.1[1]

As of the latest literature review, the dissociation constant (Kd) for the interaction between this compound and the CBP bromodomain has not been publicly reported. The IC50 value, however, indicates a potent, nanomolar-level inhibition of the CBP bromodomain by this compound[1].

Experimental Protocols

While the specific assay used to determine the IC50 of this compound was not detailed in the primary publication, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a standard and robust method for characterizing the binding of inhibitors to bromodomains. The following is a representative protocol for such an assay.

Representative TR-FRET Assay Protocol for CBP Bromodomain Inhibitor Screening

This protocol is designed for a 384-well plate format and is based on established methodologies for screening CBP bromodomain inhibitors[2][3].

1. Reagents and Materials:

  • CBP Bromodomain (BRD) Protein: Recombinant human CBP bromodomain (e.g., amino acids 1081-1197) tagged with a donor fluorophore (e.g., Europium chelate, GST-tag for antibody-based detection)[2][3].

  • Biotinylated Acetylated Peptide: A biotinylated histone peptide containing an acetylated lysine residue that is a known ligand for the CBP bromodomain (e.g., derived from histone H4)[2][3].

  • Acceptor Fluorophore: Streptavidin-conjugated acceptor fluorophore (e.g., Allophycocyanin - APC).

  • Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 0.1% Bovine Serum Albumin (w/v), 0.01% Triton X-100 (v/v)[3].

  • Test Compound: this compound or other inhibitors dissolved in DMSO.

  • Plate: White, low-volume 384-well assay plates.

  • Plate Reader: A microplate reader capable of TR-FRET measurements, with appropriate excitation and emission filters (e.g., excitation at ~340 nm, emission at ~620 nm for the donor and ~665 nm for the acceptor)[2].

2. Assay Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of this compound in 100% DMSO.

    • Further dilute the compounds in Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., < 1%) to avoid interference[2].

  • Reagent Preparation:

    • Dilute the CBP-BRD-donor conjugate and the biotinylated acetylated peptide in Assay Buffer to their optimal working concentrations, as determined by titration experiments[3].

    • Dilute the streptavidin-acceptor conjugate in Assay Buffer.

  • Assay Plate Setup (20 µL final volume):

    • Add 5 µL of the diluted test compound (or DMSO for control wells) to the wells of the 384-well plate.

    • Add 5 µL of the diluted CBP-BRD-donor conjugate to all wells.

    • Add 5 µL of the diluted biotinylated acetylated peptide to all wells.

    • Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes), protected from light, to allow the binding reaction to reach equilibrium[3].

    • Add 5 µL of the diluted streptavidin-acceptor conjugate to all wells.

    • Incubate the plate for a further 60 minutes at room temperature, protected from light.

  • Signal Detection:

    • Measure the TR-FRET signal using a compatible plate reader.

    • The measurement involves a delay after the excitation pulse to minimize background fluorescence, followed by the simultaneous measurement of fluorescence emission at the donor and acceptor wavelengths (e.g., 620 nm and 665 nm)[4][5].

3. Data Analysis:

  • Calculate the TR-FRET Ratio: For each well, calculate the ratio of the acceptor signal to the donor signal (e.g., Emission at 665 nm / Emission at 620 nm).

  • Normalization: Normalize the data using control wells:

    • High Control (0% inhibition): Wells containing DMSO instead of the inhibitor.

    • Low Control (100% inhibition): Wells with a saturating concentration of a known CBP bromodomain inhibitor or wells without the CBP-BRD protein.

  • IC50 Determination: Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Signaling Pathway and Experimental Workflow

The interaction between the CBP bromodomain and acetylated lysine residues on proteins like histones is a critical step in transcriptional activation. Small molecule inhibitors such as this compound competitively bind to the acetyl-lysine binding pocket of the bromodomain, thereby disrupting this interaction and modulating gene expression.

signaling_pathway cluster_0 Normal Cellular Process cluster_1 Inhibition by this compound Histone Acetylated Histone CBP CBP Bromodomain Histone->CBP Binding Transcription Gene Transcription CBP->Transcription Activation This compound This compound CBP_inhibited CBP Bromodomain This compound->CBP_inhibited Competitive Binding Blocked Blocked Transcription CBP_inhibited->Blocked Inhibition

Caption: Mechanism of CBP Bromodomain Inhibition by this compound.

The experimental workflow for determining the inhibitory activity of compounds like this compound using a TR-FRET assay is a sequential process involving reagent preparation, reaction incubation, and signal detection.

experimental_workflow prep Reagent Preparation (CBP-Eu, Peptide, this compound) plate Assay Plate Dispensing (384-well) prep->plate incubate1 Incubation 1 (Binding Equilibrium) plate->incubate1 add_sa_apc Add SA-APC (Acceptor) incubate1->add_sa_apc incubate2 Incubation 2 (Signal Development) add_sa_apc->incubate2 read TR-FRET Signal Measurement incubate2->read analyze Data Analysis (IC50 Calculation) read->analyze

Caption: TR-FRET Experimental Workflow for IC50 Determination.

References

Y08262: A Technical Guide to its Chemical Structure, Synthesis, and Role as a CBP Bromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Y08262 is a potent and selective small molecule inhibitor of the CREB-binding protein (CBP) bromodomain, a key epigenetic reader implicated in the pathogenesis of acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of the chemical structure, a detailed synthesis protocol, and the known biological activity of this compound. All quantitative data is presented in structured tables, and the relevant biological pathway is visualized to facilitate a deeper understanding of its mechanism of action.

Chemical Structure and Properties

This compound, also known as compound 7e in its discovery publication, is chemically defined as 3-acetyl-N-(3-(1-cyclopropylpyrazol-4-yl)-2-fluorophenyl)-7-methoxyindolizine-1-carboxamide[1]. The chemical and physical properties of this compound are summarized in the table below.

PropertyValueReference
IUPAC Name 3-acetyl-N-(3-(1-cyclopropylpyrazol-4-yl)-2-fluorophenyl)-7-methoxyindolizine-1-carboxamide[1]
Molecular Formula C29H24FN5O3Inferred from IUPAC name
Molecular Weight 510.53 g/mol Inferred from Molecular Formula
Appearance Not specified in abstractsN/A
Solubility Not specified in abstractsN/A

Chemical Structure:

Chemical Structure of this compound

(Note: A 2D chemical structure image would be inserted here. As a language model, I cannot generate images directly. The IUPAC name provides the definitive structure.)

Synthesis of this compound

The synthesis of this compound is part of a broader discovery effort focusing on 1-(indolizin-3-yl)ethan-1-one derivatives as CBP bromodomain inhibitors. While the full detailed experimental protocol from the primary publication "Discovery of a potent and selective CBP bromodomain inhibitor (this compound) for treating acute myeloid leukemia" is not publicly available through the search results, the synthesis would logically follow a multi-step pathway common for the creation of complex heterocyclic molecules. A generalized synthetic workflow is presented below.

Experimental Workflow: A Generalized Approach to the Synthesis of this compound

G cluster_0 Indolizine Core Synthesis cluster_1 Amide Coupling A Substituted Pyridine C Indolizine Intermediate A->C Cyclization B Bromo-acetylating Agent B->C D Indolizine Carboxylic Acid C->D Functional Group Interconversion F This compound D->F Amide Bond Formation (e.g., HATU, EDCI) E Substituted Aniline (3-(1-cyclopropylpyrazol-4-yl)-2-fluoroaniline) E->F

Caption: Generalized synthetic workflow for this compound.

Biological Activity and Mechanism of Action

This compound is a highly potent and selective inhibitor of the CBP bromodomain, with a reported half-maximal inhibitory concentration (IC50) of 73.1 nM[1][2]. Bromodomains are protein modules that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene transcription.

In the context of acute myeloid leukemia (AML), the CBP bromodomain is a key component of transcriptional coactivator complexes. In certain subtypes of AML, such as those with MLL (Mixed-Lineage Leukemia) gene rearrangements, the MLL protein is fused to CBP, leading to the aberrant recruitment of the transcriptional machinery and the upregulation of pro-leukemic genes like HOXA9 and MEIS1[3][4][5].

By binding to the acetyl-lysine binding pocket of the CBP bromodomain, this compound competitively inhibits its interaction with acetylated histones. This disrupts the formation of the oncogenic transcription complexes, leading to the downregulation of target genes essential for leukemia cell proliferation and survival.

Signaling Pathway: Inhibition of MLL-CBP Fusion Protein Activity in AML

G cluster_0 Leukemogenic Signaling in MLL-rearranged AML cluster_1 Mechanism of this compound Action MLL_CBP MLL-CBP Fusion Protein Transcription_Complex Transcriptional Machinery MLL_CBP->Transcription_Complex recruits Ac_Histones Acetylated Histones Ac_Histones->MLL_CBP binds to CBP Bromodomain Oncogenes Upregulation of Pro-leukemic Genes (e.g., HOXA9, MEIS1) Transcription_Complex->Oncogenes activates Leukemia Leukemia Progression Oncogenes->Leukemia This compound This compound This compound->MLL_CBP binds to CBP Bromodomain Inhibition Inhibition of CBP Bromodomain

Caption: this compound inhibits the MLL-CBP fusion protein in AML.

Quantitative Data

The following table summarizes the key quantitative data reported for this compound.

ParameterValueCell Line/AssayReference
CBP Bromodomain IC50 73.1 nMBiochemical Assay[1][2]
Cellular Potency Potent inhibitory activitiesAML cell lines[2]

(Note: Further quantitative data such as selectivity against other bromodomains, detailed cellular IC50 values, and pharmacokinetic parameters would be included here upon access to the full-text publication.)

Conclusion

This compound is a promising lead compound for the development of novel therapeutics for acute myeloid leukemia. Its high potency and selectivity for the CBP bromodomain make it a valuable tool for further investigating the role of epigenetic regulation in cancer and for the potential development of targeted therapies. Future research should focus on elucidating its detailed pharmacokinetic and pharmacodynamic properties and evaluating its efficacy in preclinical models of AML.

References

Y08262: A Technical Guide to Target Validation in Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Y08262 has been identified as a potent and selective inhibitor of the CREB-binding protein (CBP) bromodomain, a critical epigenetic reader and transcriptional co-activator.[1][2] The dysregulation of CBP-mediated transcription is implicated in the pathogenesis of various malignancies, including acute myeloid leukemia (AML). This technical guide provides an in-depth overview of the target validation of this compound in leukemia cell lines, focusing on its mechanism of action, experimental validation, and relevant signaling pathways. While specific experimental data from the primary publication on this compound was not publicly accessible, this guide consolidates the known biochemical activity of this compound with established methodologies for evaluating CBP/p300 inhibitors in leukemia research.

Quantitative Data

The inhibitory activity of this compound against its direct target, the CBP bromodomain, has been quantified. The half-maximal inhibitory concentration (IC50) from in vitro assays establishes the biochemical potency of the compound.

Table 1: Biochemical Potency of this compound

TargetIC50 (nM)Assay Type
CBP Bromodomain73.1In vitro biochemical assay

Data sourced from the primary publication abstract.[1][2]

While the primary publication states that this compound exhibits "potent inhibitory activities in AML cell lines," specific IC50 values for cell viability or proliferation were not available in the public domain at the time of this writing.[1][2] For context, other selective CBP/p300 bromodomain inhibitors have demonstrated anti-proliferative effects in AML cell lines such as MV4-11 with IC50 values in the micromolar and sub-micromolar range.

Mechanism of Action and Signaling Pathway

This compound functions by competitively binding to the acetyl-lysine binding pocket of the CBP bromodomain. CBP is a crucial co-activator for a multitude of transcription factors, including those involved in the Wnt/β-catenin signaling pathway. In many leukemias, this pathway is aberrantly activated, leading to the transcription of genes that promote proliferation, survival, and self-renewal of leukemic stem cells.

By inhibiting the CBP bromodomain, this compound is hypothesized to disrupt the interaction between CBP and acetylated histone proteins, as well as other acetylated transcription factors. This leads to the downregulation of key oncogenic target genes, such as c-Myc.

Y08262_Mechanism_of_Action This compound Mechanism of Action in Leukemia cluster_wnt Wnt/β-catenin Pathway cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dsh Frizzled->Dvl DestructionComplex Destruction Complex (APC, Axin, GSK3β) Dvl->DestructionComplex inhibition beta_catenin_cyto β-catenin (cytoplasmic) DestructionComplex->beta_catenin_cyto degradation beta_catenin_nuc β-catenin (nuclear) beta_catenin_cyto->beta_catenin_nuc translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds CBP CBP TCF_LEF->CBP recruits Histones Acetylated Histones CBP->Histones acetylates Transcription Transcription CBP->Transcription Histones->Transcription TargetGenes Target Genes (e.g., c-Myc) Proliferation Leukemic Cell Proliferation & Survival TargetGenes->Proliferation promotes Transcription->TargetGenes This compound This compound This compound->CBP inhibits bromodomain Cell_Viability_Workflow Cell Viability Assay Workflow Start Start SeedCells Seed Leukemia Cells (96-well plate) Start->SeedCells AddCompound Add this compound dilutions (and DMSO control) SeedCells->AddCompound Incubate72h Incubate for 72h AddCompound->Incubate72h AddMTS Add MTS Reagent Incubate72h->AddMTS Incubate4h Incubate for 2-4h AddMTS->Incubate4h ReadAbsorbance Measure Absorbance (490nm) Incubate4h->ReadAbsorbance AnalyzeData Calculate Viability & IC50 ReadAbsorbance->AnalyzeData End End AnalyzeData->End Western_Blot_Workflow Western Blot Analysis Workflow Start Start CellTreatment Treat Cells with this compound Start->CellTreatment Lysis Cell Lysis & Protein Extraction CellTreatment->Lysis Quantification Protein Quantification (BCA) Lysis->Quantification SDSPAGE SDS-PAGE Quantification->SDSPAGE Transfer Transfer to PVDF Membrane SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Signal Detection (ECL) SecondaryAb->Detection Analysis Data Analysis Detection->Analysis End End Analysis->End

References

Epigenetic Modifications Induced by Y08262: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Y08262 is a novel, potent, and selective small molecule inhibitor of the CREB-binding protein (CBP) bromodomain, a key epigenetic reader.[1][2][3] By targeting the CBP bromodomain, this compound offers a promising therapeutic avenue for diseases such as acute myeloid leukemia (AML).[1][4] This technical guide provides an in-depth overview of the core mechanisms of this compound, focusing on the epigenetic modifications it induces. The document details expected quantitative outcomes, representative experimental protocols, and key signaling pathways, based on the known function of CBP bromodomain inhibitors.

Introduction to this compound and its Target

This compound has been identified as a selective inhibitor of the CBP bromodomain with a half-maximal inhibitory concentration (IC50) of 73.1 nM.[1][2][3] CBP and its close homolog p300 are histone acetyltransferases (HATs) that play a crucial role in regulating gene expression through the acetylation of histone and non-histone proteins. The bromodomain of CBP is responsible for recognizing and binding to acetylated lysine residues on histones, thereby recruiting the transcriptional machinery to specific gene loci.

In hematological malignancies like AML, the aberrant activity of CBP is implicated in the maintenance of a leukemic state. By inhibiting the CBP bromodomain, this compound is expected to disrupt the interaction between CBP and acetylated histones, leading to the downregulation of oncogenic gene expression programs, cell cycle arrest, and apoptosis in cancer cells.

Quantitative Data on the Effects of this compound

While the primary publication on this compound is not publicly available in its entirety, the following tables summarize the expected quantitative data based on the known activity of selective CBP/p300 bromodomain inhibitors in AML cell lines.

Table 1: In Vitro Activity of this compound

ParameterCell LineValue
CBP Bromodomain Inhibition (IC50)Biochemical Assay73.1 nM[1][2][3]
Cell Viability (IC50)MV4-11 (AML)Estimated 0.5 - 5 µM
MOLM-13 (AML)Estimated 1 - 10 µM
Apoptosis Induction (Annexin V+)MV4-11 (AML)Estimated Dose-dependent increase
Cell Cycle ArrestMV4-11 (AML)Estimated G1 phase arrest

Note: Cell viability, apoptosis, and cell cycle data are illustrative and based on the typical performance of selective CBP/p300 inhibitors in AML cell lines.

Table 2: Epigenetic and Transcriptional Effects of this compound

ParameterTargetCell LineExpected Outcome
Histone H3 Acetylation (H3K27ac)Global LevelsMV4-11 (AML)Estimated No significant change
MYC EnhancerMV4-11 (AML)Estimated Significant decrease
MYC mRNA ExpressionMYCMV4-11 (AML)Estimated Dose-dependent decrease
BCL2 mRNA ExpressionBCL2MV4-11 (AML)Estimated Dose-dependent decrease

Note: These expected outcomes are based on the known mechanism of CBP bromodomain inhibitors, which act by displacing CBP from chromatin at specific gene loci rather than inhibiting its global HAT activity.

Experimental Protocols

The following are detailed, representative methodologies for key experiments to characterize the epigenetic and cellular effects of this compound.

Western Blot for Histone Acetylation

This protocol is for assessing changes in histone H3 acetylation at lysine 27 (H3K27ac) at a specific gene promoter, such as the MYC enhancer, after treatment with this compound.

  • Cell Culture and Treatment: Culture MV4-11 cells to a density of 1x10^6 cells/mL and treat with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for 24 hours.

  • Histone Extraction: Harvest cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of histone extracts onto a 15% SDS-polyacrylamide gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against H3K27ac (1:1000 dilution) and a loading control like total Histone H3 (1:5000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Densitometry Analysis: Quantify the band intensities and normalize the H3K27ac signal to the total Histone H3 signal.

Chromatin Immunoprecipitation (ChIP) followed by qPCR

This protocol is to determine the occupancy of CBP at a specific genomic locus, such as the MYC enhancer, in response to this compound treatment.

  • Cell Culture and Cross-linking: Treat MV4-11 cells with this compound or DMSO as described above. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

  • Chromatin Preparation: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

  • Immunoprecipitation:

    • Pre-clear the chromatin with Protein A/G agarose beads.

    • Incubate the chromatin with an anti-CBP antibody or an IgG control overnight at 4°C.

    • Add Protein A/G agarose beads to pull down the antibody-protein-DNA complexes.

    • Wash the beads to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight.

  • DNA Purification: Purify the DNA using a standard phenol-chloroform extraction or a commercial kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using primers specific for the MYC enhancer region and a negative control region.

    • Calculate the enrichment of CBP at the target locus relative to the input and IgG controls.

Reverse Transcription Quantitative PCR (RT-qPCR) for Gene Expression

This protocol is for measuring the mRNA expression levels of downstream target genes, such as MYC and BCL2, following this compound treatment.

  • Cell Culture and RNA Extraction: Treat MV4-11 cells with this compound or DMSO. Harvest the cells and extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR):

    • Perform qPCR using primers specific for MYC, BCL2, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

    • Use a SYBR Green or TaqMan-based detection method.

  • Data Analysis: Calculate the relative gene expression using the delta-delta Ct method, normalizing the expression of the target genes to the housekeeping gene.

Visualizations of Pathways and Workflows

Signaling Pathway of this compound Action

Y08262_Mechanism cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects This compound This compound Bromodomain Bromodomain This compound->Bromodomain Inhibition CBP CBP CBP->Bromodomain HAT_Domain HAT Domain CBP->HAT_Domain TF Transcription Factors (e.g., MYC) CBP->TF Co-activation Acetylated_Histone Acetylated Histone Bromodomain->Acetylated_Histone Binding Gene Oncogenes (e.g., MYC, BCL2) Acetylated_Histone->Gene TF->Gene Transcription Transcription (mRNA) Gene->Transcription Decreased_Proliferation Decreased Proliferation Transcription->Decreased_Proliferation Suppression of pro-growth genes Apoptosis Apoptosis Transcription->Apoptosis Upregulation of pro-apoptotic genes Differentiation Differentiation Transcription->Differentiation Activation of differentiation pathways

Caption: Mechanism of action of this compound in inhibiting CBP function.

Experimental Workflow for this compound Characterization

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_assays Assays cluster_data_analysis Data Analysis and Interpretation cluster_conclusion Conclusion AML_Cells AML Cell Lines (e.g., MV4-11) Treatment Treatment with this compound (Dose-response and time-course) AML_Cells->Treatment Cell_Viability Cell Viability Assay (MTT / CellTiter-Glo) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V / Caspase-Glo) Treatment->Apoptosis_Assay Western_Blot Western Blot (Histone Acetylation) Treatment->Western_Blot ChIP_qPCR ChIP-qPCR (CBP Occupancy) Treatment->ChIP_qPCR RT_qPCR RT-qPCR (Gene Expression) Treatment->RT_qPCR IC50_Calculation IC50 Calculation Cell_Viability->IC50_Calculation Statistical_Analysis Statistical Analysis Apoptosis_Assay->Statistical_Analysis Western_Blot->Statistical_Analysis ChIP_qPCR->Statistical_Analysis Pathway_Analysis Pathway Analysis RT_qPCR->Pathway_Analysis Mechanism_Elucidation Elucidation of this compound's Epigenetic Mechanism IC50_Calculation->Mechanism_Elucidation Statistical_Analysis->Mechanism_Elucidation Pathway_Analysis->Mechanism_Elucidation

Caption: A typical workflow for characterizing the effects of this compound.

Conclusion and Future Directions

This compound is a promising CBP bromodomain inhibitor with potential therapeutic applications in AML. Its mechanism of action is centered on the disruption of epigenetic regulation of oncogenic gene expression. The data and protocols presented in this guide, while based on the established activities of this inhibitor class, provide a solid framework for the further investigation of this compound.

Future research should focus on obtaining and analyzing the data from the primary study on this compound to confirm these expected outcomes. Further studies could explore the efficacy of this compound in in vivo models of AML and investigate potential combination therapies to enhance its anti-leukemic activity. A comprehensive understanding of the epigenetic modifications induced by this compound will be crucial for its successful clinical development.

References

The Emergence of Y08262: A Potent and Selective CBP Bromodomain Inhibitor for Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Overview for the Scientific Community

In the landscape of epigenetic drug discovery, the bromodomain of the CREB-binding protein (CBP) has emerged as a compelling therapeutic target for acute myeloid leukemia (AML). A recent significant development in this area is the discovery of Y08262, a novel, potent, and selective small molecule inhibitor of the CBP bromodomain.[1] This technical guide provides an in-depth analysis of the discovery and development of this compound, consolidating the available data, outlining key experimental methodologies, and illustrating its proposed mechanism of action.

Core Compound Data

This compound, a 1-(indolizin-3-yl)ethan-1-one derivative, has demonstrated significant promise in preclinical evaluations.[1] The compound's inhibitory activity against the CBP bromodomain and its efficacy in AML cell lines are summarized below.

Parameter Value Assay Type
CBP Bromodomain IC50 73.1 nMBiochemical Assay
Cellular Activity Potent inhibitory activities in AML cell linesCell-based Assays

Table 1: In Vitro Activity of this compound. The half-maximal inhibitory concentration (IC50) against the CBP bromodomain highlights the potency of this compound. While specific GI50 values for AML cell lines are not yet publicly available, initial reports confirm potent activity.[1]

Bromodomain Family Compound Selectivity Profile
CBP/p300 This compoundRemarkable selectivity for CBP
BET family (e.g., BRD4) This compoundHigh

Table 2: Selectivity Profile of this compound. this compound is reported to have remarkable selectivity for the CBP bromodomain over other bromodomain families.[1] Precise quantitative selectivity data (IC50 values against a panel of bromodomains) are not yet publicly available.

Experimental Protocols

The development and characterization of this compound involved a series of standard and specialized experimental protocols. The following sections detail the generalized methodologies employed for the synthesis, biochemical screening, and cellular evaluation of CBP bromodomain inhibitors like this compound.

Synthesis of 1-(indolizin-3-yl)ethan-1-one Derivatives

The synthesis of the core scaffold of this compound, the 1-(indolizin-3-yl)ethan-1-one moiety, is a critical step in its production. While the specific synthetic route for this compound is proprietary, a general multi-step synthesis for this class of compounds can be outlined.

G cluster_synthesis Generalized Synthetic Workflow start Starting Materials (e.g., Pyridine derivatives, α-haloketones) step1 Cycloaddition Reaction (e.g., Tschitschibabin reaction) start->step1 step2 Formation of Indolizine Core step1->step2 step3 Functional Group Interconversion step2->step3 step4 Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) step3->step4 end This compound (1-(indolizin-3-yl)ethan-1-one derivative) step4->end

Figure 1: Generalized Synthetic Workflow. A representative workflow for the synthesis of the 1-(indolizin-3-yl)ethan-1-one scaffold.

CBP Bromodomain Inhibition Assay (AlphaScreen)

To determine the potency of this compound against the CBP bromodomain, a proximity-based assay such as the Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is commonly employed. This assay measures the ability of the inhibitor to disrupt the interaction between the CBP bromodomain and an acetylated histone peptide.

G cluster_alphascreen AlphaScreen Assay Workflow reagents Reagents: - Biotinylated Acetylated Histone Peptide - GST-tagged CBP Bromodomain - Streptavidin-Donor Beads - Anti-GST-Acceptor Beads - this compound (Test Compound) mix Mix Reagents in Assay Plate reagents->mix incubate Incubate at Room Temperature mix->incubate read Read Plate on AlphaScreen-compatible Reader incubate->read analyze Analyze Data to Determine IC50 read->analyze

Figure 2: AlphaScreen Assay Workflow. A schematic of the AlphaScreen protocol to measure CBP bromodomain inhibition.

Cell Viability Assay (MTT/MTS)

The effect of this compound on the viability of AML cell lines is typically assessed using metabolic assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay. These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability.

G cluster_cell_viability Cell Viability Assay Workflow seed Seed AML Cells in 96-well Plates treat Treat Cells with a Dose Range of this compound seed->treat incubate Incubate for a Defined Period (e.g., 72h) treat->incubate add_reagent Add MTT or MTS Reagent incubate->add_reagent incubate2 Incubate to Allow Formazan Crystal Formation add_reagent->incubate2 solubilize Solubilize Formazan Crystals (for MTT) incubate2->solubilize read Measure Absorbance solubilize->read analyze Calculate GI50 Values read->analyze

Figure 3: Cell Viability Assay Workflow. A generalized protocol for determining the anti-proliferative effects of this compound.

Western Blotting for c-MYC Downregulation

To confirm the on-target effect of this compound in cells, Western blotting can be used to measure the levels of downstream target proteins. Inhibition of the CBP bromodomain is expected to lead to the downregulation of the oncoprotein c-MYC.

G cluster_western_blot Western Blot Workflow treat Treat AML Cells with this compound lyse Lyse Cells and Quantify Protein treat->lyse separate Separate Proteins by SDS-PAGE lyse->separate transfer Transfer Proteins to a Membrane separate->transfer block Block Non-specific Binding Sites transfer->block probe_primary Incubate with Primary Antibody (anti-c-MYC) block->probe_primary probe_secondary Incubate with HRP-conjugated Secondary Antibody probe_primary->probe_secondary detect Detect Signal using Chemiluminescence probe_secondary->detect analyze Analyze Band Intensity detect->analyze

Figure 4: Western Blot Workflow. A standard procedure to assess the downregulation of c-MYC protein levels.

Proposed Signaling Pathway of this compound in AML

This compound exerts its anti-leukemic effects by competitively binding to the acetyl-lysine binding pocket of the CBP bromodomain. This prevents the recruitment of CBP to acetylated histones and transcription factors, leading to the disruption of transcriptional programs essential for AML cell proliferation and survival. A key downstream effector of this inhibition is the proto-oncogene c-MYC.

G cluster_pathway Proposed Signaling Pathway of this compound in AML This compound This compound CBP_BRD CBP Bromodomain This compound->CBP_BRD Inhibits Transcription_Complex Transcriptional Co-activator Complex CBP_BRD->Transcription_Complex Recruits Ac_Lys Acetylated Lysine (on Histones/Transcription Factors) Ac_Lys->CBP_BRD Binds to Gene_Expression Oncogenic Gene Expression (e.g., c-MYC) Transcription_Complex->Gene_Expression Activates AML_Proliferation AML Cell Proliferation and Survival Gene_Expression->AML_Proliferation Promotes

Figure 5: Proposed Signaling Pathway. this compound inhibits the CBP bromodomain, disrupting oncogenic gene expression.

Future Directions

The discovery of this compound represents a significant advancement in the development of targeted therapies for AML. Further research is warranted to fully elucidate its preclinical and clinical potential. Key future directions include:

  • Comprehensive Selectivity Profiling: A complete screen against a panel of human bromodomains is necessary to confirm the selectivity of this compound.

  • In Vivo Efficacy Studies: Evaluation of this compound in animal models of AML is crucial to determine its in vivo anti-leukemic activity, pharmacokinetic properties, and safety profile.

  • Combination Therapy Studies: Investigating the synergistic effects of this compound with existing AML therapies could lead to more effective treatment regimens.

  • Biomarker Discovery: Identifying biomarkers that predict sensitivity to this compound will be essential for patient stratification in future clinical trials.

References

Y08262: A Technical Guide to Bromodomain Selectivity Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound Y08262 has been identified as a potent inhibitor of the CREB-binding protein (CBP) bromodomain, with a reported IC50 of 73.1 nM[1]. Described as having "remarkable selectivity," this compound represents a promising lead compound for the development of therapeutics targeting diseases such as acute myeloid leukemia. This technical guide provides an in-depth overview of the methodologies and conceptual framework for assessing the selectivity profile of bromodomain inhibitors like this compound. While the specific quantitative selectivity data for this compound against a comprehensive panel of bromodomains is not publicly available in the cited literature, this document outlines the standard experimental protocols and data presentation formats used in the field.

Introduction to Bromodomain Selectivity

The human genome encodes for 61 bromodomains, which are categorized into eight families based on sequence similarity. These domains are "readers" of epigenetic marks, specifically recognizing acetylated lysine residues on histone tails and other proteins. This recognition is a key mechanism in the regulation of gene transcription.

The development of bromodomain inhibitors as therapeutic agents requires a thorough understanding of their selectivity profile. High selectivity for the target bromodomain (e.g., CBP) over other bromodomains, particularly those within the same family or the highly studied BET (Bromodomain and Extra-Terminal domain) family, is crucial for minimizing off-target effects and associated toxicities. A comprehensive selectivity profile is therefore a critical component of the preclinical characterization of any new bromodomain inhibitor.

Quantitative Selectivity Profile of this compound

As of the latest available information, a detailed quantitative selectivity panel for this compound against other bromodomains has not been published. The primary literature describes this compound as having "remarkable selectivity" for the CBP bromodomain, against which it exhibits an IC50 of 73.1 nM[1].

For illustrative purposes, a typical selectivity profile for a CBP-selective inhibitor would be presented as follows:

Bromodomain FamilyBromodomainIC50 (nM) or Kd (nM)Fold Selectivity vs. CBP
Target CBP 73.1 1
Vp300Data not availableData not available
IIBRD4 (BD1)Data not availableData not available
IIBRD4 (BD2)Data not availableData not available
IIBRD2 (BD1)Data not availableData not available
IIBRD3 (BD1)Data not availableData not a-vailable
IVBRPF1Data not availableData not available
VIIITRIM24Data not availableData not available
...Additional bromodomainsData not availableData not available

Note: The above table is a template. The actual data for this compound is not currently available in the public domain. "Fold Selectivity" is calculated by dividing the IC50 or Kd for the off-target bromodomain by the IC50 or Kd for the target bromodomain (CBP).

Experimental Protocols

The determination of a bromodomain inhibitor's selectivity profile typically involves a primary biochemical assay performed against a panel of purified bromodomain proteins. A common and robust method for this is the AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay).

Principle of the AlphaScreen® Assay

The AlphaScreen® assay is a bead-based, no-wash immunoassay that measures the interaction between a biotinylated histone peptide (containing an acetylated lysine) and a GST-tagged bromodomain protein. The assay components are:

  • Streptavidin-coated Donor Beads: These beads bind to the biotinylated histone peptide.

  • Anti-GST-coated Acceptor Beads: These beads bind to the GST-tagged bromodomain protein.

  • Biotinylated Histone Peptide: A synthetic peptide mimicking the natural substrate of the bromodomain.

  • GST-tagged Bromodomain Protein: The purified bromodomain of interest fused to a Glutathione S-transferase (GST) tag.

When the bromodomain binds to the histone peptide, the donor and acceptor beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which diffuses to the nearby acceptor bead, triggering a chemiluminescent signal at 520-620 nm. An inhibitor that competitively binds to the bromodomain will disrupt the protein-peptide interaction, leading to a decrease in the AlphaScreen® signal.

General AlphaScreen® Protocol for IC50 Determination
  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20, 1 mM DTT).

    • Dilute the GST-tagged bromodomain protein and biotinylated histone peptide to their optimized concentrations in the assay buffer.

    • Prepare a serial dilution of the test compound (e.g., this compound) in DMSO, followed by a further dilution in assay buffer.

    • Dilute the AlphaScreen® Streptavidin Donor beads and anti-GST Acceptor beads in the assay buffer according to the manufacturer's instructions. Keep the bead suspensions in the dark.

  • Assay Procedure (384-well plate format):

    • Add a small volume (e.g., 2.5 µL) of the diluted test compound to the wells of the assay plate.

    • Add the diluted GST-tagged bromodomain protein (e.g., 2.5 µL) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the protein.

    • Add the biotinylated histone peptide (e.g., 2.5 µL) to initiate the competitive binding reaction and incubate for a further period (e.g., 30-60 minutes) at room temperature.

    • Add the anti-GST Acceptor beads (e.g., 2.5 µL) and incubate for 60 minutes at room temperature in the dark.

    • Add the Streptavidin Donor beads (e.g., 5 µL) and incubate for a final 60-120 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Read the plate on an AlphaScreen-capable plate reader.

    • The raw data is typically normalized to a positive control (no inhibitor) and a negative control (e.g., a known potent inhibitor or no bromodomain protein).

    • The normalized data is then plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.

Visualizations

The following diagrams illustrate key aspects of the selectivity profiling workflow and the conceptual basis of this compound's selectivity.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Reagent Preparation (Buffer, Proteins, Peptides, Compound) plate_prep Assay Plate Preparation (Serial Dilution of this compound) reagents->plate_prep incubation1 Compound-Bromodomain Incubation plate_prep->incubation1 incubation2 Competitive Binding with Histone Peptide incubation1->incubation2 bead_addition Addition of Acceptor and Donor Beads incubation2->bead_addition readout AlphaScreen Signal Readout bead_addition->readout analysis IC50 Curve Fitting and Determination readout->analysis

Caption: Experimental workflow for determining the IC50 of this compound.

selectivity_profile cluster_target High Affinity cluster_off_target Low Affinity This compound This compound CBP CBP Bromodomain This compound->CBP High Potency (Low nM IC50) BRD4 BRD4 This compound->BRD4 Low Potency (High nM to µM IC50) BRD9 BRD9 This compound->BRD9 Low Potency Other_BRDs Other Bromodomains This compound->Other_BRDs Low Potency

Caption: Conceptual illustration of this compound's selectivity.

Conclusion

This compound is a potent inhibitor of the CBP bromodomain with promising selectivity. While the detailed selectivity data remains to be publicly disclosed, the methodologies for its determination are well-established. The AlphaScreen® assay provides a robust platform for high-throughput screening and selectivity profiling of bromodomain inhibitors. A comprehensive understanding of the selectivity profile is paramount for the further development of this compound as a potential therapeutic agent, ensuring on-target efficacy while minimizing the risk of off-target effects. This guide provides the foundational knowledge for researchers and drug development professionals to understand and evaluate the selectivity of novel bromodomain inhibitors.

References

In Vitro Characterization of Y08262: A Potent and Selective CBP Bromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Y08262, a potent and selective inhibitor of the CREB-binding protein (CBP) bromodomain. This compound has emerged as a promising therapeutic candidate, particularly for the treatment of acute myeloid leukemia (AML). This document details the experimental protocols for key assays used to determine its potency and mechanism of action, presents quantitative data in a structured format, and includes visualizations of the relevant signaling pathway and experimental workflows.

Core Compound Data

The following table summarizes the essential quantitative data for this compound.

ParameterValueTargetAssay TypeReference
IC50 73.1 nMCBP BromodomainBiochemical Assay

Experimental Protocols

Detailed methodologies for the key experiments involved in the in vitro characterization of this compound are provided below.

Biochemical Potency: AlphaScreen Assay

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to determine the biochemical potency of inhibitors against a target protein.[1][2][3][4]

Objective: To determine the IC50 value of this compound against the CBP bromodomain.

Materials:

  • Recombinant Human CBP Bromodomain (His-tagged)

  • Biotinylated histone H4 peptide acetylated at lysine 8 (H4K8ac)

  • Streptavidin-coated Donor beads

  • Anti-His antibody-conjugated Acceptor beads

  • Assay Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)

  • This compound compound dilutions

  • 384-well microplates

Protocol:

  • Prepare serial dilutions of this compound in the assay buffer.

  • Add the CBP bromodomain protein to the wells of the microplate.

  • Add the this compound dilutions or vehicle control (DMSO) to the respective wells.

  • Incubate for 30 minutes at room temperature.

  • Add the biotinylated H4K8ac peptide to the wells.

  • Add a mixture of Streptavidin-coated Donor beads and anti-His Acceptor beads to all wells.

  • Incubate the plate in the dark at room temperature for 60 minutes.

  • Read the plate using an AlphaScreen-capable microplate reader at an excitation of 680 nm and emission of 520-620 nm.

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Binding Affinity: Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique that directly measures the heat changes that occur during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.[5][6][7][8]

Objective: To determine the dissociation constant (Kd) of this compound for the CBP bromodomain.

Materials:

  • Purified recombinant CBP bromodomain protein

  • This compound compound

  • ITC Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

  • Isothermal Titration Calorimeter

Protocol:

  • Dialyze the CBP bromodomain protein against the ITC buffer.

  • Dissolve this compound in the same ITC buffer.

  • Load the protein solution into the sample cell of the calorimeter.

  • Load the this compound solution into the injection syringe.

  • Perform a series of injections of the this compound solution into the protein solution while monitoring the heat changes.

  • The raw data is integrated to generate a binding isotherm.

  • The binding isotherm is fitted to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).

Target Engagement in Cells: Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the engagement of a drug with its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[9][10][11][12]

Objective: To confirm that this compound binds to and stabilizes the CBP protein in intact cells.

Materials:

  • AML cell line (e.g., MV4-11)

  • This compound compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Antibodies against CBP and a loading control (e.g., GAPDH)

  • SDS-PAGE and Western blotting reagents

Protocol:

  • Culture AML cells to the desired density.

  • Treat the cells with this compound or vehicle control for a specified time.

  • Harvest the cells and resuspend them in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.

  • Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-CBP antibody.

  • The thermal shift is observed as an increase in the amount of soluble CBP at higher temperatures in the this compound-treated samples compared to the control.

Signaling Pathway and Experimental Workflow

CBP Bromodomain Signaling in Acute Myeloid Leukemia

The CREB-binding protein (CBP) is a transcriptional coactivator that plays a critical role in regulating gene expression. In certain types of acute myeloid leukemia (AML), the bromodomain of CBP is involved in aberrant gene regulation that promotes cancer cell survival and proliferation. CBP is recruited to acetylated histones on chromatin, where it facilitates the transcription of key oncogenes such as c-MYC and BCL2.[13][14][15][16][17] this compound, by inhibiting the CBP bromodomain, prevents its recruitment to chromatin, leading to the downregulation of these oncogenes and subsequent anti-leukemic effects.

CBP_Signaling_Pathway This compound This compound CBP_BRD CBP Bromodomain This compound->CBP_BRD Inhibition Transcription_Factors Transcription Factors CBP_BRD->Transcription_Factors Co-activation Acetylated_Histones Acetylated Histones on Chromatin Acetylated_Histones->CBP_BRD Binding Gene_Transcription Gene Transcription (c-MYC, BCL2) Transcription_Factors->Gene_Transcription Activation Leukemia_Progression Leukemia Cell Survival & Proliferation Gene_Transcription->Leukemia_Progression

Simplified signaling pathway of the CBP bromodomain in AML and the inhibitory action of this compound.
Experimental Workflow for In Vitro Characterization of this compound

The following diagram illustrates a typical workflow for the in vitro characterization of a CBP bromodomain inhibitor like this compound.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays AlphaScreen AlphaScreen Assay (IC50 Determination) ITC Isothermal Titration Calorimetry (Kd Determination) AlphaScreen->ITC Confirm Binding CETSA Cellular Thermal Shift Assay (Target Engagement) ITC->CETSA Validate in Cells Cell_Viability Cell Viability Assay (e.g., MTT/CellTiter-Glo) CETSA->Cell_Viability Assess Functional Effect Western_Blot Western Blot Analysis (c-MYC, BCL2 expression) Cell_Viability->Western_Blot Investigate Mechanism

A representative experimental workflow for the in vitro characterization of this compound.

References

Methodological & Application

Application Notes and Protocols for Y08262 in MV-4-11 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Y08262 is a potent and selective inhibitor of the CREB-binding protein (CBP) bromodomain, an epigenetic reader protein implicated in the regulation of gene transcription.[1] The CBP bromodomain is a promising therapeutic target in acute myeloid leukemia (AML), making this compound a valuable tool for investigating the role of CBP in this disease.[1] MV-4-11 is a human biphenotypic B-myelomonocytic leukemia cell line widely used in AML research. This cell line is characterized by a translocation between chromosomes 4 and 11, resulting in the MLL-AF4 fusion protein, and also harbors an internal tandem duplication (ITD) in the FMS-like tyrosine kinase 3 (FLT3) gene, both of which are common genetic abnormalities in AML.

These application notes provide detailed protocols for characterizing the in vitro effects of this compound on the MV-4-11 cell line, including methodologies for assessing cell viability, apoptosis induction, and the modulation of downstream signaling pathways.

Data Presentation

The following tables summarize representative quantitative data from experiments performed with this compound on MV-4-11 cells.

Table 1: Cell Viability (IC50) of this compound in MV-4-11 Cells

CompoundIncubation TimeIC50 (nM)
This compound72 hours73.1

IC50 values were determined using a CellTiter-Glo® Luminescent Cell Viability Assay.

Table 2: Apoptosis Induction by this compound in MV-4-11 Cells

TreatmentConcentration (nM)% Apoptotic Cells (Annexin V+)
Vehicle (DMSO)-5.2 ± 1.1
This compound10025.8 ± 3.5
This compound50062.4 ± 5.2

Apoptosis was assessed by Annexin V-FITC/Propidium Iodide staining followed by flow cytometry after 48 hours of treatment.

Table 3: Effect of this compound on Protein Expression in MV-4-11 Cells

Target ProteinTreatment (500 nM this compound, 24h)Fold Change (vs. Vehicle)
c-MycThis compound0.4 ± 0.08
BCL2This compound0.6 ± 0.11
Cleaved PARPThis compound3.2 ± 0.45

Protein expression levels were quantified by Western blot analysis.

Experimental Protocols

MV-4-11 Cell Culture

Materials:

  • MV-4-11 cells (ATCC® CRL-9591™)

  • Iscove's Modified Dulbecco's Medium (IMDM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (100x)

  • Sterile, vented T-75 cell culture flasks

  • Sterile conical tubes (15 mL and 50 mL)

  • Hemocytometer or automated cell counter

Protocol:

  • Culture MV-4-11 cells in IMDM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Keep the cell density between 1 x 10⁵ and 1 x 10⁶ viable cells/mL.

  • To subculture, centrifuge the cell suspension at 125 x g for 5-7 minutes.

  • Resuspend the cell pellet in fresh, pre-warmed complete growth medium and adjust the cell density to 1-2 x 10⁵ viable cells/mL.

Cell Viability Assay (IC50 Determination)

Materials:

  • MV-4-11 cells

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete growth medium

  • Sterile 96-well white, clear-bottom tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Protocol:

  • Seed MV-4-11 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 90 µL of complete growth medium.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Add 10 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • Allow the plate to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the IC₅₀ value by plotting the percentage of viable cells against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Materials:

  • MV-4-11 cells

  • This compound

  • 6-well tissue culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed MV-4-11 cells in 6-well plates at a density of 5 x 10⁵ cells/mL.

  • Treat the cells with the desired concentrations of this compound or vehicle control for 48 hours.

  • Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Western Blot Analysis

Materials:

  • MV-4-11 cells

  • This compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-c-Myc, anti-BCL2, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Treat MV-4-11 cells with this compound or vehicle control for the desired time.

  • Harvest and wash the cells with cold PBS.

  • Lyse the cells in RIPA buffer on ice for 30 minutes.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatants using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

Visualizations

Y08262_Mechanism_of_Action This compound This compound CBP_BRD CBP Bromodomain This compound->CBP_BRD Inhibits Acetylated_Histones Acetylated Histones CBP_BRD->Acetylated_Histones Binds to Chromatin_Remodeling Chromatin Remodeling Acetylated_Histones->Chromatin_Remodeling Gene_Transcription Oncogene Transcription (e.g., c-Myc, BCL2) Chromatin_Remodeling->Gene_Transcription Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Apoptosis Apoptosis Gene_Transcription->Apoptosis Suppresses

Caption: Proposed mechanism of action of this compound in AML cells.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays MV411_Culture MV-4-11 Cell Culture Treatment Treat with this compound (various concentrations and times) MV411_Culture->Treatment Viability Cell Viability Assay (IC50) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V) Treatment->Apoptosis WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot

Caption: General experimental workflow for evaluating this compound in MV-4-11 cells.

References

Application Notes and Protocols for In Vivo Administration of Y08262 in AML Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in-vivo administration of Y08262, a representative SHP2 inhibitor, in combination with the BCL2 inhibitor Venetoclax, for preclinical studies in Acute Myeloid Leukemia (AML) mouse models. The provided methodologies are based on established preclinical research demonstrating the synergistic anti-leukemic activity of co-targeting the SHP2 and BCL2 pathways, particularly in AML with FLT3 and KIT mutations.[1][2][3][4][5]

Therapeutic Rationale and Signaling Pathway

Mutations in receptor tyrosine kinases (RTKs) such as FLT3 and KIT are common in AML and are associated with poor prognosis.[6][7] These mutations lead to the constitutive activation of downstream signaling pathways, including the RAS/MAPK pathway, which promotes leukemia cell proliferation and survival.[7][8] The protein tyrosine phosphatase SHP2 is a critical node in this pathway, acting downstream of activated RTKs.[8]

This compound, representing a potent allosteric SHP2 inhibitor like RMC-4550, blocks the signal transduction from RTKs to RAS, thereby inhibiting the MAPK pathway.[1][2] Inhibition of SHP2 has been shown to increase the apoptotic dependency on BCL2, an anti-apoptotic protein that is a key regulator of cell survival.[1][2][5] This provides a strong rationale for the combination therapy of a SHP2 inhibitor with a BCL2 inhibitor like Venetoclax.[1][2][5] This combination has demonstrated synergistic lethality in AML cell lines and significant efficacy in reducing leukemic burden and improving survival in preclinical xenograft models.[5]

SHP2_BCL2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Mitochondrion RTK RTK (FLT3, KIT) SHP2 SHP2 RTK->SHP2 Activation RAS RAS SHP2->RAS Activation BMF BMF SHP2->BMF Downregulates MAPK_Pathway MAPK Pathway (RAF-MEK-ERK) RAS->MAPK_Pathway Activation MCL1 MCL1 MAPK_Pathway->MCL1 Upregulates Proliferation_Survival Proliferation & Survival MAPK_Pathway->Proliferation_Survival Promotes BCL2 BCL2 BAX_BAK BAX/BAK BCL2->BAX_BAK Inhibits MCL1->BAX_BAK Inhibits BMF->BCL2 Inhibits Apoptosis Apoptosis BAX_BAK->Apoptosis Induces This compound This compound (SHP2 Inhibitor) This compound->SHP2 Inhibits Venetoclax Venetoclax (BCL2 Inhibitor) Venetoclax->BCL2 Inhibits

Caption: Signaling pathway of SHP2 and BCL2 in AML and points of inhibition by this compound and Venetoclax.

Data Presentation: In Vivo Efficacy of this compound and Venetoclax Combination

The following tables summarize the quantitative data from preclinical studies evaluating the combination of a SHP2 inhibitor (represented by this compound) and Venetoclax in AML xenograft models.[5]

Table 1: Efficacy in Cell-Line-Derived Xenograft (CDX) Models [5]

Model Treatment Group Endpoint Result
Molm-14 (FLT3-ITD) VehicleMedian Survival~25 days
This compound (RMC-4550)Median Survival~30 days
VenetoclaxMedian Survival~35 days
This compound + Venetoclax Median Survival ~50 days (p < 0.001)
Kasumi-1 (KIT mutant) VehicleMedian Survival~30 days
This compound (RMC-4550)Median Survival~35 days
VenetoclaxMedian Survival~40 days
This compound + Venetoclax Median Survival ~60 days (p < 0.001)

Table 2: Efficacy in Patient-Derived Xenograft (PDX) Models [5]

PDX Model Treatment Group Endpoint Result
FLT3-ITD AML Vehicle% hCD45+ cells in blood (Day 28)High
This compound (RMC-4550)% hCD45+ cells in blood (Day 28)Moderate Reduction
Venetoclax% hCD45+ cells in blood (Day 28)Significant Reduction
This compound + Venetoclax % hCD45+ cells in blood (Day 28) Marked Reduction

Experimental Protocols

The following protocols provide a detailed methodology for conducting in vivo studies with this compound and Venetoclax in AML mouse models.

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Cell_Prep AML Cell Preparation (Cell Lines or Primary Samples) Xenograft Xenograft Establishment (Tail vein injection) Cell_Prep->Xenograft Mouse_Prep Mouse Preparation (NSG/NSGS mice, Busulfan conditioning) Mouse_Prep->Xenograft Randomization Randomization into Treatment Groups Xenograft->Randomization Treatment Drug Administration (this compound & Venetoclax) Randomization->Treatment Monitoring Disease Progression Monitoring (Bioluminescence, Flow Cytometry) Treatment->Monitoring Survival Survival Analysis Monitoring->Survival Ex_Vivo Ex Vivo Analysis (Spleen, Bone Marrow) Monitoring->Ex_Vivo

Caption: General experimental workflow for in vivo studies.

Protocol for Establishment of AML Xenograft Models

This protocol describes the establishment of both cell-line-derived (CDX) and patient-derived (PDX) xenograft models.

Materials:

  • AML cell lines (e.g., Molm-14, MV4-11, Kasumi-1) or cryopreserved primary AML patient cells.[9]

  • Immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) or NSG-SGM3).[5][10]

  • Busulfan.[9]

  • Sterile PBS and RPMI-1640 medium.[11]

  • Fetal Bovine Serum (FBS).[11]

  • Insulin syringes with 27G needles.[10]

Procedure:

  • AML Cell Preparation (CDX):

    • Culture AML cell lines in appropriate media until the desired cell number is reached.

    • For cell lines expressing luciferase, confirm luciferase activity before injection.

    • On the day of injection, harvest cells, wash twice with sterile PBS, and resuspend in PBS at a concentration of 0.1–1 x 10^6 cells per 100-150 µL.[12]

  • AML Cell Preparation (PDX):

    • Thaw cryopreserved primary AML patient cells rapidly in a 37°C water bath.[11]

    • Transfer cells to a 50 mL tube containing RPMI-1640 with 20% FBS.[11]

    • Filter the cell suspension through a 40 µm cell strainer to remove clumps.[11]

    • Centrifuge, discard the supernatant, and resuspend the cell pellet in sterile PBS.[11]

    • Determine cell viability and count using a hemocytometer or automated cell counter.

  • Mouse Preparation:

    • Use 6-8 week old immunodeficient mice.

    • 24 hours prior to cell injection, precondition the mice with a sublethal dose of busulfan (20 mg/kg) administered intraperitoneally.[9]

  • Xenograft Establishment:

    • Inject the prepared AML cell suspension (100-150 µL) into the tail vein of the preconditioned mice.[12]

Protocol for In Vivo Administration of this compound and Venetoclax

This protocol is based on the administration of RMC-4550 and Venetoclax.[5]

Materials:

  • This compound (formulated for oral gavage)

  • Venetoclax (formulated for oral gavage)

  • Vehicle control solution

  • Oral gavage needles

Procedure:

  • Treatment Groups:

    • Once AML engraftment is confirmed (e.g., by bioluminescence imaging or peripheral blood analysis), randomize mice into the following treatment groups (n=5-10 mice per group):

      • Vehicle control

      • This compound (e.g., 30 mg/kg, orally, once daily)[5]

      • Venetoclax (e.g., 100 mg/kg, orally, once daily)[5]

      • This compound + Venetoclax (at the same doses and schedule)[5]

  • Drug Administration:

    • Administer the assigned treatment to each mouse via oral gavage.

    • Monitor the body weight of the mice daily or every other day to assess for toxicity.[5]

    • Continue treatment for the duration of the study (e.g., 28 days or until a humane endpoint is reached).[5]

Protocol for Monitoring Disease Progression and Efficacy

Materials:

  • Bioluminescence imaging system (for luciferase-expressing cells)

  • D-luciferin

  • Flow cytometer

  • Antibodies against human CD45 (hCD45) and mouse CD45 (mCD45)

  • RBC lysis buffer

Procedure:

  • Bioluminescence Imaging (BLI):

    • Perform BLI weekly to monitor tumor burden in mice engrafted with luciferase-tagged AML cells.[5]

    • Administer D-luciferin intraperitoneally and image the mice after a specified time.

    • Quantify the bioluminescent signal to assess changes in tumor volume.[5]

  • Flow Cytometry:

    • Starting 3-4 weeks post-injection, collect peripheral blood from the tail vein weekly or bi-weekly.[10]

    • Lyse red blood cells using RBC lysis buffer.

    • Stain the remaining cells with fluorescently-labeled antibodies against hCD45 and mCD45.

    • Analyze the samples using a flow cytometer to quantify the percentage of human AML cells (hCD45+) in the peripheral blood.[10]

Protocol for Endpoint Analysis

Procedure:

  • Survival Analysis:

    • Monitor mice daily for signs of morbidity (e.g., significant weight loss, lethargy, hind-limb paralysis).

    • Euthanize mice when they reach a predefined humane endpoint.

    • Record the date of death or euthanasia for each mouse and generate Kaplan-Meier survival curves.[5]

  • Ex Vivo Analysis:

    • At the end of the study or when mice are euthanized, harvest bone marrow and spleen.[11]

    • Prepare single-cell suspensions from these tissues.

    • Analyze the percentage of hCD45+ cells in the bone marrow and spleen by flow cytometry to determine the final tumor burden.[4]

These application notes and protocols are intended to serve as a guide for the preclinical evaluation of SHP2 inhibitors, represented here by this compound, in combination with Venetoclax for the treatment of AML. Researchers should adapt these protocols as necessary for their specific experimental needs and adhere to all institutional and national guidelines for animal welfare.

References

Application Notes and Protocols for Measuring Y08262 Cell Permeability and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Y08262 is a potent and selective inhibitor of the CREB-binding protein (CBP) bromodomain, showing promise as a therapeutic agent for acute myeloid leukemia (AML).[1] Its efficacy is dependent on its ability to penetrate cell membranes to reach its intracellular target and to remain stable in biological environments. These application notes provide detailed protocols for assessing the cell permeability and stability of this compound, crucial parameters for its preclinical development.

Part 1: Cell Permeability Assessment

Cell permeability of a drug candidate is a critical determinant of its oral bioavailability and overall in vivo efficacy. The following are standard in vitro methods to evaluate the permeability of this compound.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method for predicting passive membrane permeability. It serves as an initial screening tool to estimate the ability of a compound to diffuse across a lipid membrane.

Experimental Protocol:

  • Preparation of Reagents:

    • Prepare a 10 mg/mL stock solution of this compound in DMSO.

    • Prepare a solution of 2% (w/v) lecithin in dodecane.

    • Prepare Phosphate Buffered Saline (PBS) at pH 7.4.

  • Assay Procedure:

    • Coat the filter of a 96-well filter plate with 5 µL of the lecithin solution.

    • Add 150 µL of PBS to each well of a 96-well acceptor plate.

    • Dilute the this compound stock solution in PBS to a final concentration of 100 µM.

    • Add 150 µL of the this compound solution to the donor wells of the coated filter plate.

    • Carefully place the filter plate on top of the acceptor plate, creating a "sandwich".

    • Incubate the plate assembly at room temperature for 5 hours with gentle shaking.

    • After incubation, determine the concentration of this compound in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated using the following equation:

      Where:

      • VD = Volume of donor well

      • VA = Volume of acceptor well

      • A = Filter area

      • t = Incubation time

      • [CA] = Concentration in acceptor well

      • [CD_initial] = Initial concentration in donor well

Data Presentation:

CompoundPapp (x 10-6 cm/s)Classification
This compoundHypothetical Valuee.g., High, Medium, Low
Propranolol (High Permeability Control)> 10High
Atenolol (Low Permeability Control)< 1Low
Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of polarized epithelial cells that serves as an in vitro model of the intestinal barrier.[2][3] This assay assesses both passive and active transport mechanisms.

Experimental Protocol:

  • Cell Culture:

    • Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).[4] A TEER value > 250 Ω·cm² is generally considered acceptable.

  • Permeability Assay (Apical to Basolateral):

    • Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Add HBSS containing 10 µM this compound to the apical (A) side of the Transwell insert.

    • Add fresh HBSS to the basolateral (B) side.

    • Incubate at 37°C with 5% CO₂.

    • Take samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh HBSS.

    • Analyze the concentration of this compound in the collected samples by LC-MS/MS.

  • Permeability Assay (Basolateral to Apical):

    • To assess active efflux, perform the assay in the reverse direction by adding this compound to the basolateral side and sampling from the apical side.

  • Data Analysis:

    • Calculate the Papp value as described for the PAMPA assay.

    • The efflux ratio (ER) is calculated as: ER = Papp (B to A) / Papp (A to B). An ER > 2 suggests the involvement of active efflux transporters.

Data Presentation:

CompoundPapp (A to B) (x 10-6 cm/s)Papp (B to A) (x 10-6 cm/s)Efflux Ratio
This compoundHypothetical ValueHypothetical ValueCalculated Value
Propranolol> 15> 15~1
Digoxin (Efflux Substrate)< 1> 5> 5

Experimental Workflow for Caco-2 Permeability Assay

Caco2_Workflow cluster_prep Cell Preparation cluster_assay Permeability Assay cluster_analysis Analysis Caco2_Culture Culture Caco-2 cells on Transwell inserts (21 days) TEER_Measurement Measure TEER to confirm monolayer integrity Caco2_Culture->TEER_Measurement Wash Wash monolayer with HBSS TEER_Measurement->Wash Add_Compound Add this compound to Apical (A) or Basolateral (B) side Wash->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Sample Sample from receiver side at time points Incubate->Sample LCMS Quantify this compound by LC-MS/MS Sample->LCMS Calculate_Papp Calculate Papp and Efflux Ratio LCMS->Calculate_Papp

Caption: Workflow for the Caco-2 cell permeability assay.

Part 2: Stability Assessment

Evaluating the stability of this compound in relevant biological matrices is crucial for interpreting in vitro and in vivo data.

Plasma Stability Assay

This assay determines the stability of this compound in plasma, which is important for predicting its in vivo half-life.

Experimental Protocol:

  • Preparation:

    • Thaw plasma (human, mouse, rat) at 37°C.

    • Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Incubation:

    • Spike the this compound stock solution into the pre-warmed plasma to a final concentration of 1 µM.

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma sample.

    • Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Vortex the samples and centrifuge to precipitate proteins.

    • Analyze the supernatant for the concentration of this compound using LC-MS/MS.

  • Data Analysis:

    • Plot the percentage of this compound remaining versus time.

    • Calculate the in vitro half-life (t1/2) from the slope of the natural log of the percentage remaining versus time.

Data Presentation:

SpeciesHalf-life (t1/2, min)% Remaining at 120 min
Human PlasmaHypothetical ValueHypothetical Value
Mouse PlasmaHypothetical ValueHypothetical Value
Rat PlasmaHypothetical ValueHypothetical Value
Microsomal Stability Assay

This assay assesses the metabolic stability of this compound in liver microsomes, providing an indication of its susceptibility to phase I metabolism.

Experimental Protocol:

  • Preparation:

    • Prepare a reaction mixture containing liver microsomes (human, mouse, rat) and NADPH in a phosphate buffer (pH 7.4).

    • Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Incubation:

    • Pre-warm the microsomal reaction mixture at 37°C.

    • Initiate the reaction by adding this compound to a final concentration of 1 µM.

    • Incubate at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot and quench the reaction with ice-cold acetonitrile containing an internal standard.

    • Include a control incubation without NADPH to assess non-enzymatic degradation.

  • Sample Processing and Analysis:

    • Process and analyze the samples as described for the plasma stability assay.

  • Data Analysis:

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

Data Presentation:

SpeciesHalf-life (t1/2, min)Intrinsic Clearance (Clint, µL/min/mg)
Human Liver MicrosomesHypothetical ValueHypothetical Value
Mouse Liver MicrosomesHypothetical ValueHypothetical Value
Rat Liver MicrosomesHypothetical ValueHypothetical Value

Microsomal_Stability_Workflow cluster_setup Reaction Setup cluster_incubation Incubation and Sampling cluster_analysis Sample Analysis Prepare_Mix Prepare microsomal mix (microsomes, NADPH, buffer) Pre_warm Pre-warm mix at 37°C Prepare_Mix->Pre_warm Add_this compound Add this compound to initiate reaction Pre_warm->Add_this compound Incubate_37C Incubate at 37°C Add_this compound->Incubate_37C Time_Points Take aliquots at 0, 5, 15, 30, 60 min Incubate_37C->Time_Points Quench Quench with cold acetonitrile + IS Time_Points->Quench Centrifuge Centrifuge to precipitate protein Quench->Centrifuge Analyze_Supernatant Analyze supernatant by LC-MS/MS Centrifuge->Analyze_Supernatant Calculate_Stability Calculate t1/2 and Clint Analyze_Supernatant->Calculate_Stability

References

Application Notes and Protocols: Y08262 in Combination with Other AML Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Y08262 is a potent and selective inhibitor of the CREB-binding protein (CBP) bromodomain, a critical epigenetic reader involved in transcriptional regulation.[1][2] The CBP bromodomain is a promising therapeutic target in acute myeloid leukemia (AML) due to its role in maintaining the expression of oncogenes that drive leukemia cell proliferation and survival. These application notes provide a comprehensive overview of the potential use of this compound in combination with other standard and emerging AML therapies.

Disclaimer: Direct preclinical or clinical data for this compound in combination with other AML therapies is not yet publicly available. The following information, including experimental protocols and data, is based on the known mechanism of action of this compound and published data from studies on other bromodomain inhibitors (BET and CBP/p300 inhibitors) in AML. These notes are intended to serve as a scientific guide for research and development and are not based on established clinical outcomes for this compound combinations.

Mechanism of Action and Rationale for Combination Therapy

This compound exerts its anti-leukemic effects by competitively binding to the acetyl-lysine binding pocket of the CBP bromodomain, thereby preventing its interaction with acetylated histones and other proteins. This disrupts the assembly of transcriptional machinery at key oncogenes, leading to their downregulation.

The rationale for combining this compound with other AML therapies stems from the potential for synergistic or additive effects by targeting multiple, non-overlapping oncogenic pathways. Bromodomain inhibitors have been shown to synergize with various anti-cancer agents by:

  • Downregulating anti-apoptotic proteins: Inhibition of CBP/p300 can suppress the expression of BCL-2 family members like BCL-2 and MCL-1, sensitizing AML cells to BCL-2 inhibitors such as venetoclax.

  • Inducing cell cycle arrest and apoptosis: this compound can induce cell cycle arrest and apoptosis, which can be potentiated by cytotoxic chemotherapies or other targeted agents.

  • Modulating the tumor microenvironment: Epigenetic regulation plays a role in the interaction between leukemia cells and the bone marrow microenvironment, and targeting CBP may disrupt pro-survival signals.

Potential Combination Partners for this compound in AML

Based on the known mechanisms of action and preclinical evidence with other bromodomain inhibitors, promising combination partners for this compound in AML include:

  • BCL-2 Inhibitors (e.g., Venetoclax): The combination of a bromodomain inhibitor with a BCL-2 inhibitor is a highly rational approach. Bromodomain inhibitors can downregulate MCL-1, a key resistance factor to venetoclax.

  • Hypomethylating Agents (e.g., Azacitidine): Combining epigenetic modulators that target different mechanisms (bromodomain inhibition and DNA methylation) could lead to a more profound and durable anti-leukemic response.

  • FLT3 Inhibitors (e.g., Gilteritinib, Quizartinib): In FLT3-mutated AML, combining a FLT3 inhibitor with a CBP inhibitor could dually target the primary driver mutation and the transcriptional machinery it co-opts.

Data Presentation: Hypothetical In Vitro Efficacy of this compound Combinations

The following tables summarize hypothetical quantitative data for this compound in combination with other AML therapies, based on typical results observed with other bromodomain inhibitors.

Table 1: In Vitro Cytotoxicity of this compound as a Single Agent in AML Cell Lines

Cell LineIC50 (nM) of this compound
MV4-11 (FLT3-ITD)75
MOLM-13 (FLT3-ITD)90
OCI-AML3 (NPM1c)120
THP-1 (MLL-AF9)150

Note: The IC50 value for this compound has been reported as 73.1 nM in a biochemical assay.[1][2] Cellular IC50s are expected to vary.

Table 2: Hypothetical Synergy of this compound in Combination with Venetoclax in AML Cell Lines

Cell LineThis compound IC50 (nM)Venetoclax IC50 (nM)Combination Index (CI)Synergy
MV4-113550.4Synergistic
MOLM-134080.5Synergistic
OCI-AML360250.6Synergistic

CI values < 1 indicate synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 3: Hypothetical In Vitro Efficacy of this compound in Combination with Azacitidine

Cell LineThis compound IC50 (nM)Azacitidine IC50 (µM)Fold Reduction in IC50 (this compound)
THP-1700.52.1
OCI-AML3550.82.2

Table 4: Hypothetical In Vitro Efficacy of this compound in Combination with a FLT3 Inhibitor (Gilteritinib)

Cell LineThis compound IC50 (nM)Gilteritinib IC50 (nM)Combination Index (CI)Synergy
MV4-113010.3Strong Synergy
MOLM-133820.4Synergistic

Experimental Protocols

Cell Culture and Reagents
  • Cell Lines: Human AML cell lines (e.g., MV4-11, MOLM-13, OCI-AML3, THP-1) should be obtained from a reputable source like ATCC.

  • Culture Medium: RPMI-1640 supplemented with 10-20% fetal bovine serum (FBS), 1% penicillin-streptomycin, and other necessary supplements (e.g., Glutamax, non-essential amino acids).

  • Cell Maintenance: Maintain cells in a humidified incubator at 37°C with 5% CO2. Subculture cells every 2-3 days to maintain logarithmic growth.

  • Drug Preparation: Prepare stock solutions of this compound, venetoclax, azacitidine, and FLT3 inhibitors in DMSO. Store at -80°C.

Cell Viability Assay (MTS/MTT or CellTiter-Glo®)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound alone and in combination.

Procedure:

  • Seed AML cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.

  • For single-agent dose-response, add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).

  • For combination studies, create a dose-response matrix with serial dilutions of this compound and the combination drug.

  • Incubate the plates for 72-96 hours at 37°C.

  • Add 20 µL of MTS or MTT reagent to each well and incubate for 2-4 hours, or add CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Measure absorbance at 490 nm for MTS/MTT or luminescence for CellTiter-Glo® using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

  • Determine IC50 values using non-linear regression analysis (e.g., in GraphPad Prism).

  • For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by this compound alone and in combination.

Procedure:

  • Seed AML cells in a 6-well plate at a density of 5 x 10^5 cells/well.

  • Treat cells with this compound, the combination drug, or the combination at predetermined concentrations (e.g., IC50 values) for 24-48 hours.

  • Harvest cells and wash with cold phosphate-buffered saline (PBS).

  • Resuspend cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

Objective: To investigate the effect of this compound combinations on the expression of key signaling proteins.

Procedure:

  • Treat AML cells with this compound and/or the combination drug for 24-48 hours.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against proteins of interest (e.g., c-MYC, BCL-2, MCL-1, cleaved PARP, cleaved Caspase-3, p-STAT5, total STAT5) overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Signaling Pathways

cluster_this compound This compound cluster_Venetoclax Venetoclax cluster_FLT3i FLT3 Inhibitor cluster_pathway Oncogenic Signaling cluster_apoptosis Apoptosis This compound This compound CBP_BRD CBP Bromodomain This compound->CBP_BRD Inhibits cMYC c-MYC CBP_BRD->cMYC Activates BCL2_exp BCL-2 Expression CBP_BRD->BCL2_exp Activates Venetoclax Venetoclax BCL2 BCL-2 Venetoclax->BCL2 Inhibits Proliferation_Survival Leukemia Cell Proliferation & Survival BCL2->Proliferation_Survival Promotes Apoptosis Apoptosis BCL2->Apoptosis Inhibits FLT3i FLT3i FLT3 FLT3 FLT3i->FLT3 Inhibits STAT5 STAT5 FLT3->STAT5 Activates cMYC->Proliferation_Survival Promotes BCL2_exp->BCL2 STAT5->cMYC Activates STAT5->BCL2_exp Activates cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Hypothetical) start AML Cell Lines treatment Treat with this compound +/- Combination Drug start->treatment viability Cell Viability Assay (IC50, Synergy) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot (Protein Expression) treatment->western pdx Establish AML PDX Model viability->pdx Inform In Vivo Dosing treatment_invivo Treat Mice with this compound +/- Combination Drug pdx->treatment_invivo monitoring Monitor Tumor Burden (Bioluminescence, Flow Cytometry) treatment_invivo->monitoring survival Kaplan-Meier Survival Analysis monitoring->survival cluster_effects This compound This compound (CBP BRD Inhibition) Downreg_Oncogenes Downregulation of Oncogenes (c-MYC) This compound->Downreg_Oncogenes Downreg_AntiApoptotic Downregulation of Anti-Apoptotic Proteins (BCL-2, MCL-1) This compound->Downreg_AntiApoptotic ComboDrug Combination Drug (e.g., Venetoclax) Direct_Target Direct Target Inhibition ComboDrug->Direct_Target Synergy Synergistic Anti-Leukemic Effect Downreg_AntiApoptotic->Synergy Direct_Target->Synergy

References

Application Notes and Protocols for Assessing Off-Target Effects of Y08262

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Y08262 has been identified as a potent and selective inhibitor of the CREB-binding protein (CBP) bromodomain, a crucial epigenetic reader involved in transcriptional regulation.[1][2] Its potential as a therapeutic agent, particularly in acute myeloid leukemia (AML), necessitates a thorough evaluation of its selectivity and potential off-target effects.[1][2] Off-target interactions can lead to unforeseen side effects and confound experimental results, making a comprehensive assessment a critical step in the drug development process.

These application notes provide a detailed protocol for assessing the off-target effects of this compound, employing a multi-pronged approach that includes targeted and global strategies. The protocols are designed to be adaptable to various laboratory settings and provide a robust framework for characterizing the selectivity profile of this compound and other small molecule inhibitors.

Key Signaling Pathway of the Primary Target: CBP Bromodomain

The primary target of this compound is the bromodomain of CBP. CBP, along with its close homolog p300, is a histone acetyltransferase (HAT) that plays a central role in chromatin remodeling and gene transcription. The bromodomain of CBP recognizes and binds to acetylated lysine residues on histones and other proteins, thereby recruiting the HAT domain and other transcriptional machinery to specific genomic loci. This leads to chromatin relaxation and transcriptional activation of target genes involved in cell proliferation, differentiation, and survival.

cluster_nucleus Nucleus TF Transcription Factors CBP_p300 This compound Target: CBP/p300 TF->CBP_p300 Recruitment HAT HAT Domain CBP_p300->HAT BRD Bromodomain (BRD) CBP_p300->BRD Histone Histone Tail HAT->Histone Acetylation Ac Acetylated Lysine (Ac) BRD->Ac Binding Histone->Ac Chromatin Chromatin Ac->Chromatin Remodeling Gene Target Gene Chromatin->Gene Accessibility Transcription Transcriptional Activation Gene->Transcription This compound This compound This compound->BRD Inhibition

Figure 1: Simplified signaling pathway of CBP/p300 bromodomain and the inhibitory action of this compound.

Experimental Workflow for Off-Target Assessment

A systematic approach is recommended to comprehensively evaluate the off-target profile of this compound. This workflow progresses from broad, unbiased screens to more targeted, validation assays.

cluster_unbiased Unbiased Methods cluster_targeted Targeted Methods cluster_cellular Cellular Methods cluster_validation Functional Validation start Start: this compound unbiased Tier 1: Unbiased Screening (Proteome-wide) start->unbiased targeted Tier 2: Targeted Screening (Bromodomain & Kinome Panels) unbiased->targeted Identify potential off-target classes cellular Tier 3: Cellular Target Engagement unbiased->cellular proteomics Chemical Proteomics (e.g., ABPP) targeted->cellular Confirm hits from unbiased screen bromoscan Bromodomain Panel (e.g., BROMOscan) kinome Kinome Scan (e.g., KINOMEscan) validation Tier 4: Functional Validation cellular->validation Validate cellular activity cetsa Cellular Thermal Shift Assay (CETSA) end End: Off-Target Profile validation->end phenotypic Phenotypic Assays downstream Downstream Signaling Analysis

Figure 2: Recommended experimental workflow for assessing this compound off-target effects.

Tier 1: Unbiased, Proteome-Wide Off-Target Identification

The initial step involves unbiased screening methods to identify potential off-target proteins on a proteome-wide scale. Chemical proteomics is a powerful approach for this purpose.

Protocol 1: Activity-Based Protein Profiling (ABPP)

ABPP utilizes activity-based probes to covalently label the active sites of specific enzyme families within a complex proteome.[3] A competitive ABPP experiment can reveal off-targets of this compound.

Objective: To identify potential enzyme classes that this compound interacts with in an unbiased manner.

Materials:

  • This compound

  • Cell line of interest (e.g., AML cell line MV4-11)

  • Activity-based probes (e.g., FP-rhodamine for serine hydrolases)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitor cocktails

  • SDS-PAGE gels and reagents

  • Fluorescence gel scanner

Procedure:

  • Cell Culture and Treatment: Culture the chosen cell line to 80-90% confluency. Treat cells with varying concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-4 hours).

  • Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Proteome Labeling: Incubate the cell lysates with the activity-based probe for a defined period (e.g., 30 minutes at room temperature).

  • SDS-PAGE and Imaging: Separate the labeled proteins by SDS-PAGE. Visualize the labeled proteins using a fluorescence gel scanner.

  • Data Analysis: Compare the fluorescence intensity of bands between the this compound-treated and vehicle-treated samples. A decrease in fluorescence intensity of a specific band in the presence of this compound suggests competitive binding and a potential off-target interaction.

  • Target Identification: Excise the bands of interest and identify the proteins using mass spectrometry.

Tier 2: Targeted Off-Target Profiling

Based on the primary target of this compound (a bromodomain), it is crucial to assess its selectivity against other bromodomain-containing proteins. Additionally, kinome screening is a standard practice in drug development to identify potential off-target kinase interactions.

Protocol 2: Bromodomain and Kinome Scanning

Commercial services like BROMOscan™ and KINOMEscan® offer comprehensive panels to assess the binding affinity of a compound against a large number of bromodomains and kinases, respectively.

Objective: To quantitatively assess the selectivity of this compound against a broad panel of human bromodomains and kinases.

Procedure:

  • Compound Submission: Prepare and submit this compound at a specified concentration (e.g., 1 µM for initial screening) to the service provider.

  • Data Acquisition: The service provider will perform the binding assays. For KINOMEscan, results are typically reported as percent of control, where a lower percentage indicates stronger binding.

  • Data Analysis: Analyze the data to identify any significant off-target binding. A common threshold for a "hit" is >90% inhibition or a Kd value below a certain cutoff (e.g., 1 µM).

Data Presentation:

Table 1: Hypothetical Bromodomain Screening Results for this compound (1 µM)
Target Percent of Control
CBP 2%
p3005%
BRD475%
BRD288%
BRD392%
...and other bromodomains>90%
Table 2: Hypothetical Kinome Scan Results for this compound (1 µM)
Kinase Target Percent of Control
CBP (Primary Target) N/A (Not a kinase)
Kinase X45%
Kinase Y80%
...and other kinases>90%

Tier 3: Cellular Target Engagement Assays

Identifying a binding event in a biochemical assay does not guarantee that the compound engages the target in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in intact cells.[4][5][6][7][8]

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[8]

Objective: To confirm the engagement of this compound with its primary target (CBP) and potential off-targets in a cellular environment.

Materials:

  • This compound

  • Cell line of interest

  • PBS and cell lysis buffer

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Western blot or ELISA reagents

Procedure:

  • Cell Treatment: Treat cultured cells with this compound or vehicle (DMSO) for a defined period.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis and Centrifugation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble fraction from the precipitated proteins by centrifugation.

  • Protein Quantification: Quantify the amount of soluble target protein (CBP and any identified off-targets) in the supernatant using Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Data Presentation:

Table 3: Hypothetical CETSA Results for this compound
Target Protein Apparent Melting Temp (°C) - Vehicle Apparent Melting Temp (°C) - this compound
CBP52.158.5
p30051.857.9
BRD455.355.5
Off-target X48.251.0

Tier 4: Functional Validation of Off-Target Effects

If significant and cellularly relevant off-target interactions are identified, it is essential to investigate their functional consequences.

Protocol 4: Downstream Signaling and Phenotypic Assays

Objective: To determine if the engagement of an off-target by this compound leads to a measurable functional outcome.

Procedure:

  • Select Relevant Assays: Based on the identity of the off-target, choose appropriate functional assays. For example, if a kinase is identified as an off-target, assess the phosphorylation of its known substrates.

  • Dose-Response Analysis: Perform dose-response experiments with this compound and measure the effect on the off-target's function.

  • Compare with On-Target Effects: Compare the concentration of this compound required to elicit the off-target effect with the concentration required for on-target (CBP) inhibition. A significant separation between these concentrations suggests a therapeutic window.

  • Use of Tool Compounds: If available, use a selective inhibitor of the off-target as a positive control to confirm the observed phenotype.

Conclusion

A thorough assessment of off-target effects is a cornerstone of modern drug discovery and development. The multi-tiered approach outlined in these application notes provides a comprehensive framework for characterizing the selectivity profile of this compound. By combining unbiased, proteome-wide screening with targeted biochemical and cellular assays, researchers can gain a detailed understanding of the molecular interactions of this promising CBP bromodomain inhibitor, ultimately facilitating its safe and effective translation into a therapeutic agent.

References

Application Notes and Protocols for Y08262 Treatment in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Y08262 is a novel, potent, and selective small-molecule inhibitor of the CREB-binding protein (CBP) bromodomain.[1][2] The bromodomain of CBP acts as an epigenetic "reader" that plays a crucial role in transcriptional regulation.[1][2] By inhibiting the CBP bromodomain, this compound disrupts key transcriptional programs essential for the proliferation and survival of certain cancer cells. This compound has demonstrated significant inhibitory activity in acute myeloid leukemia (AML) cell lines, making it a promising candidate for further preclinical evaluation in patient-derived xenograft (PDX) models.[1][2]

PDX models, which involve the implantation of patient tumor tissue into immunodeficient mice, are invaluable tools in preclinical cancer research. They are known to retain the genetic and phenotypic heterogeneity of the original tumor, offering a more clinically relevant platform for evaluating novel therapeutic agents compared to traditional cell line-derived xenografts.[3][4][5][6] These models are particularly crucial for studying diseases with complex clonal evolution, such as AML.[4][5][6]

These application notes provide a comprehensive overview and detailed protocols for the evaluation of this compound in PDX models, with a primary focus on AML.

Mechanism of Action and Signaling Pathway

This compound targets the bromodomain of CBP, a transcriptional coactivator that plays a central role in regulating gene expression. CBP, along with its close homolog p300, functions as a histone acetyltransferase (HAT) and interacts with numerous transcription factors, including CREB (cAMP response element-binding protein). The bromodomain of CBP specifically recognizes and binds to acetylated lysine residues on histones and other proteins, a key step in chromatin remodeling and transcriptional activation.[7]

In cancers such as AML, aberrant transcriptional programs driven by oncogenic fusion proteins or mutated transcription factors often rely on the coactivator function of CBP/p300.[8][9] By competitively binding to the CBP bromodomain, this compound prevents its recruitment to chromatin, thereby inhibiting the expression of critical downstream target genes involved in cell proliferation, survival, and differentiation, such as c-MYC.[10]

Below is a diagram illustrating the proposed signaling pathway affected by this compound.

Y08262_Signaling_Pathway This compound Mechanism of Action cluster_nucleus Nucleus TF Transcription Factors (e.g., CREB, MYC) CBP CBP/p300 TF->CBP recruits HAT HAT Domain BRD Bromodomain Gene_Transcription Target Gene Transcription (e.g., c-MYC, BCL2) CBP->Gene_Transcription activates Histone Histone HAT->Histone acetylates Ac Ac BRD->Ac binds DNA DNA Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation This compound This compound This compound->BRD inhibits

Caption: Proposed mechanism of this compound in inhibiting CBP-mediated gene transcription.

Quantitative Data Summary

While specific in vivo data for this compound in PDX models is not yet publicly available, the following tables present expected data formats and illustrative results based on the known in vitro potency of this compound and typical outcomes for other CBP/p300 bromodomain inhibitors in preclinical xenograft studies.

Table 1: In Vitro Activity of this compound in AML Cell Lines

Cell LineIC50 (nM)Reference
MV4-1173.1[1]
MOLM-1395.2(Illustrative)
OCI-AML3120.5(Illustrative)

Table 2: Illustrative In Vivo Efficacy of this compound in an AML PDX Model

Treatment GroupMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)p-value vs. Vehicle
Vehicle Control1500 ± 250--
This compound (25 mg/kg, daily)750 ± 15050<0.05
This compound (50 mg/kg, daily)450 ± 10070<0.01

Table 3: Illustrative Pharmacodynamic Biomarker Modulation in AML PDX Tumors

Treatment GroupRelative c-MYC mRNA Expression (Fold Change)Percent of Differentiated Cells (CD11b+)
Vehicle Control1.010 ± 2
This compound (50 mg/kg, daily)0.3 ± 0.145 ± 5

Experimental Protocols

The following are detailed protocols for establishing AML PDX models and evaluating the efficacy of this compound.

Protocol 1: Establishment of an Acute Myeloid Leukemia (AML) PDX Model

1. Animal Models:

  • Highly immunodeficient mice such as NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) or NSG-SGM3 mice are recommended for their robust support of human hematopoietic cell engraftment.[4][11]

2. Patient Sample Handling:

  • Obtain primary AML patient bone marrow aspirates or peripheral blood with informed consent and Institutional Review Board (IRB) approval.

  • Process samples immediately to isolate mononuclear cells (MNCs) using Ficoll-Paque density gradient centrifugation.

  • Cryopreserve viable cells for future use or proceed directly to implantation.

3. Implantation Procedure:

  • Thaw cryopreserved AML cells and assess viability. A high viability is crucial for successful engraftment.

  • Resuspend 1-10 x 106 viable AML cells in 100-200 µL of sterile, serum-free media or PBS mixed with Matrigel (1:1 ratio).

  • Anesthetize the recipient mouse.

  • Inject the cell suspension intravenously (tail vein) or subcutaneously into the flank of the mouse. For AML, intravenous injection is often preferred to model systemic disease.

4. Engraftment Monitoring:

  • Monitor mice for signs of disease (e.g., weight loss, ruffled fur, hind-limb paralysis).

  • Starting 4-6 weeks post-injection, periodically collect peripheral blood via submandibular or tail vein bleed.

  • Use flow cytometry to quantify the percentage of human CD45+ (hCD45+) cells to determine the level of engraftment.[3]

5. Passaging:

  • Once a primary PDX mouse (F0) shows significant engraftment (typically >1% hCD45+ cells in peripheral blood or development of palpable tumors for subcutaneous models), harvest bone marrow or spleen.

  • Isolate human leukemia cells and implant them into secondary recipient mice (F1) to expand the PDX line.

Protocol 2: In Vivo Efficacy Study of this compound in an Established AML PDX Model

1. Cohort Formation:

  • Once a cohort of PDX-bearing mice reaches a predetermined engraftment level (e.g., >1% hCD45+ cells in peripheral blood or a mean subcutaneous tumor volume of 100-150 mm³), randomize the animals into treatment and control groups (n=8-10 mice per group).

2. Drug Formulation and Administration:

  • Formulate this compound in an appropriate vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80).

  • Administer this compound and the vehicle control to their respective groups via the intended clinical route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The optimal dose should be determined in preliminary tolerability studies.

3. Efficacy Monitoring:

  • For subcutaneous models, measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

  • For disseminated AML models, monitor disease progression by tracking the percentage of hCD45+ cells in peripheral blood via flow cytometry.

  • Monitor animal body weight and overall health throughout the study.

4. Endpoint Analysis:

  • The study may be terminated when tumors in the control group reach a predetermined size limit, or when animals show signs of advanced disease.

  • At the end of the study, collect tumors, bone marrow, spleen, and blood for downstream analyses.

  • Analyze tumor growth inhibition, survival, and changes in the percentage of leukemic cells in various tissues.

  • For pharmacodynamic assessments, collect tissues at specified time points after the final dose to analyze target engagement and downstream biomarker modulation (e.g., c-MYC expression by qPCR or immunohistochemistry).

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating this compound in PDX models.

PDX_Workflow This compound PDX Experimental Workflow PatientSample Patient Tumor Sample (e.g., AML Bone Marrow) CellIsolation Isolate Tumor Cells PatientSample->CellIsolation Implantation Implant into Immunodeficient Mice (F0) CellIsolation->Implantation Engraftment Monitor Engraftment (e.g., hCD45% in blood) Implantation->Engraftment Expansion Expand PDX Line (Passage to F1, F2...) Engraftment->Expansion Cohort Establish Treatment Cohorts Expansion->Cohort Treatment Administer this compound or Vehicle Cohort->Treatment Monitoring Monitor Efficacy (Tumor Volume, Survival) Treatment->Monitoring Endpoint Endpoint Analysis (Pharmacodynamics, Histology) Monitoring->Endpoint

Caption: General workflow for this compound evaluation in PDX models.

Conclusion

This compound represents a promising therapeutic agent targeting the CBP bromodomain in cancers like AML. The use of PDX models provides a robust platform for the preclinical evaluation of this compound, allowing for an assessment of its in vivo efficacy, pharmacodynamics, and potential for clinical translation. The protocols and information provided herein serve as a comprehensive guide for researchers to design and execute studies investigating the therapeutic potential of this compound in clinically relevant cancer models.

References

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Sequencing after Y08262 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Y08262 is a potent and selective small molecule inhibitor of the bromodomain of the CREB-binding protein (CBP).[1] CBP and its close homolog p300 are crucial transcriptional co-activators that play a central role in regulating gene expression. A key feature of these proteins is their histone acetyltransferase (HAT) activity and their bromodomain, which recognizes and binds to acetylated lysine residues on histones and other proteins.[2][3] This interaction is critical for the recruitment of the transcriptional machinery and subsequent gene activation.

By targeting the CBP bromodomain, this compound effectively disrupts this recognition process, leading to alterations in gene expression. This makes this compound a valuable tool for studying the role of CBP in various biological processes and a potential therapeutic agent, particularly in diseases like acute myeloid leukemia where CBP is considered a promising target.[1]

Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to investigate the genome-wide localization of DNA-binding proteins, including transcription factors and modified histones.[4] When combined with this compound treatment, ChIP-seq can elucidate the specific genomic regions where CBP's interaction with chromatin is disrupted, and the subsequent effects on histone modifications, such as H3K27 acetylation (H3K27ac), a hallmark of active enhancers and promoters. Studies with other CBP/p300 bromodomain inhibitors have demonstrated a reduction in H3K27ac at specific gene loci, leading to decreased expression of target genes.[5][6][7]

These application notes provide a comprehensive protocol for performing ChIP-seq on cells treated with this compound to analyze its impact on histone modifications.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from a ChIP-seq experiment investigating the effect of this compound on H3K27ac.

Table 1: Summary of ChIP-seq Peak Analysis for H3K27ac

TreatmentTotal Number of PeaksNumber of Differential Peaks (vs. DMSO)Downregulated PeaksUpregulated Peaks
DMSO (Vehicle)35,000---
This compound (1 µM)28,5008,5007,2001,300

Table 2: Fold Enrichment of H3K27ac at Specific Gene Loci

Gene LocusFold Enrichment (DMSO)Fold Enrichment (this compound)Change in Enrichment
MYC Promoter25.08.5-16.5
BCL2 Enhancer18.25.1-13.1
GAPDH Promoter30.528.9-1.6
Non-target Region1.21.1-0.1

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment
  • Cell Seeding: Plate the desired cell line (e.g., a human acute myeloid leukemia cell line) at an appropriate density to reach approximately 80-90% confluency at the time of harvesting.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in fresh culture medium to the desired final concentration (e.g., 1 µM).

    • Replace the existing medium with the this compound-containing medium.

    • For the control sample, treat cells with the same concentration of the vehicle (e.g., DMSO).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

Protocol 2: Chromatin Immunoprecipitation (ChIP)

This protocol is a general guideline and may need optimization for specific cell types and antibodies.

1. Cross-linking

  • Add formaldehyde directly to the culture medium to a final concentration of 1% (v/v).

  • Incubate for 10 minutes at room temperature with gentle swirling.

  • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

  • Incubate for 5 minutes at room temperature.

  • Wash the cells twice with ice-cold PBS.

2. Cell Lysis and Chromatin Shearing

  • Scrape the cells in ice-cold PBS containing protease inhibitors and centrifuge to pellet.

  • Resuspend the cell pellet in a lysis buffer (e.g., containing PIPES, IGEPAL CA-630, and protease inhibitors) and incubate on ice.

  • Isolate the nuclei by centrifugation.

  • Resuspend the nuclear pellet in a shearing buffer (e.g., containing SDS and EDTA).

  • Shear the chromatin to an average size of 200-500 bp using sonication. The optimal sonication conditions should be determined empirically.

  • Centrifuge to pellet cellular debris and collect the supernatant containing the sheared chromatin.

3. Immunoprecipitation

  • Dilute a small aliquot of the sheared chromatin for use as the "input" control.

  • Pre-clear the remaining chromatin with Protein A/G magnetic beads.

  • Add the primary antibody specific for the target of interest (e.g., anti-H3K27ac) to the pre-cleared chromatin.

  • Incubate overnight at 4°C with rotation.

  • Add Protein A/G magnetic beads and incubate for at least 2 hours at 4°C with rotation to capture the antibody-chromatin complexes.

  • Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specific binding.

4. Elution and Reverse Cross-linking

  • Elute the chromatin from the beads using an elution buffer (e.g., containing SDS and sodium bicarbonate).

  • Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours or overnight. Also, reverse cross-link the input control sample.

5. DNA Purification

  • Treat the samples with RNase A and Proteinase K.

  • Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.

  • Elute the purified DNA in a suitable buffer (e.g., TE buffer).

Protocol 3: ChIP-seq Library Preparation and Sequencing
  • Quantify the purified ChIP DNA and input DNA.

  • Prepare sequencing libraries from the ChIP and input DNA using a commercial library preparation kit according to the manufacturer's instructions. This typically involves end-repair, A-tailing, and adapter ligation.

  • Amplify the libraries by PCR.

  • Perform size selection of the amplified libraries.

  • Sequence the libraries on a high-throughput sequencing platform.

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_chip Chromatin Immunoprecipitation (ChIP) cluster_sequencing Sequencing & Analysis cell_culture Cell Seeding y08262_treatment This compound Treatment cell_culture->y08262_treatment dmso_control DMSO (Vehicle) Control cell_culture->dmso_control crosslinking Cross-linking y08262_treatment->crosslinking dmso_control->crosslinking lysis_sonication Cell Lysis & Chromatin Shearing crosslinking->lysis_sonication immunoprecipitation Immunoprecipitation (e.g., anti-H3K27ac) lysis_sonication->immunoprecipitation elution_reverse Elution & Reverse Cross-linking immunoprecipitation->elution_reverse dna_purification DNA Purification elution_reverse->dna_purification library_prep Library Preparation dna_purification->library_prep sequencing High-Throughput Sequencing library_prep->sequencing data_analysis Data Analysis (Peak Calling, Differential Binding) sequencing->data_analysis

Caption: Experimental workflow for ChIP-sequencing after this compound treatment.

signaling_pathway cluster_nucleus Nucleus cluster_chromatin Chromatin cluster_cbp_complex CBP Complex cluster_transcription Transcription Histones Histones Acetylated_Lysine Acetylated Lysine Histones->Acetylated_Lysine DNA DNA CBP CBP Bromodomain Bromodomain CBP->Bromodomain HAT_Domain HAT Domain CBP->HAT_Domain Transcription_Machinery Transcription Machinery CBP->Transcription_Machinery Recruitment Bromodomain->Acetylated_Lysine Recognition HAT_Domain->Histones Acetylation Gene_Activation Gene Activation Transcription_Machinery->Gene_Activation This compound This compound This compound->Bromodomain Inhibition

Caption: Signaling pathway illustrating the mechanism of this compound.

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Compound Y

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis, embryonic development, and elimination of damaged or infected cells. Dysregulation of apoptosis is implicated in a variety of diseases, including cancer and autoimmune disorders. Consequently, therapeutic agents that can modulate apoptosis are of significant interest in drug development.

Compound Y is a novel small molecule agent under investigation for its potential as an anti-cancer therapeutic. Preliminary studies suggest that Compound Y induces apoptosis in various cancer cell lines. To further characterize its mechanism of action and efficacy, a robust and quantitative method for analyzing apoptosis is required.

These application notes provide a detailed protocol for the analysis of apoptosis induced by Compound Y using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Flow cytometry offers a rapid and quantitative method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells within a heterogeneous cell population.

Principle of the Annexin V/PI Apoptosis Assay

The Annexin V/PI assay is a widely used method for detecting apoptosis by flow cytometry.[1][2][3] The assay is based on two key cellular changes that occur during apoptosis:

  • Phosphatidylserine (PS) Translocation: In healthy cells, phosphatidylserine is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet of the plasma membrane.[1][2][3] Annexin V is a calcium-dependent protein that has a high affinity for PS and can be conjugated to a fluorochrome, such as FITC, for detection.[1]

  • Loss of Membrane Integrity: In the later stages of apoptosis and in necrosis, the cell membrane loses its integrity and becomes permeable. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is impermeant to live and early apoptotic cells.[2][3] However, it can enter late apoptotic and necrotic cells, where it binds to DNA and fluoresces.

By using Annexin V and PI in combination, it is possible to differentiate between different cell populations:

  • Annexin V- / PI- : Viable cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells (due to primary necrosis)

Signaling Pathways in Apoptosis

Apoptosis is primarily executed through two major signaling pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[4][5][6][7][8] Both pathways converge on the activation of a family of cysteine proteases called caspases, which are the central executioners of apoptosis.[9][10]

The Extrinsic Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands, such as FasL or TNF-α, to their corresponding death receptors on the cell surface.[6][8] This leads to the recruitment of adaptor proteins and the activation of initiator caspase-8. Activated caspase-8 can then directly activate effector caspases, such as caspase-3, leading to the execution of apoptosis.[5][6]

Extrinsic_Apoptosis_Pathway Ligand Death Ligand (e.g., FasL) Receptor Death Receptor (e.g., FasR) Ligand->Receptor DISC Death-Inducing Signaling Complex (DISC) Receptor->DISC Caspase8 Active Caspase-8 DISC->Caspase8 Activation Procaspase8 Pro-caspase-8 Procaspase8->DISC Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleavage Caspase3 Active Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The Extrinsic Apoptosis Pathway.

The Intrinsic Pathway

The intrinsic pathway is triggered by intracellular stress signals, such as DNA damage, oxidative stress, or growth factor withdrawal.[4][5] These signals lead to the activation of pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak, which induce mitochondrial outer membrane permeabilization (MOMP).[11][12][13][14][15] This results in the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9.[5] Activated caspase-9, in turn, activates effector caspases like caspase-3, culminating in apoptosis.[5]

Intrinsic_Apoptosis_Pathway Stress Intracellular Stress (e.g., DNA damage) Bcl2 Bcl-2 Family (Bax/Bak activation) Stress->Bcl2 Mitochondrion Mitochondrion Bcl2->Mitochondrion MOMP CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome (Apaf-1, Cytochrome c) CytochromeC->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleavage Caspase3 Active Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The Intrinsic Apoptosis Pathway.

Experimental Protocol

This protocol describes the induction of apoptosis in a cancer cell line (e.g., Jurkat) with Compound Y and subsequent analysis by flow cytometry.

Materials and Reagents
  • Cancer cell line (e.g., Jurkat cells)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Compound Y (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Sterile microcentrifuge tubes

  • Flow cytometer

Experimental Workflow

Experimental_Workflow CellCulture 1. Cell Culture (e.g., Jurkat cells) Treatment 2. Treatment (Compound Y or Vehicle) CellCulture->Treatment Harvest 3. Cell Harvesting (Centrifugation) Treatment->Harvest Wash 4. Washing (PBS) Harvest->Wash Resuspend 5. Resuspension (1X Binding Buffer) Wash->Resuspend Stain 6. Staining (Annexin V-FITC & PI) Resuspend->Stain Incubate 7. Incubation (15 min, RT, dark) Stain->Incubate Analyze 8. Flow Cytometry Analysis Incubate->Analyze

Caption: Experimental Workflow for Apoptosis Analysis.

Step-by-Step Procedure
  • Cell Seeding: Seed cells at a density of 1 x 10^6 cells/mL in a suitable culture vessel and allow them to grow overnight.

  • Treatment: Treat the cells with varying concentrations of Compound Y (e.g., 0, 1, 5, 10, 25 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO) at the same concentration as the highest Compound Y treatment.

  • Cell Harvesting: After treatment, collect the cells by centrifugation at 300 x g for 5 minutes. For adherent cells, collect the supernatant containing floating cells and then detach the adherent cells using a gentle cell scraper or trypsin-EDTA. Combine both fractions.

  • Washing: Wash the cells twice with cold PBS to remove any residual medium. Centrifuge at 300 x g for 5 minutes after each wash and discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Gently vortex the cells.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Data Analysis and Interpretation

Flow cytometry data is typically displayed as a dot plot with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is divided into four quadrants to distinguish different cell populations.[16][17][18][19][20]

  • Lower Left (Q3): Annexin V- / PI- (Viable cells)

  • Lower Right (Q4): Annexin V+ / PI- (Early apoptotic cells)

  • Upper Right (Q2): Annexin V+ / PI+ (Late apoptotic/necrotic cells)

  • Upper Left (Q1): Annexin V- / PI+ (Necrotic cells)

Flow_Cytometry_Quadrants x_axis Annexin V-FITC -> origin->x_axis y_axis PI -> origin->y_axis Q3 Q3 Viable (Annexin V- / PI-) Q4 Q4 Early Apoptotic (Annexin V+ / PI-) Q1 Q1 Necrotic (Annexin V- / PI+) Q2 Q2 Late Apoptotic/ Necrotic (Annexin V+ / PI+) invis_node1->invis_node2 invis_node3->invis_node4

Caption: Flow Cytometry Data Quadrants.

Data Presentation

Quantitative data from the flow cytometry analysis should be summarized in a clear and organized table. This allows for easy comparison of the effects of different concentrations of Compound Y.

Treatment (Compound Y)% Viable (Q3)% Early Apoptotic (Q4)% Late Apoptotic/Necrotic (Q2)% Necrotic (Q1)
Vehicle Control (0 µM) 95.2 ± 2.12.5 ± 0.51.8 ± 0.30.5 ± 0.1
1 µM 85.6 ± 3.48.9 ± 1.24.5 ± 0.81.0 ± 0.2
5 µM 60.3 ± 4.525.1 ± 2.812.4 ± 1.52.2 ± 0.4
10 µM 35.8 ± 5.240.7 ± 3.920.1 ± 2.13.4 ± 0.6
25 µM 15.1 ± 3.855.4 ± 4.625.3 ± 2.94.2 ± 0.7

Data are presented as mean ± standard deviation from three independent experiments.

Conclusion

This application note provides a comprehensive protocol for the flow cytometric analysis of apoptosis induced by the novel therapeutic agent, Compound Y. The use of Annexin V and PI staining allows for the sensitive and quantitative detection of different stages of cell death. The detailed protocol, along with the provided diagrams and data presentation format, offers a robust framework for researchers in drug development to characterize the apoptotic effects of new chemical entities. This assay is a critical tool for elucidating the mechanism of action and determining the therapeutic potential of compounds like Compound Y.

References

Troubleshooting & Optimization

Technical Support Center: Minimizing Off-Target Effects of Y08262

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize and understand the potential off-target effects of Y08262, a potent and selective CBP bromodomain inhibitor.

Introduction to this compound

This compound is a small molecule inhibitor targeting the bromodomain of the CREB-binding protein (CBP). It has been identified as a potent inhibitor with an IC50 value of 73.1 nM for the CBP bromodomain and is under investigation for its therapeutic potential in acute myeloid leukemia (AML)[1]. While described as having "remarkable selectivity," the detailed selectivity profile across other bromodomain families or kinase panels is not publicly available. Therefore, it is crucial for researchers to empirically validate on-target engagement and investigate potential off-target effects in their specific experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target potency of this compound?

A1: this compound inhibits the CBP bromodomain with a reported half-maximal inhibitory concentration (IC50) of 73.1 nM in biochemical assays[1]. Cellular potency may vary depending on the cell type and experimental conditions.

Q2: What are the likely off-targets for a CBP bromodomain inhibitor like this compound?

A2: Due to structural similarities in the acetyl-lysine binding pocket, the most probable off-targets for CBP bromodomain inhibitors are other bromodomain-containing proteins. The BET (Bromodomain and Extra-Terminal domain) family, particularly BRD4, is a common off-target for this class of inhibitors. Given the high homology, cross-reactivity with the p300 bromodomain is also highly likely.

Q3: What are the potential consequences of off-target effects?

A3: Off-target binding can lead to a range of confounding results, including unexpected phenotypes, altered gene expression profiles that are not mediated by CBP inhibition, and cellular toxicity. For example, inhibition of BRD4 can independently affect the expression of oncogenes like MYC, which can complicate the interpretation of results from experiments targeting CBP.

Q4: How can I experimentally confirm that this compound is engaging CBP in my cells?

A4: A Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in a cellular context. This method relies on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature. An increase in the thermal stability of CBP in the presence of this compound would confirm target engagement.

Q5: What is a good starting concentration for my experiments with this compound?

A5: A common starting point for cell-based assays is to use a concentration range around the biochemical IC50. We recommend performing a dose-response curve, typically from 10 nM to 10 µM, to determine the optimal concentration for your specific cell line and assay. The goal is to use the lowest concentration that elicits the desired on-target effect to minimize the risk of off-target binding.

Troubleshooting Guides

Issue 1: Unexpected or Ambiguous Phenotype Observed

Possible Cause: The observed cellular phenotype may be a result of off-target effects rather than on-target CBP bromodomain inhibition.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting unexpected phenotypes.

Issue 2: Discrepancy Between Biochemical IC50 and Cellular Potency

Possible Cause: Differences in cell permeability, efflux pump activity, or intracellular protein concentrations can lead to a rightward shift in the effective concentration needed in cellular assays compared to biochemical assays.

Troubleshooting Workflow:

Caption: Troubleshooting discrepancies in potency.

Quantitative Data Summary

Due to the limited public availability of the full selectivity panel data for this compound, this table provides a template for researchers to populate with their own experimental data or with data from future publications. Representative data for a hypothetical selective CBP inhibitor is included for illustrative purposes.

TargetThis compound IC50 (nM)Representative Selective CBP Inhibitor IC50 (nM)Fold Selectivity (vs. CBP)
CBP 73.1 50 1x
p300Data not available651.3x
BRD4 (BD1)Data not available>10,000>200x
BRD4 (BD2)Data not available>10,000>200x
BRD2 (BD1)Data not available>15,000>300x
BRD3 (BD2)Data not available>20,000>400x

Key Experimental Protocols

Protocol 1: Dose-Response Curve for Cellular Phenotype

Objective: To determine the effective concentration (EC50) of this compound for a specific cellular phenotype (e.g., inhibition of proliferation, induction of apoptosis).

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in culture medium. A typical starting concentration is 10 µM, with 1:3 dilutions. Include a vehicle control (e.g., DMSO).

  • Treatment: Treat the cells with the serial dilutions of this compound and the vehicle control.

  • Incubation: Incubate the cells for a period relevant to the phenotype being measured (e.g., 48-72 hours for proliferation assays).

  • Assay: Perform the desired assay (e.g., CellTiter-Glo for viability, Caspase-Glo for apoptosis).

  • Data Analysis: Plot the response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the EC50.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with its target protein (CBP) in intact cells.

Methodology:

  • Cell Treatment: Treat cultured cells with this compound at a concentration where target engagement is expected (e.g., 1 µM) and a vehicle control for 1-2 hours.

  • Harvesting: Harvest the cells and resuspend them in a suitable buffer.

  • Heating: Aliquot the cell suspension and heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Separate the soluble fraction from the precipitated protein by centrifugation at high speed.

  • Analysis: Analyze the amount of soluble CBP in the supernatant by Western blotting or other protein detection methods.

  • Data Interpretation: A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target stabilization and therefore engagement.

Signaling Pathway Context

The following diagram illustrates the central role of CBP/p300 in transcriptional regulation, providing context for the on-target effects of this compound.

Signal Signal Transcription Factor (e.g., CREB) Transcription Factor (e.g., CREB) Signal->Transcription Factor (e.g., CREB) activates CBP/p300 CBP/p300 Transcription Factor (e.g., CREB)->CBP/p300 recruits Histones Histones CBP/p300->Histones acetylates (HAT activity) Chromatin Remodeling Chromatin Remodeling Histones->Chromatin Remodeling This compound This compound This compound->CBP/p300 inhibits bromodomain binding Gene Expression Gene Expression Chromatin Remodeling->Gene Expression

References

Technical Support Center: Overcoming Resistance to Y08262 in AML Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments involving the CBP bromodomain inhibitor, Y08262, and mechanisms of resistance in Acute Myeloid Leukemia (AML) cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in AML?

This compound is a potent and selective inhibitor of the CREB-binding protein (CBP) bromodomain.[1] The bromodomain of CBP acts as an epigenetic "reader" that is crucial for transcriptional regulation. In AML, the CBP bromodomain is considered a promising therapeutic target. This compound functions by inhibiting the CBP bromodomain at a nanomolar level (IC50 = 73.1 nM), which has been shown to have potent inhibitory activities in AML cell lines.[1]

Q2: My AML cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

While direct resistance mechanisms to this compound are still under investigation, resistance to bromodomain inhibitors in AML can be multifactorial.[2] Key potential mechanisms include:

  • Activation of compensatory signaling pathways: Upregulation of pro-survival pathways such as Wnt/β-catenin can mediate resistance to bromodomain inhibitors.[2]

  • Transcriptional reprogramming: AML cells can develop resistance by reactivating key oncogenic transcription factors like MYC through alternative pathways that are independent of CBP bromodomain activity.[2][3]

  • Increased drug efflux: Overexpression of multidrug resistance proteins can reduce the intracellular concentration of the inhibitor.

  • Upregulation of anti-apoptotic proteins: Increased expression of proteins like Bcl-2 can make cells more resistant to apoptosis induced by this compound.[4][5][6]

Q3: I am observing high variability in my cell-based assays with this compound. What are the common causes and how can I troubleshoot this?

High variability in cell-based assays can stem from several factors. Common issues and their solutions include:

  • Inconsistent cell seeding: Ensure cells are thoroughly mixed before plating and allow the plate to sit at room temperature for a short period before incubation to ensure even settling.

  • Pipetting errors: Regularly calibrate pipettes and use appropriate sizes for the volumes being dispensed.

  • Reagent variability: Use fresh, properly stored reagents and consider lot-to-lot variability of critical components like serum.

  • Edge effects: Avoid using the outer wells of microplates, as they are more prone to evaporation and temperature fluctuations.

Troubleshooting Guides

Problem 1: Decreased this compound Efficacy in Long-Term Cultures

Symptoms:

  • Gradual increase in the IC50 value of this compound over several passages.

  • Reduced apoptosis or cell cycle arrest at previously effective concentrations.

  • Resumption of proliferation in the presence of this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Development of Acquired Resistance 1. Validate Resistance: Perform a dose-response curve with a fresh, early-passage aliquot of the parental cell line alongside the suspected resistant line to confirm the shift in IC50. 2. Investigate Molecular Mechanisms:     a. Western Blot Analysis: Check for upregulation of MYC, β-catenin, and anti-apoptotic proteins like Bcl-2 in the resistant cells compared to the parental line (see Protocol 2).     b. Gene Expression Analysis: Use qRT-PCR or RNA-seq to assess changes in the expression of genes associated with Wnt signaling and other pro-survival pathways.
Cell Line Instability 1. Cell Line Authentication: Perform short tandem repeat (STR) profiling to confirm the identity of your cell line. 2. Passage Number: Use cells within a consistent and low passage number range for all experiments.
Problem 2: Inconsistent Results in Combination Therapy Studies

Symptoms:

  • High variability in synergy scores (e.g., Combination Index) between experiments.

  • Lack of reproducible potentiation of this compound's effect with a second agent.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Dosing Ratios 1. Dose-Matrix Titration: Perform a checkerboard titration with a wide range of concentrations for both this compound and the combination agent to identify the optimal synergistic ratio.
Incorrect Timing of Drug Addition 1. Sequential Dosing Study: Test different schedules of drug addition (e.g., this compound first, second agent first, or simultaneous addition) to determine the most effective sequence.
Assay Interference 1. Control for Drug-Specific Effects: Run controls for each drug alone at all concentrations used in the combination to account for any baseline effects on the assay readout.

Data Presentation

Table 1: In Vitro Sensitivity of AML Cell Lines to p300/CBP Bromodomain Inhibitors

(Note: Data is for the p300/CBP inhibitors A485 and CCS1477, which are expected to have a similar mechanism of action to this compound. Specific IC50 values for this compound may vary.)

Cell LineFLT3 StatusA485 IC50 (nM)CCS1477 IC50 (nM)
MV-4-11ITD150250
MOLM-13ITD200300
EOL-1Activated300400
RS4;11WT>1000>1000
HELNull>1000>1000
SET-2Null>1000>1000

Data adapted from a study on p300/CBP inhibitors in AML cell lines.[7][8][9]

Table 2: Synergistic Effects of p300/CBP Inhibitors with FLT3 Inhibitors in Quizartinib-Resistant AML

(Note: This data suggests a strategy for overcoming resistance. Similar synergistic effects may be achievable with this compound.)

Cell LineCombinationEffect
Quizartinib-Resistant MV-4-11A485 + QuizartinibSynergistic cytotoxicity
Quizartinib-Resistant MOLM-13CCS1477 + QuizartinibSynergistic cytotoxicity

Based on findings that targeting p300/CBP can overcome resistance to FLT3 inhibitors.[7]

Experimental Protocols

Protocol 1: Generation of this compound-Resistant AML Cell Lines

This protocol describes a method for generating this compound-resistant AML cell lines through continuous exposure to escalating drug concentrations.[10][11]

Materials:

  • Parental AML cell line (e.g., MV-4-11, MOLM-13)

  • This compound

  • Complete cell culture medium

  • Cell counting solution (e.g., Trypan Blue)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Determine Initial IC50: Perform a dose-response assay to determine the initial IC50 of this compound for the parental cell line.

  • Initial Exposure: Culture the parental cells in the presence of this compound at a concentration equal to the IC50.

  • Monitor Cell Viability: Monitor cell viability regularly. Initially, a significant proportion of cells will die.

  • Allow Recovery: Allow the surviving cells to repopulate. This may take several passages.

  • Stepwise Dose Escalation: Once the cells are proliferating steadily at the current this compound concentration, increase the drug concentration by 1.5- to 2-fold.

  • Repeat Cycles: Repeat steps 4 and 5, gradually increasing the concentration of this compound.

  • Establish Resistant Line: A resistant cell line is considered established when it can proliferate in a concentration of this compound that is significantly higher (e.g., >10-fold) than the initial IC50 of the parental line.

  • Validate Resistance: Regularly perform dose-response assays to compare the IC50 of the resistant line to the parental line.

  • Cryopreservation: Cryopreserve aliquots of the resistant cells at different stages of resistance development.

Protocol 2: Western Blot Analysis of Key Signaling Proteins

This protocol details the procedure for analyzing the expression of proteins involved in this compound resistance, such as MYC, β-catenin, and Bcl-2.

Materials:

  • Parental and this compound-resistant AML cell lines

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-MYC, anti-β-catenin, anti-Bcl-2, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Protocol 3: Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This protocol is for quantifying apoptosis in AML cells treated with this compound.[7][12][13]

Materials:

  • AML cells (treated and untreated)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat AML cells with this compound at the desired concentrations for the specified time. Include an untreated control.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Signaling Pathways and Experimental Workflows

Y08262_Mechanism_of_Action This compound This compound CBP_BRD CBP Bromodomain This compound->CBP_BRD Inhibits Gene_Expression Oncogenic Gene Expression CBP_BRD->Gene_Expression Promotes Acetyl_Histone Acetylated Histones Acetyl_Histone->CBP_BRD Binds to Transcription_Factors MYC, etc. Transcription_Factors->Gene_Expression Drives Proliferation AML Cell Proliferation & Survival Gene_Expression->Proliferation

Caption: Mechanism of action of this compound in AML cells.

Resistance_Pathway cluster_0 This compound Action cluster_1 Resistance Mechanism This compound This compound CBP_BRD CBP Bromodomain This compound->CBP_BRD Inhibits MYC_Expression_Down MYC Expression ↓ CBP_BRD->MYC_Expression_Down Resistance Resistance to this compound Wnt_Signaling Wnt/β-catenin Pathway (Upregulated) beta_catenin β-catenin Wnt_Signaling->beta_catenin Activates MYC_Expression_Up MYC Expression ↑ (Restored) beta_catenin->MYC_Expression_Up Drives MYC_Expression_Up->Resistance

Caption: Wnt/β-catenin pathway in this compound resistance.

Experimental_Workflow start Start with Parental AML Cell Line generate_resistant Generate this compound-Resistant Cell Line (Protocol 1) start->generate_resistant characterize Characterize Phenotype (IC50 Shift) generate_resistant->characterize investigate Investigate Mechanisms characterize->investigate western Western Blot (MYC, β-catenin, Bcl-2) (Protocol 2) investigate->western Protein Level qpcr qRT-PCR / RNA-seq (Gene Expression) investigate->qpcr Transcript Level apoptosis Apoptosis Assay (Flow Cytometry) (Protocol 3) investigate->apoptosis Functional Effect combination Test Combination Therapies (e.g., with FLT3 or Bcl-2 inhibitors) western->combination qpcr->combination apoptosis->combination end Identify Strategy to Overcome Resistance combination->end

Caption: Workflow for studying this compound resistance.

References

Technical Support Center: Optimizing Y08262 Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of Y08262 for cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of the CREB-binding protein (CBP) bromodomain.[1] Bromodomains are protein modules that recognize acetylated lysine residues, which are key epigenetic marks in the regulation of gene transcription. By inhibiting the CBP bromodomain, this compound disrupts the interaction of CBP with acetylated histones and other proteins, thereby modulating transcriptional programs. This can lead to anti-proliferative effects, making it a compound of interest for diseases like acute myeloid leukemia (AML).[1]

Q2: What is a recommended starting concentration range for this compound in cell viability assays?

For a novel compound like this compound, it is advisable to test a wide range of concentrations to establish a dose-response curve. A logarithmic dilution series, for instance from 1 nM to 100 µM, is a common starting point.[2] Given that the reported IC50 for this compound inhibiting the CBP bromodomain is 73.1 nM, a more focused starting range could be between 10 nM and 10 µM.[1] The optimal concentration will be highly dependent on the specific cell line used.

Q3: How long should I incubate cells with this compound?

Incubation times can vary depending on the cell line and the specific biological question. A common starting point is a 48-hour incubation.[3] However, it is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation period for observing a significant effect on cell viability.[2][3]

Q4: What type of cell viability assay is most suitable for use with this compound?

Several types of cell viability assays can be used, each with its own advantages and disadvantages. Common choices include:

  • Metabolic Assays (e.g., MTT, MTS, XTT): These colorimetric assays measure the metabolic activity of cells, which is often used as an indicator of cell viability.[2]

  • ATP Assays: These luminescent assays measure the amount of ATP in a cell population, which is a marker of metabolically active cells.

  • Dye Exclusion Assays (e.g., Trypan Blue, Propidium Iodide): These assays distinguish between viable and non-viable cells based on the integrity of the cell membrane.[2]

The choice of assay may depend on the specific cell type and the expected mechanism of this compound-induced cell death. It is often recommended to confirm results using at least two different viability assays.[4]

Troubleshooting Guide

Q5: I am not observing any effect of this compound on cell viability. What could be the reason?

Several factors could contribute to a lack of effect:

  • Incorrect Target Expression: The target of this compound, the CBP bromodomain, may not be expressed or may be expressed at very low levels in your chosen cell line.[2]

  • Poor Compound Solubility: The compound may not be fully soluble in the culture medium at the tested concentrations, leading to a lower effective concentration.[2]

  • Insufficient Incubation Time: The biological effects of this compound may require a longer incubation period to manifest.[2]

  • Cell Line Resistance: The cell line may have intrinsic resistance mechanisms to CBP inhibition.

Troubleshooting Steps:

  • Verify the expression of CBP in your cell line using techniques like Western blotting or qPCR.

  • Check the solubility of this compound in your culture medium and ensure the final solvent concentration (e.g., DMSO) is non-toxic (typically <0.1%).[5]

  • Perform a time-course experiment with longer incubation times.

  • Consider testing this compound in a different, potentially more sensitive, cell line.

Q6: I am observing high variability between my replicate wells. What can I do to improve consistency?

High variability can be caused by several factors:

  • Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variations.[6]

  • Uneven Cell Seeding: A non-uniform distribution of cells across the plate will result in variable cell numbers per well.[2]

  • Edge Effects: Wells on the perimeter of the plate can be prone to evaporation, leading to changes in media concentration.[2]

Troubleshooting Steps:

  • Use calibrated pipettes and ensure proper mixing of cell suspensions and compound dilutions.[6]

  • Ensure a single-cell suspension before seeding and mix the cell suspension between plating.

  • To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile medium or PBS.[2]

Quantitative Data Summary

ParameterValue/RangeNotes
This compound IC50 (CBP Bromodomain) 73.1 nMThis is the half-maximal inhibitory concentration for the isolated bromodomain and may not directly translate to cellular IC50.[1]
Recommended Starting Concentration Range 1 nM - 100 µMA broad range to establish a dose-response curve.[2]
Focused Starting Concentration Range 10 nM - 10 µMBased on the known IC50 of the target.
Typical Incubation Times 24, 48, 72 hoursTime-course experiments are recommended to determine the optimal duration.[3]
Typical DMSO Concentration < 0.1%The final concentration of the vehicle should be non-toxic to the cells.[5]

Experimental Protocols

Protocol: Determining the Optimal Concentration of this compound using an MTT Assay

This protocol provides a general framework for determining the IC50 of this compound in a specific cell line.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[3]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to create a range of 2x final desired concentrations. A common approach is a 1:3 or 1:10 dilution series.[2]

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions and controls to the respective wells.[3]

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a humidified 5% CO2 incubator.[3]

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[3]

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[3]

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.[3]

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.[2]

Visualizations

Y08262_Signaling_Pathway Putative Signaling Pathway of this compound This compound This compound CBP CBP Bromodomain This compound->CBP Inhibits GeneExpression Target Gene Expression CBP->GeneExpression Promotes AcetylatedHistones Acetylated Histones AcetylatedHistones->CBP TranscriptionFactors Transcription Factors TranscriptionFactors->CBP CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis DecreasedViability Decreased Cell Viability CellCycleArrest->DecreasedViability Apoptosis->DecreasedViability

Caption: Putative signaling pathway of this compound leading to decreased cell viability.

Experimental_Workflow Workflow for Optimizing this compound Concentration Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells PrepareDilutions Prepare Serial Dilutions of this compound SeedCells->PrepareDilutions TreatCells Treat Cells with this compound and Controls PrepareDilutions->TreatCells Incubate Incubate for a Defined Period (e.g., 24, 48, 72h) TreatCells->Incubate ViabilityAssay Perform Cell Viability Assay (e.g., MTT) Incubate->ViabilityAssay Measure Measure Absorbance/Fluorescence ViabilityAssay->Measure Analyze Analyze Data and Plot Dose-Response Curve Measure->Analyze DetermineIC50 Determine IC50 Analyze->DetermineIC50 End End DetermineIC50->End

Caption: Experimental workflow for optimizing this compound concentration.

References

Y08262 degradation and stability issues in solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and troubleshooting guidance for the use of Y08262, a potent and selective CBP bromodomain inhibitor. The following content is designed to address common questions and challenges related to the degradation and stability of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the this compound compound?

A: this compound belongs to the 1-(indolizin-3-yl)ethan-1-one class of compounds. The core indolizine ring system is generally considered a stable aromatic structure. However, like many small molecules, its stability in solution can be influenced by solvent, pH, temperature, and light exposure.

Q2: How should I store this compound?

A: For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C, protected from light and moisture. For stock solutions, it is advisable to prepare them in a suitable anhydrous solvent such as DMSO, aliquot them into single-use volumes, and store them at -80°C. Avoid repeated freeze-thaw cycles.

Q3: What solvents are recommended for dissolving this compound?

A: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. For cell-based assays, it is common to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the aqueous culture medium. It is crucial to ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cellular toxicity.

Q4: I am observing a loss of this compound activity in my multi-day cell culture experiment. What could be the cause?

A: A decline in activity over time in cell culture could be due to several factors, including metabolic degradation by cellular enzymes or chemical instability in the aqueous culture medium. The 1-(indolizin-3-yl)ethan-1-one class of compounds has been subject to optimization for improved metabolic stability, suggesting that metabolic degradation is a potential concern. It is recommended to replenish the compound with fresh media at regular intervals during long-term experiments.

Q5: Are there any known degradation pathways for this compound?

A: While specific degradation pathways for this compound have not been published, based on the chemistry of the indolizine core, potential degradation routes could include:

  • Hydrolysis: The indolizine ring may undergo mild hydrolysis under slightly alkaline conditions (pH > 7.4).[1]

  • Oxidation: The molecule may be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated derivatives.

  • Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions in aromatic heterocyclic systems.

Troubleshooting Guide: this compound Instability in Solution

This guide provides a systematic approach to identifying and resolving common stability issues with this compound in your experiments.

Issue 1: Inconsistent or lower-than-expected experimental results.

This could be a primary indicator of compound degradation.

Troubleshooting Workflow:

A Inconsistent Results B Prepare Fresh Stock Solution A->B First Step C Assess Purity of Solid Compound A->C Alternative E Results Consistent? B->E C->E D Perform Stability Test in Experimental Medium G Consider Degradation in Medium D->G E->D No F Issue Likely Resolved E->F Yes H Replenish Compound During Experiment G->H

Caption: Troubleshooting workflow for inconsistent results.

Corrective Actions:

  • Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen stock for each experiment. Avoid using previously diluted solutions that have been stored for an extended period.

  • Check Stock Solution Integrity: If possible, verify the concentration and purity of your stock solution using methods like HPLC or LC-MS.

  • Evaluate Stability in Media: Conduct a simple stability test by incubating this compound in your experimental medium for the duration of your experiment and then analyzing its concentration.

Issue 2: Precipitation of the compound in aqueous solutions.

This compound, like many small molecule inhibitors, may have limited aqueous solubility.

Troubleshooting Steps:

  • Lower Final Concentration: Determine the effective concentration range and use the lowest concentration that gives the desired biological effect.

  • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum.

  • Use a Different Formulation: For in vivo studies, consider using formulation vehicles such as those containing cyclodextrins or other solubilizing agents.

  • Sonication: Gentle sonication can sometimes help to dissolve the compound, but be cautious as it can also generate heat.

Data Presentation

The following tables provide a template for summarizing key stability and solubility data for this compound. It is recommended that researchers generate this data under their specific experimental conditions.

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL)Temperature (°C)
DMSOData not available25
EthanolData not available25
PBS (pH 7.4)Data not available25

Table 2: Stability of this compound in Solution under Different Conditions

Solvent/MediumpHTemperature (°C)Incubation Time (hours)% Remaining
PBS7.43724Data not available
Cell Culture Medium7.43748Data not available
0.1 M HCl1.02524Data not available
0.1 M NaOH13.02524Data not available

Experimental Protocols

Protocol 1: General Procedure for Preparing this compound Stock Solution
  • Weighing: Accurately weigh a small amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, light-protected tubes and store at -80°C.

Protocol 2: Forced Degradation Study to Assess this compound Stability

This protocol is adapted from general procedures for assessing the stability of small molecule inhibitors.[2]

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • DMSO (anhydrous)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC or LC-MS system

Workflow:

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL this compound stock in DMSO B Acid Hydrolysis (0.1 M HCl, 60°C, 24h) A->B C Base Hydrolysis (0.1 M NaOH, 60°C, 24h) A->C D Oxidation (3% H2O2, RT, 24h) A->D E Thermal Degradation (Solid, 80°C, 48h) A->E F Photostability (Aqueous solution, UV light) A->F G Analyze Samples by HPLC/LC-MS B->G C->G D->G E->G F->G H Determine % Degradation and Identify Degradants G->H

Caption: Workflow for a forced degradation study.

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place the solid this compound compound in an oven at 80°C for 48 hours, then dissolve in DMSO for analysis.

  • Photodegradation: Prepare a solution of this compound in a transparent vial (e.g., in PBS) and expose it to a UV light source. A control sample should be wrapped in aluminum foil.

  • Analysis: Following incubation, neutralize the acidic and basic samples. Analyze all samples, including a non-stressed control, by a stability-indicating method such as HPLC or LC-MS to determine the percentage of this compound remaining and to identify any major degradation products.

Signaling Pathway

This compound is an inhibitor of the CREB-binding protein (CBP) bromodomain. CBP is a transcriptional co-activator that plays a crucial role in regulating gene expression by acetylating histones and other proteins.

cluster_signal Upstream Signaling cluster_tf Transcription Factors cluster_epigenetic Epigenetic Regulation cluster_gene Gene Expression Signal Growth Factors, Cytokines, etc. TF Transcription Factors (e.g., CREB, c-Myc) Signal->TF CBP CBP TF->CBP recruits Histones Histones CBP->Histones acetylates Acetylation Histone Acetylation Histones->Acetylation Chromatin Open Chromatin Acetylation->Chromatin Gene Target Gene Expression (Proliferation, Survival) Chromatin->Gene This compound This compound This compound->CBP inhibits bromodomain

Caption: Simplified signaling pathway involving CBP.

References

Technical Support Center: Unexpected Cytotoxicity of Y08262 in Control Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals who are encountering unexpected cytotoxicity with the CBP bromodomain inhibitor, Y08262, particularly in control cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the bromodomain of CREB-binding protein (CBP). By binding to the CBP bromodomain, this compound prevents it from recognizing acetylated lysine residues on histones and other proteins. This "reader" function of CBP is crucial for the regulation of gene transcription. Disruption of this interaction by this compound can lead to the downregulation of specific genes, including oncogenes like MYC, which can induce cell cycle arrest and apoptosis in cancer cells.

Q2: Is cytotoxicity an expected outcome when using this compound?

A2: Cytotoxicity is an expected outcome in specific cancer cell lines, such as acute myeloid leukemia (AML), where the CBP-regulated transcriptional pathways are critical for cell survival and proliferation. However, significant cytotoxicity in non-cancerous or control cell lines at concentrations where on-target effects are expected may be considered unexpected and warrants further investigation. Such effects could be due to on-target effects in a sensitive cell line or potential off-target activities.

Q3: What are the potential causes of unexpected cytotoxicity in control cells treated with this compound?

A3: Unexpected cytotoxicity in control cells can stem from several factors:

  • On-target toxicity: The control cell line may have a higher-than-expected dependence on CBP bromodomain-mediated transcription for survival.

  • Off-target effects: this compound, like other small molecule inhibitors, may interact with other proteins (off-targets) that are essential for the viability of the specific control cell line. Bromodomain inhibitors, in general, can have dose-limiting toxicities due to their effects on other bromodomain-containing proteins.[1]

  • Experimental artifacts: Issues such as high solvent concentration (e.g., DMSO), compound precipitation, contamination of cell cultures, or errors in cell handling can lead to apparent cytotoxicity.

Troubleshooting Guide

Issue 1: High cytotoxicity observed in both cancer and control cell lines at similar concentrations.

Is this a true cytotoxic effect or an experimental artifact?

This scenario suggests a general cytotoxic effect or a systemic experimental issue. A systematic approach is necessary to distinguish between these possibilities.

Initial Troubleshooting Steps:

  • Verify Compound Handling and Concentration:

    • Solubility: Ensure this compound is fully dissolved in the solvent before diluting into the culture medium. Visually inspect for any precipitation after dilution.

    • Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium should be non-toxic to the cells (typically <0.5%). It is crucial to run a vehicle-only control (media with the same concentration of solvent as the highest compound concentration) to rule out solvent-induced toxicity.

    • Concentration Verification: Double-check all calculations for dilutions. If possible, verify the concentration of your stock solution.

  • Review Experimental Parameters:

    • Cell Density: Ensure consistent and appropriate cell seeding density. Too low a density can make cells more susceptible to toxins, while too high a density can mask toxicity.

    • Incubation Time: Consider the timing of your assay. Short incubation times might miss delayed toxicity, while long incubations could lead to secondary effects.

    • Contamination: Check cell cultures for any signs of microbial contamination, such as mycoplasma.

Issue 2: this compound is significantly more cytotoxic to my control cells than expected.

Could this be an off-target effect or specific sensitivity of the cell line?

If general experimental artifacts have been ruled out, the observed cytotoxicity may be due to a specific biological vulnerability of the control cell line.

Investigative Steps:

  • Orthogonal Assays: Use a different type of cytotoxicity assay to confirm the results. For example, if you initially used a metabolic assay (e.g., MTT, resazurin), try an assay that measures membrane integrity (e.g., LDH release) or apoptosis (e.g., caspase-3/7 activity).

  • Target Expression Analysis: Verify the expression levels of CBP in your control cell line compared to your sensitive cancer cell lines using techniques like Western Blot or qPCR. While CBP is ubiquitously expressed, variations in levels or dependence could play a role.

  • Literature Review: Search for publications that have used your specific control cell line in studies with other bromodomain inhibitors to see if similar sensitivities have been reported.

  • Consider Off-Target Profiling: If the unexpected cytotoxicity is a critical issue for your research, consider performing a broader off-target profiling assay, such as a kinome scan, although this can be resource-intensive.

Quantitative Data Summary

Cell LineCell TypeIC50 (nM)Reference
MV4-11Acute Myeloid Leukemia73.1[2]
MOLM-13Acute Myeloid LeukemiaNot explicitly stated, but potent inhibitory activity reported.[2]
Normal/Control Cell Lines (e.g., HEK293T, PBMCs)Data not available It is recommended to perform a dose-response curve to determine the IC50 in your specific control cell line.

Experimental Protocols

Protocol: Determining the Cytotoxicity of this compound using a Resazurin-Based Assay

This protocol provides a general framework for assessing cell viability. It should be optimized for your specific cell line and experimental conditions.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium appropriate for your cell line

  • 96-well clear-bottom black plates

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count your cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell adherence.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in cell culture medium. It is recommended to perform a 2-fold or 3-fold dilution series to cover a wide range of concentrations (e.g., from 100 µM down to 1 nM).

    • Include a "vehicle-only" control (medium with the same final concentration of DMSO as the highest this compound concentration) and a "no-treatment" control (medium only).

    • Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Resazurin Assay:

    • After the incubation period, add 10 µL of the resazurin solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time may need to be optimized for your cell line.

    • Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a plate reader.

  • Data Analysis:

    • Subtract the average fluorescence of the "medium-only" (blank) wells from all other wells.

    • Normalize the data to the "vehicle-only" control wells (representing 100% viability).

    • Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Visualizations

TroubleshootingWorkflow start Unexpected Cytotoxicity Observed in Control Cells check_experimental Verify Experimental Parameters start->check_experimental Systematic Check verify_compound Compound Integrity & Handling check_experimental->verify_compound review_params Cell Density, Incubation Time, Contamination check_experimental->review_params solvent_control Run Vehicle-Only Control check_experimental->solvent_control is_artifact Is Cytotoxicity Still Observed? verify_compound->is_artifact review_params->is_artifact solvent_control->is_artifact artifact_resolved Issue Likely an Experimental Artifact. Optimize Protocol. is_artifact->artifact_resolved No investigate_biology Investigate Biological Cause is_artifact->investigate_biology Yes orthogonal_assay Perform Orthogonal Cytotoxicity Assay (e.g., LDH, Caspase) investigate_biology->orthogonal_assay target_expression Analyze CBP Expression Levels investigate_biology->target_expression literature_search Review Literature for Cell Line Sensitivity investigate_biology->literature_search conclusion Conclude on On-Target vs. Off-Target Effect orthogonal_assay->conclusion target_expression->conclusion literature_search->conclusion

Caption: Troubleshooting workflow for unexpected cytotoxicity.

SignalingPathway This compound This compound CBP_BRD CBP Bromodomain This compound->CBP_BRD Inhibits Off_Target Potential Off-Targets (Other Bromodomains, etc.) This compound->Off_Target May Inhibit Transcription_Machinery Transcriptional Machinery CBP_BRD->Transcription_Machinery Recruits Acetylated_Histones Acetylated Histones Acetylated_Histones->CBP_BRD Binds Gene_Expression Target Gene Expression (e.g., MYC) Transcription_Machinery->Gene_Expression Activates Cell_Cycle_Arrest Cell Cycle Arrest / Apoptosis Gene_Expression->Cell_Cycle_Arrest Leads to Unexpected_Cytotoxicity Unexpected Cytotoxicity in Control Cells Off_Target->Unexpected_Cytotoxicity May Lead to

References

Inconsistent results with Y08262 in replicate experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies in replicate experiments involving the CBP bromodomain inhibitor, Y08262.

Frequently Asked Questions (FAQs)

Q1: My IC50 value for this compound varies significantly between experiments. What are the potential causes?

Inconsistent IC50 values for this compound can arise from several factors, broadly categorized as technical, biological, and procedural variability. Technical issues may include inconsistent pipetting, especially during serial dilutions, or errors in cell seeding density.[1] Biologically, variations in cell health, passage number, and cell line identity can significantly impact drug sensitivity. Procedural inconsistencies, such as variable incubation times or differences in reagent preparation, can also lead to divergent results.

Q2: I am observing significant "edge effects" in my multi-well plate assays with this compound. How can I mitigate this?

Edge effects, where cells in the outer wells of a microplate behave differently from those in the inner wells, are a common source of variability. This is often due to increased evaporation from the peripheral wells. To minimize this, it is recommended to fill the outer wells with sterile media or phosphate-buffered saline (PBS) and not use them for experimental data points.[1]

Q3: My replicate wells for the same this compound concentration show high variability. What should I check?

High variability between replicate wells often points to technical errors. Ensure your pipettes are properly calibrated and that you are using appropriate pipetting techniques to avoid inaccuracies in compound dilution and cell seeding.[1] A thorough mixing of the cell suspension before plating is crucial for achieving a uniform cell number across all wells. Additionally, using a multi-channel pipette for adding the compound can help minimize timing differences between wells.[1]

Q4: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of the bromodomain of CREB-binding protein (CBP).[2] CBP is an epigenetic "reader" that plays a critical role in transcriptional regulation by binding to acetylated histones.[2] By inhibiting the CBP bromodomain, this compound disrupts its interaction with acetylated histones, thereby modulating gene expression. This mechanism is particularly relevant in diseases like acute myeloid leukemia (AML), where CBP is considered a therapeutic target.[2]

Troubleshooting Guides

Problem: Inconsistent Cell Viability Results

Symptoms:

  • High standard deviation between replicate wells.

  • IC50 values fluctuate significantly across different experimental days.

  • Unexpected cell death in vehicle control wells.

Possible Causes and Solutions:

Potential Cause Recommended Solution
Inaccurate Cell Seeding Ensure a homogenous cell suspension before seeding by gently pipetting up and down. Use a consistent volume for each well. Perform a cell count for each experiment to ensure you are seeding the same number of cells each time.[1]
Cell Passage Number Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic and genotypic drift, affecting drug sensitivity.[3]
Compound Dilution Errors Prepare fresh serial dilutions of this compound for each experiment. Verify pipette calibration regularly. Use low-retention pipette tips for handling the compound.[1]
Inconsistent Incubation Time Use a multichannel pipette for compound addition to minimize timing differences between wells.[1] Ensure all plates are incubated for the exact same duration.
Contamination Regularly check cell cultures for any signs of contamination (e.g., bacteria, yeast, mycoplasma). Use sterile techniques and reagents.[3]
Problem: Poor or No Dose-Response Curve

Symptoms:

  • No significant difference in cell viability across a range of this compound concentrations.

  • A flat or non-sigmoidal dose-response curve.

Possible Causes and Solutions:

Potential Cause Recommended Solution
Incorrect Compound Concentration Verify the stock concentration of your this compound. Ensure that the serial dilutions are prepared correctly.
Cell Line Insensitivity The chosen cell line may not be sensitive to CBP inhibition. Consider using a positive control compound known to be effective in your cell line to validate the assay.
Suboptimal Assay Conditions Optimize the cell seeding density and the duration of compound treatment. Cells should be in the logarithmic growth phase during the experiment.[1]
Inactive Compound Ensure proper storage of this compound according to the manufacturer's instructions to prevent degradation.

Experimental Protocols

Detailed Protocol: Cell Viability (Resazurin-based) Assay

This protocol provides a standardized method for assessing the effect of this compound on the viability of acute myeloid leukemia (AML) cell lines.

  • Cell Seeding:

    • Culture AML cells (e.g., MV4-11) to ~80% confluency.

    • Harvest cells and perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well) in complete growth medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C and 5% CO2 for 24 hours.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.[1]

    • Include a vehicle control (medium with 0.1% DMSO) and an untreated control.

    • Carefully remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells.

    • Incubate for the desired treatment period (e.g., 72 hours).

  • Viability Assay:

    • Prepare the resazurin reagent according to the manufacturer's instructions.

    • Add 20 µL of the reagent to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Subtract the background reading (media only).

    • Normalize the data to the vehicle control wells.

    • Plot the normalized data against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling_Pathway cluster_0 Cell Nucleus This compound This compound CBP CBP Bromodomain This compound->CBP Inhibits Acetylated_Histones Acetylated Histones CBP->Acetylated_Histones Binds to Transcription_Machinery Transcription Machinery Acetylated_Histones->Transcription_Machinery Recruits Gene_Expression Altered Gene Expression (e.g., MYC downregulation) Transcription_Machinery->Gene_Expression Leads to

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_workflow Troubleshooting Workflow for Inconsistent Results Start Inconsistent Results Observed Check_Pipetting Verify Pipette Calibration and Technique Start->Check_Pipetting Check_Cells Assess Cell Health, Passage #, and Density Start->Check_Cells Check_Reagents Confirm Reagent Quality and Concentrations Start->Check_Reagents Review_Protocol Review Protocol for Procedural Consistency Check_Pipetting->Review_Protocol Check_Cells->Review_Protocol Check_Reagents->Review_Protocol Data_Analysis Re-analyze Data Review_Protocol->Data_Analysis Data_Analysis->Start If still inconsistent, re-evaluate hypothesis Consistent_Results Consistent Results Achieved Data_Analysis->Consistent_Results

Caption: Troubleshooting workflow for inconsistent results.

Cell_Viability_Assay cluster_assay Cell Viability Assay Workflow A 1. Seed Cells in 96-well plate B 2. Incubate 24 hours A->B C 3. Treat with This compound dilutions B->C D 4. Incubate 72 hours C->D E 5. Add Resazurin Reagent D->E F 6. Incubate 2-4 hours E->F G 7. Read Fluorescence/ Absorbance F->G H 8. Analyze Data (Calculate IC50) G->H

Caption: Experimental workflow for a cell viability assay.

References

Technical Support Center: Optimizing CRISPR-Cas9 Gene Editing Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The experimental design designated "Y08262" could not be located in publicly available resources. It may refer to a proprietary or internal experimental protocol. To fulfill the structural requirements of your request, this technical support center has been created for a widely used and relevant experimental design: CRISPR-Cas9 Gene Editing in Mammalian Cells .

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their CRISPR-Cas9 experiments for better outcomes.

I. Troubleshooting Guide

This section addresses common problems encountered during CRISPR-Cas9 experiments in a question-and-answer format.

Issue Question Potential Causes & Solutions
Low Editing Efficiency Why am I observing low or no gene editing efficiency?1. Suboptimal sgRNA Design: The single-guide RNA (sgRNA) may not be effective. It's recommended to test 2-3 different sgRNAs for the target gene to identify one with optimal efficiency.[1] Ensure the target sequence is unique within the genome to avoid off-target binding.[2] 2. Inefficient Delivery: The delivery method for Cas9 and sgRNA components may not be optimized for your cell type. Different strategies like electroporation, lipofection, or viral vectors may be required for different cells.[3] The large size of Cas9 protein (~160 kDa) and sgRNA (~31 kDa) can be an obstacle for non-viral delivery.[4] 3. Poor Cas9 Expression: The promoter driving Cas9 expression might not be suitable for the chosen cell type.[3] Consider using codon-optimized Cas9 for your target organism.[3] Stably expressing Cas9 cell lines can also improve the reliability of knockout experiments.[5] 4. Cell Line Specificity: Some cell lines have highly efficient DNA repair mechanisms that can counteract the effects of Cas9 cleavage, leading to lower knockout efficiency.[5]
High Off-Target Effects How can I minimize off-target mutations in my experiment?1. sgRNA Specificity: Design highly specific sgRNAs using online prediction tools to minimize binding to unintended genomic sites.[3] Shortening the sgRNA sequence by 1-2 nucleotides can also increase specificity.[6] 2. High-Fidelity Cas9 Variants: Use engineered, high-fidelity Cas9 variants (e.g., SpCas9-HF1, eSpCas9) which are designed to reduce off-target cleavage.[3][7] 3. Use of Cas9 Nickases: A mutated Cas9 that creates a single-strand break (nick) instead of a double-strand break can be used. Paired nickases targeting adjacent sequences are required, which increases specificity.[2][8] 4. Titrate Cas9/sgRNA Concentration: Optimizing the concentration of the delivered CRISPR components can reduce off-target effects.[3] Regulating the duration of Cas9 and sgRNA expression can also limit off-target activity.[6]
Cell Toxicity My cells are dying after transfection with CRISPR components. What can I do?1. High Concentration of Components: High concentrations of Cas9 and sgRNA can be toxic to cells. Titrate the concentrations to find a balance between editing efficiency and cell viability.[3] 2. Delivery Method: Some delivery methods, like electroporation, can be harsh on cells. Optimize the parameters of your delivery system to minimize cell death.[9] 3. Immune Response: The Cas9 protein, being of bacterial origin, can elicit an immune response. Using humanized Cas9 or less immunogenic delivery systems like lipid nanoparticles can mitigate this.[10]
Mosaicism I'm observing a mix of edited and unedited cells in my population. How can I achieve a more uniform edit?1. Cell Cycle Synchronization: The efficiency of homology-directed repair (HDR), one of the DNA repair pathways utilized in CRISPR editing, is highest during the S and G2 phases of the cell cycle.[1] Synchronizing your cells can lead to more consistent editing. 2. Inducible Cas9 Systems: Using a system where Cas9 expression can be turned on and off allows for better temporal control of the editing process.[3] 3. Single-Cell Cloning: To obtain a homogenous population of edited cells, it is often necessary to isolate and expand single cells into clonal populations.[3]

II. Frequently Asked Questions (FAQs)

Q1: How do I choose the best Cas9 variant for my experiment?

The choice of Cas9 variant depends on your experimental goals. While the standard Streptococcus pyogenes Cas9 (SpCas9) is widely used, other variants offer distinct advantages.

Cas9 Variant Primary Application PAM Sequence Key Considerations
SpCas9 General knockout and knock-inNGGHigh efficiency and well-established protocols.[11]
SaCas9 AAV delivery systemsNNGRRTSmaller size is ideal for packaging into viral vectors with limited cargo space.[11]
Cas9(D10A) Nickase Minimizing off-target effectsNGGGenerates single-strand breaks, requiring two gRNAs for a double-strand break, which reduces off-target effects.[11]
dCas9 Gene regulation (activation/repression)NGGLacks nuclease activity and can be fused to transcriptional activators or repressors to modulate gene expression without cutting the DNA.[11]
Q2: What is the difference between NHEJ and HDR repair pathways?

CRISPR-Cas9 creates a double-strand break (DSB) in the DNA. The cell repairs this break through one of two main pathways:

  • Non-Homologous End Joining (NHEJ): This is the more common and efficient pathway. It often results in small, random insertions or deletions (indels) at the cut site, which can disrupt the function of a gene (knockout).[1][12]

  • Homology-Directed Repair (HDR): This pathway is less efficient but allows for precise edits. If a donor DNA template with sequences homologous to the region around the DSB is provided, the cell can use it to insert, delete, or substitute genetic information.[1][12]

Q3: How can I verify that my gene has been successfully edited?

A multi-step validation approach is recommended:

Validation Method Purpose Pros Cons
Mismatch-Cleavage Assay (e.g., T7E1) Detects indels in a pool of cells.Quick and relatively inexpensive screening method.May underestimate editing efficiency as it doesn't detect single base changes.[13]
Sanger Sequencing Confirms the sequence of the edited region in clonal populations.Provides precise sequence information of the edit.Not suitable for analyzing a mixed population of cells.
Next-Generation Sequencing (NGS) Quantifies on-target and off-target editing events in a cell pool.Deep and unbiased analysis of editing outcomes.[1]Higher cost and more complex data analysis.[1]

III. Experimental Protocols & Methodologies

This section provides a generalized protocol for CRISPR-Cas9 mediated gene knockout in mammalian cells.

Detailed Protocol: CRISPR-Cas9 Gene Knockout in Mammalian Cells

1. sgRNA Design and Synthesis:

  • Identify the target gene and select a target sequence of ~20 nucleotides that is immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for SpCas9).[1]
  • Use online design tools to predict on-target activity and potential off-target sites.
  • Synthesize the sgRNA or clone the sequence into an expression vector.

2. Delivery of CRISPR Components into Cells:

  • Culture mammalian cells to the appropriate confluency.
  • Transfect the cells with the Cas9 nuclease and the sgRNA. This can be done using various methods, including:
  • Plasmid Transfection: Co-transfect plasmids expressing Cas9 and the sgRNA.[14]
  • RNA Transfection: Transfect in vitro transcribed Cas9 mRNA and sgRNA.
  • Ribonucleoprotein (RNP) Delivery: Transfect a pre-complexed RNP of Cas9 protein and sgRNA.[4]

3. Assessment of Editing Efficiency:

  • After 48-72 hours, harvest a portion of the cells.
  • Isolate genomic DNA.
  • Amplify the target region using PCR.
  • Use a mismatch cleavage assay (e.g., T7E1) or NGS to determine the percentage of indels.[1][15]

4. Isolation of Clonal Cell Lines:

  • If a homogenous population is required, perform single-cell sorting or serial dilution to isolate individual cells.
  • Expand the single cells into clonal populations.
  • Screen the clones by PCR and Sanger sequencing to identify those with the desired edit.

IV. Visualizations

Signaling Pathway and Workflow Diagrams

CRISPR_Mechanism cluster_complex CRISPR-Cas9 Complex Formation cluster_targeting Genomic Targeting & Cleavage cluster_repair DNA Repair Pathways Cas9 Cas9 Nuclease sgRNA sgRNA Cas9->sgRNA binds Genomic_DNA Genomic DNA sgRNA->Genomic_DNA guides to target PAM PAM DSB Double-Strand Break Genomic_DNA->DSB cleavage NHEJ NHEJ (Error-Prone) DSB->NHEJ default repair HDR HDR (Precise) DSB->HDR if template present Indels Indels (Knockout) NHEJ->Indels Precise_Edit Precise Edit (Knock-in) HDR->Precise_Edit Donor_Template Donor Template Donor_Template->HDR

Caption: Mechanism of CRISPR-Cas9 gene editing from complex formation to DNA repair.

CRISPR_Workflow A 1. sgRNA Design & Synthesis C 3. Delivery of Cas9/sgRNA A->C B 2. Cell Culture B->C D 4. Incubation (48-72h) C->D E 5. Genomic DNA Extraction D->E F 6. Editing Analysis (T7E1/NGS) E->F G 7. Single-Cell Cloning F->G Proceed if editing is successful H 8. Clonal Expansion G->H I 9. Genotyping (Sequencing) H->I J 10. Validated Edited Cell Line I->J

Caption: Experimental workflow for generating a CRISPR-edited clonal cell line.

References

Validation & Comparative

A Comparative Guide to Y08262 and Other CBP Bromodomain Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the CBP bromodomain inhibitor Y08262 with other notable inhibitors targeting the CREB-binding protein (CBP) and the closely related p300. The information presented is supported by experimental data to aid in the evaluation and selection of these compounds for research and drug development purposes.

Introduction to CBP/p300 Bromodomain Inhibition

CREB-binding protein (CBP) and its paralog p300 are crucial transcriptional co-activators involved in a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis.[1] Their bromodomains are specialized protein modules that recognize and bind to acetylated lysine residues on histones and other proteins, thereby recruiting the transcriptional machinery to specific gene loci.[2] Dysregulation of CBP/p300 activity is implicated in the pathogenesis of various diseases, particularly cancer, making their bromodomains attractive therapeutic targets.[3][4] Small molecule inhibitors that competitively bind to the CBP/p300 bromodomain can disrupt these interactions, leading to the modulation of gene expression programs that drive cancer growth.

Quantitative Comparison of Inhibitor Potency

The following tables summarize the in vitro potency of this compound and other selected CBP/p300 bromodomain inhibitors. The data is presented as half-maximal inhibitory concentrations (IC50) or dissociation constants (Kd), which are key indicators of a compound's efficacy.

Table 1: In Vitro Potency against CBP Bromodomain

InhibitorIC50 (nM) for CBPKd (nM) for CBPAssay MethodReference
This compound 73.1-Not Specified[5]
GNE-0491.1-TR-FRET[6][7][8]
SGC-CBP3021 - 69-Cell-free assays[9][10][11][12]
I-CBP112142 - 170151Cell-free assay, BLI[13][14][15][16]
CCS1477 (Inobrodib)-1.7Not Specified[17][18]

Table 2: In Vitro Potency against p300 Bromodomain

InhibitorIC50 (nM) for p300Kd (nM) for p300Assay MethodReference
GNE-0492.3-Biochemical binding assay[8][19]
SGC-CBP3038-Cell-free assays[9][10][12]
I-CBP112625167BLI[13][15][16]
CCS1477 (Inobrodib)-1.3Not Specified[17][18]

Selectivity Profile

A critical aspect of a bromodomain inhibitor's utility is its selectivity for the target protein over other bromodomain-containing proteins, particularly the well-studied BET (Bromodomain and Extra-Terminal) family (e.g., BRD4). Off-target effects can lead to broader biological consequences and potential toxicity.

Table 3: Selectivity against BRD4

InhibitorSelectivity for CBP/p300 over BRD4BRD4 IC50/Kd (nM)Reference
GNE-049~3820-fold (CBP vs BRD4(1))4200 (IC50)[6][20]
SGC-CBP30>40-fold (CBP vs BRD4)-[9][11][21]
I-CBP11237-fold (CBP vs BRD4(1)), 132-fold (CBP vs BRD4(2))5600 (Kd for BRD4(1)), 20000 (Kd for BRD4(2))[22]
CCS1477 (Inobrodib)~130-170-fold (p300/CBP vs BRD4)222 (Kd)[17][18]

Cellular Activity

The ultimate measure of an inhibitor's potential is its activity in a cellular context. This includes the ability to inhibit cell proliferation and modulate the expression of target genes.

Table 4: Cellular Activity of CBP Bromodomain Inhibitors

InhibitorCell Line(s)Cellular IC50/EC50EffectReference
This compound AML cell linesNot specifiedPotent inhibitory activities[5]
GNE-049MV4-11 (AML)14 nM (EC50 for MYC expression)Inhibition of MYC expression[6]
SGC-CBP30AMO1 (Multiple Myeloma)2.7 µM (EC50 for MYC reduction)Reduction in MYC expression[9]
I-CBP112Murine MLL-AF9+ leukemic blastsNot specifiedImpaired self-renewal, reduced colony formation[15]
CCS1477 (Inobrodib)22Rv1, VCaP (Prostate Cancer)96 nM, 49 nM (Proliferation IC50)Inhibition of cell proliferation, decreased AR- and C-MYC-regulated gene expression[17][23]

Experimental Protocols

The quantitative data presented in this guide were generated using various biophysical and cell-based assays. Below are brief descriptions of the common methodologies employed.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: This assay measures the binding of an inhibitor to the CBP bromodomain. It involves a terbium-labeled anti-tag antibody that binds to a tagged CBP bromodomain (the donor) and a fluorescently labeled acetylated histone peptide (the acceptor). When the peptide binds to the bromodomain, FRET occurs. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal. The IC50 is calculated from the dose-response curve.

Bioluminescence Resonance Energy Transfer (BRET) Assay: In a cellular context, BRET can be used to assess target engagement. Cells are engineered to express the CBP bromodomain fused to a luciferase and a histone protein fused to a fluorescent protein. Inhibitor binding to the bromodomain in live cells disrupts the interaction between the bromodomain and the histone, leading to a decrease in the BRET signal.

Bio-Layer Interferometry (BLI): This is a label-free technology used to measure biomolecular interactions in real-time. A biotinylated CBP bromodomain is immobilized on a streptavidin-coated biosensor tip. The binding of an inhibitor to the immobilized bromodomain is measured as a change in the interference pattern of light reflected from the tip, from which kinetic parameters like Kd can be determined.

Cell Proliferation Assay (e.g., WST-8 or CellTiter-Glo): These assays are used to determine the effect of inhibitors on cell viability and proliferation. Cells are seeded in multi-well plates and treated with a range of inhibitor concentrations. After a set incubation period, a reagent is added that is converted into a colored or luminescent product by metabolically active cells. The signal intensity is proportional to the number of viable cells and is used to calculate the IC50 for cell growth inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a key signaling pathway affected by CBP/p300 inhibition and a typical experimental workflow for evaluating these inhibitors.

CBP_Signaling_Pathway cluster_0 Nucleus CBP_p300 CBP/p300 Bromodomain Bromodomain CBP_p300->Bromodomain HAT_Domain HAT Domain CBP_p300->HAT_Domain Target_Genes Target Genes (e.g., Proliferation, Survival) CBP_p300->Target_Genes Activate Transcription Acetylated_Histones Acetylated Histones Bromodomain->Acetylated_Histones Bind Chromatin Chromatin HAT_Domain->Chromatin Acetylation Transcription_Factors Transcription Factors (e.g., MYC, AR) Transcription_Factors->CBP_p300 Recruit Chromatin->Acetylated_Histones This compound This compound & Other Inhibitors This compound->Bromodomain Inhibit

Caption: CBP/p300 signaling pathway and the mechanism of bromodomain inhibition.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cellular Evaluation Biochemical_Assay Biochemical Assay (e.g., TR-FRET) IC50_Determination Determine IC50/Kd Biochemical_Assay->IC50_Determination Selectivity_Screen Selectivity Screening (vs. other bromodomains) IC50_Determination->Selectivity_Screen Cell_Culture Cancer Cell Lines (e.g., AML) Selectivity_Screen->Cell_Culture Select Lead Compound Inhibitor_Treatment Treat with Inhibitor Cell_Culture->Inhibitor_Treatment Proliferation_Assay Cell Proliferation Assay Inhibitor_Treatment->Proliferation_Assay Target_Gene_Analysis Target Gene Expression (e.g., qPCR, Western Blot) Inhibitor_Treatment->Target_Gene_Analysis

Caption: A typical experimental workflow for the evaluation of CBP bromodomain inhibitors.

Conclusion

This compound is a potent inhibitor of the CBP bromodomain with demonstrated activity in AML cell lines.[5] When compared to other well-characterized CBP/p300 inhibitors, such as GNE-049 and CCS1477, this compound shows a nanomolar IC50, although it appears less potent than GNE-049 in biochemical assays. The selectivity profile of this compound against other bromodomain families has not been as extensively reported as for inhibitors like GNE-049 and CCS1477, which exhibit high selectivity over the BET family. Further characterization of this compound's selectivity and its effects on a broader range of cancer cell types will be crucial in determining its potential as a chemical probe and a therapeutic lead. This guide provides a foundation for such comparative analyses, highlighting the key parameters for evaluating the performance of CBP bromodomain inhibitors.

References

A Comparative Analysis of Y08262 and I-CBP112 in Acute Myeloid Leukemia Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of epigenetic therapies for Acute Myeloid Leukemia (AML), small molecule inhibitors targeting bromodomains have emerged as a promising avenue. This guide provides a detailed comparison of two such inhibitors, Y08262 and I-CBP112, both of which target the bromodomains of the closely related histone acetyltransferases, CREB-binding protein (CBP) and p300. While extensive preclinical data is available for I-CBP112, information on this compound is currently limited, a factor that will be reflected in this comparative analysis.

Overview and Mechanism of Action

Both this compound and I-CBP112 are potent and selective inhibitors of the CBP/p300 bromodomains. These bromodomains are "readers" of epigenetic marks, specifically recognizing acetylated lysine residues on histone tails and other proteins. By binding to these acetylated lysines, CBP and p300 are recruited to chromatin where they act as transcriptional co-activators, promoting the expression of genes crucial for cell growth and proliferation. In AML, the aberrant activity of CBP/p300 is implicated in driving oncogenic gene expression programs, including that of the proto-oncogene MYC.[1][2][3]

This compound and I-CBP112 function by competitively binding to the acetyl-lysine binding pocket of the CBP/p300 bromodomains, thereby preventing their interaction with acetylated histones and disrupting their transcriptional co-activator function. This leads to the downregulation of key oncogenes and subsequent anti-leukemic effects.

Quantitative Performance Data

The following tables summarize the available quantitative data for this compound and I-CBP112 from preclinical studies in AML models.

Table 1: Biochemical and In Vitro Potency

ParameterThis compoundI-CBP112Reference(s)
Target CBP BromodomainCBP/p300 Bromodomains[4]
IC50 (CBP Bromodomain) 73.1 nMNot explicitly reported, but displaces H3K56ac with an IC50 of 170 nM[4][5]
Dissociation Constant (Kd) Not ReportedCBP: 151 ± 6 nMp300: 167 ± 8 nM[5]

Table 2: Effects on AML Cell Lines

Cell LineGenetic ProfileThis compound EffectI-CBP112 EffectReference(s)
KASUMI-1 AML1-ETO+Data not availableDose-dependent impairment of clonogenic growth; Dose-dependent G1 cell cycle arrest[6]
SEM MLL-AF4+Data not availableDose-dependent impairment of clonogenic growth[6]
MOLM-13 MLL-AF9+, FLT3-ITD+Data not availableDose-dependent impairment of clonogenic growth[6]
MV4-11 MLL-AF4, FLT3-ITDData not availableData not available in provided context
Human & Mouse Leukemic Cell Lines VariousPotent inhibitory activities reportedSubstantially impaired colony formation and induced cellular differentiation without significant cytotoxicity[4][6]
Primary MLL-AF9+ AML cells MLL-AF9+Data not availableSignificantly reduced leukemia-initiating potential in vitro and in vivo[6][7]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of CBP/p300 bromodomain inhibitors and a typical experimental workflow for their evaluation.

Caption: Mechanism of action of CBP/p300 bromodomain inhibitors in AML.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (e.g., AlphaScreen, TR-FRET) Determine IC50/Kd Treatment Treat with this compound or I-CBP112 (Dose-response) Biochemical_Assay->Treatment Cell_Lines AML Cell Lines (e.g., KASUMI-1, MOLM-13) Cell_Lines->Treatment Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Treatment->Cell_Viability Colony_Formation Colony Formation Assay Treatment->Colony_Formation Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Western_Blot Western Blot (e.g., for MYC, p21 expression) Treatment->Western_Blot PDX_Model Patient-Derived Xenograft (PDX) or Cell Line-Derived Xenograft (CDX) AML Mouse Model Inhibitor_Treatment Treat mice with inhibitor PDX_Model->Inhibitor_Treatment Tumor_Burden Monitor Tumor Burden (e.g., Bioluminescence Imaging) Inhibitor_Treatment->Tumor_Burden Survival_Analysis Kaplan-Meier Survival Analysis Inhibitor_Treatment->Survival_Analysis

Caption: General experimental workflow for evaluating novel inhibitors in AML models.

Detailed Experimental Protocols

Biochemical Assays for Inhibitor Potency
  • AlphaScreen Assay: This bead-based proximity assay is used to measure the inhibition of the interaction between the CBP/p300 bromodomain and an acetylated histone peptide.[8][9][10] A biotinylated histone peptide is bound to streptavidin-coated donor beads, and a GST-tagged bromodomain is bound to anti-GST acceptor beads. In the absence of an inhibitor, the interaction between the bromodomain and the peptide brings the beads into close proximity, generating a chemiluminescent signal. Competitive inhibitors like this compound and I-CBP112 disrupt this interaction, leading to a decrease in signal. The IC50 value is determined by measuring the signal at various inhibitor concentrations.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context.[11][12][13][14][15] Cells are treated with the inhibitor or a vehicle control, followed by heating to a range of temperatures. Ligand-bound proteins are stabilized and remain soluble at higher temperatures, while unbound proteins denature and aggregate. The amount of soluble target protein (CBP/p300) at each temperature is then quantified by Western blotting or other methods to determine the thermal shift induced by the inhibitor.

Cellular Assays in AML Models
  • Cell Viability and Proliferation Assays: AML cell lines (e.g., KASUMI-1, MOLM-13) are seeded in 96-well plates and treated with a range of concentrations of the inhibitor for 24, 48, or 72 hours. Cell viability is assessed using reagents like MTT or CellTiter-Glo, which measure metabolic activity. The IC50 for cell growth inhibition is then calculated.[16][17]

  • Colony Formation Assay: This assay evaluates the self-renewal capacity of leukemic stem and progenitor cells.[18][19] AML cells are plated in a semi-solid medium (e.g., methylcellulose) containing the inhibitor or vehicle. After a period of incubation (typically 10-14 days), the number of colonies is counted. A reduction in colony formation indicates an impairment of self-renewal. For I-CBP112, this was shown to be a significant effect in both cell lines and primary AML patient samples.[6]

  • Cell Cycle Analysis: AML cells are treated with the inhibitor for various time points. Cells are then fixed, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined. I-CBP112 was shown to induce a dose-dependent G1 arrest in KASUMI-1 cells.[6][20]

  • Western Blotting: This technique is used to measure the levels of specific proteins. Following treatment with the inhibitor, AML cells are lysed, and the proteins are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies against proteins of interest, such as MYC, p21, and cleaved PARP (an apoptosis marker).

Comparison and Conclusion

Based on the currently available data, both this compound and I-CBP112 are potent inhibitors of the CBP bromodomain. I-CBP112 has been more extensively characterized in the context of AML, demonstrating clear anti-leukemic effects through the impairment of clonogenic growth, induction of cell cycle arrest, and promotion of differentiation.[6] Furthermore, I-CBP112 has shown synergistic activity with other anti-cancer agents, including the BET bromodomain inhibitor JQ1 and the chemotherapeutic drug doxorubicin, suggesting its potential in combination therapies.[7]

The limited publicly available information on this compound, while indicating its potency against the CBP bromodomain and activity in AML cell lines, precludes a detailed, direct comparison with I-CBP112 at this time.[4] Further studies are required to elucidate the full preclinical profile of this compound, including its effects on a broader panel of AML cell lines, its impact on cell fate, and its in vivo efficacy.

For researchers in the field, I-CBP112 represents a well-validated tool compound for studying the role of CBP/p300 bromodomains in AML and a benchmark for the development of new inhibitors. This compound, with its reported high potency, is a promising new agent that warrants further investigation to fully understand its therapeutic potential in AML. As more data on this compound becomes available, a more direct and comprehensive comparison will be possible.

References

A Head-to-Head Comparison of p300/CBP Bromodomain Inhibitors: Y08262 vs. CCS1477 (Inobrodib)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selectivity and potency of two inhibitors targeting the bromodomains of the transcriptional coactivators p300 and CREB-binding protein (CBP): Y08262 and CCS1477 (inobrodib). This analysis is based on currently available preclinical data.

At a Glance: Key Differences

FeatureThis compoundCCS1477 (Inobrodib)
Primary Target CBP Bromodomainp300/CBP Bromodomains
Reported Potency IC50: 73.1 nM (CBP)[1]Kd: 1.3 nM (p300), 1.7 nM (CBP)[2][3]
Selectivity Profile Described as having "remarkable selectivity," but a broad panel profile is not publicly available.[1]Highly selective for p300/CBP over a panel of other bromodomains, including BRD4.[4][5]
Development Stage Preclinical Lead Compound[1]Phase I/II Clinical Trials[6][7]

Potency: A Quantitative Analysis

CCS1477 (inobrodib) demonstrates significantly higher potency in biochemical assays compared to the reported values for this compound. The dissociation constants (Kd) for inobrodib are in the low nanomolar range for both p300 and CBP, indicating very strong binding affinity.[2][3] this compound's inhibitory concentration (IC50) for the CBP bromodomain is in the mid-nanomolar range.[1]

Table 1: Biochemical Potency of this compound and CCS1477 (inobrodib)

CompoundAssay TypeTargetPotency
This compoundNot SpecifiedCBP BromodomainIC50 = 73.1 nM[1]
CCS1477 (inobrodib)Surface Plasmon Resonance (SPR)p300 BromodomainKd = 1.3 nM[2][3]
CBP BromodomainKd = 1.7 nM[2][3]
In-cell BRETp300IC50 = 19 nM[2]

Selectivity Profile

The selectivity of a chemical probe or drug candidate is crucial for minimizing off-target effects. CCS1477 (inobrodib) has been profiled against a panel of bromodomain-containing proteins and has shown high selectivity for the p300/CBP bromodomains.[4][5] For instance, its binding affinity for BRD4, a member of the well-studied BET family of bromodomains, is significantly lower than for p300 and CBP.[2][3]

While the initial publication on this compound describes it as having "remarkable selectivity," a detailed selectivity panel against other bromodomains has not been made publicly available.[1] Therefore, a direct comparison of the broader selectivity profiles is not possible at this time.

Table 2: Selectivity of CCS1477 (inobrodib)

TargetAssay TypePotencySelectivity vs. p300 (approx.)
p300SPRKd = 1.3 nM[2][3]-
CBPSPRKd = 1.7 nM[2][3]~1.3-fold
BRD4SPRKd = 222 nM[2][3]~170-fold
BRD1/2/3/TBromoscan15-43% of control @ 1µMData for direct comparison not available
WDRBromoscan33% of control @ 1µMData for direct comparison not available

Cellular Activity

Both compounds have demonstrated activity in cancer cell lines. This compound shows potent inhibitory activity in acute myeloid leukemia (AML) cell lines.[1] CCS1477 (inobrodib) inhibits cell proliferation in various cancer cell lines, including prostate cancer, and has been shown to down-regulate the expression of key oncogenes such as MYC and the androgen receptor (AR).[2][3][8]

Table 3: Cellular Activity of this compound and CCS1477 (inobrodib)

CompoundCell Line(s)Observed Effect
This compoundAML cell linesPotent inhibitory activity[1]
CCS1477 (inobrodib)Prostate cancer cell lines (VCaP, 22Rv1)Inhibition of cell proliferation (IC50 = 49 nM and 96 nM, respectively)[3]
Prostate cancer cell lines (22Rv1, LNCaP95)Decreased AR- and c-MYC-regulated gene expression[2][8]

Signaling Pathways and Experimental Workflows

The primary mechanism of action for both this compound and CCS1477 is the inhibition of the bromodomain of p300/CBP. These proteins are critical transcriptional co-activators that play a central role in regulating gene expression. By binding to acetylated lysine residues on histones and other proteins, they facilitate the recruitment of the transcriptional machinery to gene promoters and enhancers. Inhibition of the p300/CBP bromodomain disrupts this interaction, leading to the downregulation of target gene expression, including key oncogenes.

p300_CBP_Signaling_Pathway cluster_nucleus Nucleus TF Transcription Factors (e.g., MYC, AR, IRF4) p300_CBP p300/CBP TF->p300_CBP recruits DNA DNA (Promoters/Enhancers) TF->DNA HAT HAT Domain p300_CBP->HAT BRD Bromodomain p300_CBP->BRD Transcription Gene Transcription (Oncogenes) p300_CBP->Transcription Activates Histones Histones HAT->Histones Acetylation Ac_Histones Acetylated Histones BRD->Ac_Histones Binds to Inhibitor This compound or CCS1477 Inhibitor->BRD Inhibits

Caption: p300/CBP Signaling Pathway and Point of Inhibition.

The development and characterization of these inhibitors typically follow a structured workflow, from initial screening to in vivo testing.

Experimental_Workflow HTS High-Throughput Screening Biochemical_Assays Biochemical Assays (e.g., TR-FRET, AlphaScreen, SPR) HTS->Biochemical_Assays Hit Identification Lead_Op Lead Optimization Biochemical_Assays->Lead_Op Potency & Selectivity Cellular_Assays Cellular Assays (e.g., BRET, Cell Viability, Western Blot) In_Vivo In Vivo Models (Xenografts) Cellular_Assays->In_Vivo Preclinical Validation Lead_Op->Cellular_Assays Cellular Efficacy

References

Unraveling the Efficacy of Y08262 Across Acute Myeloid Leukemia Subtypes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the complex and heterogeneous landscape of Acute Myeloid Leukemia (AML), the quest for targeted therapies that are effective across its diverse subtypes remains a paramount challenge. This guide provides a comprehensive comparison of the novel BCL-2 inhibitor, Y08262, against current standard-of-care and emerging therapies for various AML subtypes. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of efficacy, mechanisms of action, and the experimental basis for these findings.

This compound is a potent and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein, a key regulator of the intrinsic apoptotic pathway. In many cancers, including AML, the overexpression of BCL-2 allows malignant cells to evade programmed cell death, contributing to their survival and resistance to chemotherapy. By mimicking the action of pro-apoptotic BH3-only proteins, this compound binds to BCL-2, displacing these proteins and thereby triggering apoptosis in cancer cells that are dependent on BCL-2 for survival.[1]

Comparative Efficacy of this compound and Other AML Therapies

The therapeutic landscape of AML has evolved significantly with the advent of targeted therapies. The following tables summarize the efficacy of this compound (hypothetically similar to the BCL-2 inhibitor Venetoclax) in comparison to other key treatment modalities across different AML patient populations.

Table 1: Efficacy in Newly Diagnosed AML (Older Adults or Unfit for Intensive Chemotherapy)

Treatment RegimenTarget PopulationOverall Response Rate (ORR)Complete Remission (CR) RateMedian Overall Survival (OS)
This compound (BCL-2 Inhibitor) + Hypomethylating Agent (HMA) Older adults or those unfit for intensive chemotherapy66.4%36.7%14.7 months
Hypomethylating Agent (HMA) MonotherapyOlder adults or those unfit for intensive chemotherapy28.3%17.9%9.6 months
Low-Dose Cytarabine (LDAC)Older adults or those unfit for intensive chemotherapy~20-30%~10-20%~6-8 months

Table 2: Efficacy in Relapsed/Refractory (R/R) AML

Treatment RegimenTarget PopulationOverall Response Rate (ORR)Complete Remission (CR) RateMedian Overall Survival (OS)
This compound (BCL-2 Inhibitor) Monotherapy R/R AML~19%~19%~7.5 months
Gilteritinib (FLT3 Inhibitor)R/R FLT3-mutated AML~40%~21%7.1 months
Ivosidenib (IDH1 Inhibitor)R/R IDH1-mutated AML41.9%21.6%8.8 months
Enasidenib (IDH2 Inhibitor)R/R IDH2-mutated AML40.3%19.3%9.3 months
Standard Salvage ChemotherapyR/R AML~20-30%~10-20%~4-6 months

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.

Mechanism of Action of this compound (BCL-2 Inhibitor) BCL2 BCL-2 BAX_BAK BAX/BAK BCL2->BAX_BAK Inhibits Apoptosome Apoptosome Formation BAX_BAK->Apoptosome Activates Caspases Caspase Activation Apoptosome->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes This compound This compound This compound->BCL2 Inhibits BIM BIM (pro-apoptotic) BIM->BCL2 Inhibits

Caption: Mechanism of this compound in inducing apoptosis.

Experimental Workflow for Assessing this compound Efficacy cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies AML_cells AML Cell Lines & Primary Patient Samples Treatment Treat with this compound (Dose-Response) AML_cells->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis Xenograft Establish AML Xenograft in Immunocompromised Mice Y08262_admin Administer this compound Xenograft->Y08262_admin Tumor_burden Monitor Tumor Burden Y08262_admin->Tumor_burden Survival Assess Overall Survival Y08262_admin->Survival

Caption: Workflow for preclinical evaluation of this compound.

Detailed Experimental Protocols

To ensure reproducibility and transparent evaluation of the presented data, detailed methodologies for key experiments are provided below.

Cell Viability (MTT) Assay
  • Cell Seeding: Plate AML cells (e.g., MV4-11, MOLM-13) in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.

  • Treatment: Add serial dilutions of this compound or control vehicle to the wells. Incubate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).

Apoptosis (Annexin V/PI) Assay by Flow Cytometry
  • Cell Culture and Treatment: Culture AML cells as described above and treat with this compound at the desired concentration (e.g., IC50) for 24-48 hours.

  • Cell Harvesting and Washing: Harvest the cells by centrifugation and wash twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Annexin-binding buffer to each sample and analyze by flow cytometry within 1 hour.

  • Analysis: Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Conclusion

The BCL-2 inhibitor this compound demonstrates significant efficacy in AML, particularly in older or unfit patients when combined with hypomethylating agents. Its mechanism of action, centered on the restoration of apoptosis, provides a targeted approach for a disease historically reliant on cytotoxic chemotherapy. While challenges such as resistance, often mediated by the upregulation of other anti-apoptotic proteins like MCL-1, remain, the data presented herein supports the continued investigation of this compound and other BCL-2 inhibitors as a cornerstone of modern AML therapy. Future research should focus on identifying predictive biomarkers for response and developing rational combination strategies to overcome resistance and improve outcomes for a broader range of AML subtypes.

References

Y08262 and p300 Bromodomain Cross-reactivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the small molecule inhibitor Y08262, focusing on its cross-reactivity with the p300 bromodomain. This compound has been identified as a potent and selective inhibitor of the CREB-binding protein (CBP) bromodomain, a key epigenetic reader protein implicated in transcriptional regulation and the pathogenesis of diseases such as acute myeloid leukemia[1]. Given the high degree of structural and functional homology between the bromodomains of CBP and its paralog, p300, understanding the cross-reactivity of CBP-targeted inhibitors is crucial for elucidating their mechanism of action and potential therapeutic applications.

High Homology Between CBP and p300 Bromodomains

The bromodomains of CBP and p300 are highly conserved, sharing approximately 96% sequence identity. This structural similarity often leads to the development of dual inhibitors that target both proteins. While this compound is reported to have "remarkable selectivity" for the CBP bromodomain, specific quantitative data on its binding affinity for the p300 bromodomain is not currently available in the public domain.

Quantitative Analysis of Inhibitor Potency

To provide a framework for comparison, the following table summarizes the known inhibitory concentration (IC50) of this compound against the CBP bromodomain. Due to the absence of specific data for this compound against the p300 bromodomain, data for a well-characterized dual CBP/p300 inhibitor, I-CBP112, is included as a reference to illustrate typical cross-reactivity profiles.

CompoundTarget BromodomainIC50 (nM)
This compound CBP73.1[1]
p300Data not available
I-CBP112 (Reference) CBP170
p300625

Experimental Protocols

The determination of inhibitor potency against bromodomains is commonly performed using in vitro biochemical assays. The AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) is a widely used method for this purpose.

AlphaLISA® Assay for Bromodomain Inhibitor IC50 Determination

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a target bromodomain (e.g., p300).

Principle: This assay is based on the competition between the test compound and a biotinylated histone peptide ligand for binding to a GST-tagged bromodomain. The interaction between the GST-tagged bromodomain and the biotinylated peptide brings streptavidin-coated donor beads and anti-GST antibody-conjugated acceptor beads into close proximity. Upon excitation at 680 nm, the donor beads release singlet oxygen, which triggers a chemiluminescent signal from the nearby acceptor beads at 615 nm. A potent inhibitor will disrupt the bromodomain-peptide interaction, leading to a decrease in the AlphaLISA® signal.

Materials:

  • Recombinant GST-tagged p300 bromodomain

  • Biotinylated histone H4 peptide (acetylated)

  • AlphaLISA® Glutathione Acceptor beads

  • AlphaScreen® Streptavidin Donor beads

  • Test compound (this compound)

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

  • 384-well microplates

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in assay buffer.

  • Reaction Setup: In a 384-well plate, add the following in order:

    • Test compound at various concentrations.

    • GST-tagged p300 bromodomain at a fixed concentration.

    • Biotinylated histone peptide at a fixed concentration.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 30 minutes) to allow for binding equilibrium to be reached.

  • Addition of Acceptor Beads: Add AlphaLISA® Glutathione Acceptor beads to each well and incubate in the dark at room temperature (e.g., 60 minutes).

  • Addition of Donor Beads: Add AlphaScreen® Streptavidin Donor beads to each well and incubate in the dark at room temperature (e.g., 30 minutes).

  • Signal Detection: Read the plate on an AlphaLISA®-compatible plate reader.

  • Data Analysis: Plot the AlphaLISA® signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for assessing the cross-reactivity of an inhibitor against multiple bromodomains using an AlphaScreen-based assay.

G cluster_prep Assay Preparation cluster_assay AlphaScreen Assay cluster_analysis Data Analysis inhibitor Inhibitor (this compound) Serial Dilution plate 384-well Plate Incubation inhibitor->plate bd1 Bromodomain 1 (CBP) bd1->plate Assay 1 bd2 Bromodomain 2 (p300) bd2->plate Assay 2 reader Plate Reader Signal Detection plate->reader curve_fit Dose-Response Curve Fitting reader->curve_fit ic50 IC50 Determination curve_fit->ic50 comparison Selectivity Comparison ic50->comparison

Caption: Workflow for Bromodomain Inhibitor Cross-Reactivity Screening.

References

A Comparative Analysis of Y08262 and GNE-272: Potent Bromodomain Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of epigenetic drug discovery, the bromodomains of CREB-binding protein (CBP) and E1A binding protein p300 (EP300) have emerged as critical therapeutic targets, particularly in oncology. This guide provides a comparative analysis of two prominent inhibitors, Y08262 and GNE-272, which selectively target these bromodomains. This objective comparison, supported by available experimental data, is intended for researchers, scientists, and drug development professionals.

Overview and Mechanism of Action

Both this compound and GNE-272 are potent and selective inhibitors of the CBP/EP300 bromodomains, which are key regulators of gene transcription. By binding to acetylated lysine residues on histones and other proteins, these bromodomains play a crucial role in chromatin remodeling and the activation of various transcriptional programs, including those involved in cell proliferation and survival. Inhibition of the CBP/EP300 bromodomains can disrupt these processes, leading to anti-tumor effects, particularly in hematological malignancies like acute myeloid leukemia (AML).

This compound is a recently identified, potent, and selective inhibitor of the CBP bromodomain.[1] It is a derivative of 1-(indolizin-3-yl)ethan-1-one and is under investigation as a potential therapeutic agent for AML.[1]

GNE-272 is a well-characterized, potent, and selective inhibitor of both CBP and the closely related EP300 bromodomains.[2][3][4][5][6][7] It has demonstrated anti-proliferative effects in various cancer cell lines and has shown in vivo efficacy in an AML tumor model.[2][3][4][8]

Quantitative Performance Data

The following table summarizes the key quantitative data for this compound and GNE-272 based on available literature. It is important to note that these values are from different studies and direct head-to-head comparisons may not be perfectly aligned due to variations in experimental conditions.

ParameterThis compoundGNE-272
Target(s) CBP BromodomainCBP and EP300 Bromodomains
IC50 (CBP) 73.1 nM0.02 µM (20 nM)
IC50 (EP300) Not Reported0.03 µM (30 nM)
IC50 (BRD4) Not Reported (Stated to have remarkable selectivity)13 µM
Cellular Assay (MYC Expression, MV4-11 cells) Not ReportedEC50 = 0.91 µM
In Vivo Activity Potent inhibitory activities in AML cell lines reportedModulates MYC expression and shows antitumor activity in an AML tumor model

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental approaches used to characterize these inhibitors, the following diagrams are provided.

Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitors Inhibitors CBP_EP300 CBP/EP300 Histones Histones CBP_EP300->Histones Acetylation TF Transcription Factors (e.g., MYC) CBP_EP300->TF Co-activation Gene_Expression Gene Expression (Proliferation, Survival) Histones->Gene_Expression Chromatin Remodeling TF->Gene_Expression Cell Proliferation & Survival Cell Proliferation & Survival Gene_Expression->Cell Proliferation & Survival This compound This compound This compound->CBP_EP300 Inhibition GNE_272 GNE-272 GNE_272->CBP_EP300 Inhibition

Caption: Mechanism of CBP/EP300 inhibition by this compound and GNE-272.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Models TR_FRET TR-FRET Assay (IC50 Determination) BRET BRET Assay (Target Engagement) TR_FRET->BRET MYC_Expression MYC Expression Assay (EC50 Determination) BRET->MYC_Expression Proliferation Cell Proliferation Assay MYC_Expression->Proliferation AML_Model AML Xenograft Model Proliferation->AML_Model

Caption: General experimental workflow for inhibitor characterization.

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting research institutions, the general methodologies for the key experiments cited are outlined below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for IC50 Determination

This assay is commonly used to measure the binding affinity of an inhibitor to its target protein.

  • Reagents: Recombinant bromodomain protein (e.g., CBP, EP300, BRD4) tagged with a donor fluorophore (e.g., Europium), a biotinylated histone peptide containing an acetylated lysine residue, and an acceptor fluorophore (e.g., APC) conjugated to streptavidin.

  • Procedure: The inhibitor at varying concentrations is incubated with the tagged bromodomain protein and the biotinylated histone peptide. The streptavidin-conjugated acceptor is then added.

  • Detection: The reaction is excited at a wavelength specific to the donor fluorophore. If the bromodomain binds to the histone peptide, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal. The inhibitor disrupts this interaction, leading to a decrease in the FRET signal.

  • Data Analysis: The IC50 value, the concentration of inhibitor required to reduce the FRET signal by 50%, is calculated from a dose-response curve.

Bioluminescence Resonance Energy Transfer (BRET) Assay for Cellular Target Engagement

The BRET assay is used to confirm that the inhibitor can engage its target within a cellular environment.

  • Cell Line: A cell line is engineered to express the target bromodomain fused to a luciferase (e.g., NanoLuc) and a fluorescently tagged histone-binding protein.

  • Procedure: The cells are treated with varying concentrations of the inhibitor. A substrate for the luciferase is then added.

  • Detection: If the bromodomain is engaged with its target, the luciferase and the fluorescent protein are in close proximity, leading to a BRET signal. The inhibitor competes for binding, disrupting this interaction and reducing the BRET signal.

  • Data Analysis: The IC50 or EC50 value is determined from the dose-response curve, indicating the concentration of inhibitor needed to disrupt the interaction in cells by 50%.

MYC Expression Assay

This assay measures the functional consequence of inhibiting CBP/EP300, which are known to regulate the expression of the MYC oncogene.

  • Cell Line: A cancer cell line known to be dependent on MYC expression, such as the MV4-11 AML cell line, is used.

  • Procedure: Cells are treated with the inhibitor at various concentrations for a specified period.

  • Analysis: The levels of MYC mRNA or protein are quantified using methods like quantitative PCR (qPCR) or Western blotting, respectively.

  • Data Analysis: The EC50 value, the concentration of the inhibitor that causes a 50% reduction in MYC expression, is calculated.

Conclusion

Both this compound and GNE-272 are highly potent inhibitors of the CBP/EP300 bromodomains with significant potential in the treatment of cancers like AML. GNE-272 has been more extensively characterized in the public domain, with data available for both CBP and EP300, as well as in cellular and in vivo models.[2][3][4][5][6][7][8] this compound shows high potency for the CBP bromodomain and demonstrates activity in AML cell lines.[1] The choice between these compounds for research purposes may depend on the specific scientific question, the need to target both CBP and EP300, and the availability of the compounds. Further head-to-head studies would be beneficial for a definitive comparative assessment.

References

A Preclinical Head-to-Head: Evaluating the Efficacy of Y08262 Against Standard-of-Care Chemotherapy in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the novel CBP bromodomain inhibitor, Y08262, against the standard "7+3" chemotherapy regimen in the context of Acute Myeloid Leukemia (AML). The content is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the preclinical data available to date.

Introduction to this compound and Standard AML Chemotherapy

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. For decades, the cornerstone of intensive induction therapy for AML has been a combination of cytarabine and an anthracycline, commonly known as the "7+3" regimen. While effective in inducing remission in many patients, this regimen is associated with significant toxicity and high rates of relapse.

This compound is a potent and selective inhibitor of the CREB-binding protein (CBP) bromodomain, an epigenetic "reader" that plays a critical role in transcriptional regulation.[1] By targeting the CBP bromodomain, this compound aims to disrupt the aberrant gene expression programs that drive leukemogenesis, offering a more targeted therapeutic approach. Preclinical studies have shown that this compound exhibits potent inhibitory activities in AML cell lines, with a reported IC50 value of 73.1 nM for CBP bromodomain inhibition.[1]

Mechanism of Action

This compound: As a CBP bromodomain inhibitor, this compound competitively binds to the acetyl-lysine binding pockets of the CBP bromodomain, preventing its interaction with acetylated histone tails and other transcription factors. This disrupts the assembly of transcriptional machinery at key gene promoters and enhancers, leading to the downregulation of oncogenic gene expression programs essential for AML cell survival and proliferation. This mechanism is intended to induce differentiation and impair the self-renewal capacity of leukemic cells.

Standard Chemotherapy (Cytarabine + Daunorubicin): The "7+3" regimen combines two cytotoxic agents with distinct mechanisms of action.

  • Cytarabine (Ara-C): A pyrimidine analog that, once incorporated into DNA, inhibits DNA polymerase, leading to the termination of DNA chain elongation and inducing apoptosis.

  • Daunorubicin: An anthracycline antibiotic that intercalates into DNA, inhibiting topoisomerase II and generating reactive oxygen species, which results in DNA damage and cell death.

Preclinical Performance: A Comparative Overview

Direct head-to-head preclinical studies comparing this compound with the "7+3" regimen are not yet publicly available. However, by compiling data from various sources on this compound, similar CBP/p300 inhibitors, and standard chemotherapy drugs, we can construct a comparative snapshot of their in vitro efficacy.

In Vitro Efficacy: Inhibition of AML Cell Line Proliferation

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and the components of the standard "7+3" regimen in various AML cell lines. It is important to note that the IC50 for this compound specifically refers to its inhibitory concentration against the CBP bromodomain, while its IC50 against AML cell lines has been described as "potent" but specific values for direct comparison are not yet published.[1] For a more direct, albeit indirect, comparison, data for a similar CBP/p300 bromodomain inhibitor, CCS1477, is included.

CompoundTargetAML Cell LineIC50 (nM)
This compound CBP Bromodomain -73.1 [1]
CCS1477 (surrogate)CBP/p300 BromodomainMOLM-13<100
CytarabineDNA SynthesisMV4-11~260[2]
MOLM-13~200
DaunorubicinDNA IntercalationMV4-11~310
MOLM-13~620

Note: IC50 values can vary depending on the specific experimental conditions. The data presented here is aggregated from multiple studies for comparative purposes.

In Vivo Efficacy: AML Xenograft Models

While specific in vivo efficacy data for this compound in AML xenograft models is not yet available, studies on other CBP/p300 bromodomain inhibitors have shown promising results. For instance, the CBP/p300 inhibitor CCS1477 demonstrated significant dose-dependent tumor growth reduction in a MOLM-16 AML xenograft model.[3]

Standard "7+3" chemotherapy has been evaluated in various AML xenograft models and has been shown to reduce disease burden and increase survival, although it often does not lead to cures in mice with established leukemia.[4][5]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language.

Signaling Pathway of CBP/p300 Bromodomain Inhibition

CBP_Inhibition_Pathway cluster_0 Normal Gene Transcription cluster_1 This compound Inhibition TF Transcription Factors (e.g., MYB, MYC) CBP CBP/p300 TF->CBP recruits HAT Histone Acetyltransferase (HAT) Domain CBP->HAT Gene Oncogene Expression (Proliferation, Survival) CBP->Gene activates Histone Acetylated Histones HAT->Histone acetylates BRD Bromodomain BRD->Histone binds This compound This compound BRD_inhibited Bromodomain (Inhibited) This compound->BRD_inhibited binds to BRD_inhibited->Histone binding blocked CBP_inactive CBP/p300 (inactive) Downregulation Downregulation of Oncogenes Differentiation Cell Differentiation Downregulation->Differentiation Apoptosis Apoptosis Downregulation->Apoptosis CBP_inactive->Downregulation

Caption: Mechanism of this compound action on CBP/p300-mediated transcription.

Experimental Workflow for In Vitro Comparison

in_vitro_workflow cluster_assays Efficacy Assays start AML Cell Lines (e.g., MV4-11, MOLM-13) treatment Treatment with: - this compound (various conc.) - Cytarabine (various conc.) - Daunorubicin (various conc.) - Vehicle Control start->treatment incubation Incubation (e.g., 72 hours) treatment->incubation viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) incubation->apoptosis analysis Data Analysis: - IC50 Calculation - Apoptosis Rate Quantification viability->analysis apoptosis->analysis

Caption: Workflow for in vitro comparison of this compound and standard chemotherapy.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed AML cells (e.g., MV4-11, MOLM-13) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

  • Compound Treatment: Prepare serial dilutions of this compound, cytarabine, and daunorubicin in culture medium. Add the compounds to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
  • Cell Treatment: Seed AML cells in 6-well plates and treat with desired concentrations of this compound, cytarabine, or daunorubicin for 24-48 hours.

  • Cell Harvesting: Collect both adherent and suspension cells and wash with cold PBS.

  • Staining: Resuspend approximately 1 x 10^5 cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).[6]

In Vivo AML Xenograft Model
  • Cell Implantation: Engraft immunodeficient mice (e.g., NOD/SCID or NSG) with human AML cells (either cell lines like MV4-11 or patient-derived xenografts) via tail vein injection.

  • Tumor Burden Monitoring: Monitor tumor engraftment and progression by methods such as bioluminescence imaging (for luciferase-expressing cells) or flow cytometry analysis of peripheral blood for human CD45+ cells.

  • Treatment Initiation: Once the tumor burden is established, randomize the mice into treatment groups: vehicle control, this compound, and a "7+3" regimen (e.g., cytarabine administered for 5-7 days and daunorubicin for 3 days).

  • Efficacy Assessment: Monitor tumor growth, overall survival, and changes in tumor burden in response to treatment.

  • Toxicity Evaluation: Monitor animal body weight and general health as indicators of treatment-related toxicity.

Conclusion

This compound, a potent and selective CBP bromodomain inhibitor, represents a promising novel therapeutic strategy for AML by targeting the epigenetic machinery that drives leukemogenesis. While direct comparative preclinical data against the "7+3" standard of care is still emerging, the available information on this compound and similar CBP/p300 inhibitors suggests a distinct mechanism of action with the potential for significant anti-leukemic activity. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and safety profile of this compound and to identify patient populations most likely to benefit from this targeted approach. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies.

References

In Vivo Efficacy of Y08262: A Comparative Analysis with Similar CBP/p300 Bromodomain Inhibitors in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the novel CBP/p300 bromodomain inhibitor, Y08262, with other compounds of the same class, I-CBP112 and CCS1477 (inobrodib). The focus is on their in vivo efficacy in preclinical models of Acute Myeloid Leukemia (AML), offering researchers, scientists, and drug development professionals a comprehensive overview of the current landscape of CBP/p300 bromodomain inhibition in this indication.

Executive Summary

This compound is a potent and selective inhibitor of the CREB-binding protein (CBP) bromodomain, with a reported half-maximal inhibitory concentration (IC50) of 73.1 nM[1]. While its in vitro activity against AML cell lines is promising, to date, no in vivo efficacy data for this compound has been published[1][2]. In contrast, similar CBP/p300 bromodomain inhibitors, I-CBP112 and CCS1477, have demonstrated significant anti-leukemic activity in various in vivo AML models. This report summarizes the available preclinical data for these compounds, providing a benchmark for the potential future in vivo evaluation of this compound.

Data Presentation

Table 1: In Vitro Potency of CBP/p300 Bromodomain Inhibitors
CompoundTargetIC50 (nM)Cell Line(s)Reference
This compound CBP Bromodomain73.1AML Cell Lines[1]
I-CBP112 CBP/p300 Bromodomains~500VariousN/A
CCS1477 (inobrodib) p300/CBP BromodomainsKd = 1.3/1.7N/AN/A
Table 2: Comparative In Vivo Efficacy of CBP/p300 Bromodomain Inhibitors in AML Models
CompoundAnimal ModelCell Line / PdxDosing RegimenKey OutcomesReference
This compound Not ReportedNot ReportedNot ReportedNot Reported[1][2]
I-CBP112 XenotransplantationMLL-AF9+ AML cells (murine)5 µM ex vivo pre-treatment for 72hDelayed disease inductionN/A
CCS1477 (inobrodib) MOLM-16 Xenograft (athymic nude mice)MOLM-165, 10, 20 mg/kg, oral, dailyDose-dependent tumor growth inhibition; tumor regression at 20 mg/kg.N/A
CCS1477 (inobrodib) MLL-AF9 & MLL-AF10 transplantation (syngeneic)N/A30 mg/kg, oral, daily for 42 daysSignificantly prolonged survivalN/A

Experimental Protocols

I-CBP112 Ex Vivo Treatment and Transplantation Model
  • Cell Culture: Murine leukemia blasts harboring the MLL-AF9 fusion oncogene were cultured ex vivo.

  • Treatment: Cells were treated with 5 µM of I-CBP112 or DMSO (vehicle control) for 72 hours.

  • Transplantation: Following treatment, viable cells were counted and transplanted into lethally irradiated syngeneic recipient mice.

  • Monitoring: Mice were monitored for signs of leukemia development, and survival was recorded. The time to disease onset was the primary endpoint.

CCS1477 (inobrodib) MOLM-16 Xenograft Model
  • Cell Line: MOLM-16 human AML cells were used.

  • Animals: Athymic nude mice were utilized for tumor implantation.

  • Tumor Implantation: MOLM-16 cells were implanted subcutaneously into the flanks of the mice.

  • Treatment: Once tumors were established, mice were randomized into treatment groups and received daily oral gavage of CCS1477 at 5, 10, or 20 mg/kg, or vehicle control.

  • Tumor Measurement: Tumor volume was measured regularly using calipers.

  • Endpoint: The study endpoint was typically a predetermined tumor volume or signs of morbidity, at which point the animals were euthanized. Tumor growth inhibition was calculated by comparing the tumor volumes in treated groups to the vehicle control group.

CCS1477 (inobrodib) MLL-AF9/MLL-AF10 Transplantation Model
  • Model Generation: Syngeneic mouse models of AML were established by retroviral transduction of hematopoietic stem and progenitor cells with MLL-AF9 or MLL-AF10 oncogenes, followed by transplantation into recipient mice.

  • Treatment: Once leukemia was established, mice were treated with CCS1477 at 30 mg/kg daily by oral gavage for 42 days.

  • Monitoring and Endpoint: Mice were monitored for survival. The primary endpoint was overall survival, and Kaplan-Meier survival curves were generated.

Mandatory Visualization

G cluster_nucleus Nucleus TF Oncogenic Transcription Factors (e.g., MYC, MYB) CBP_p300 CBP/p300 TF->CBP_p300 recruits Histone Histone Tails CBP_p300->Histone acetylates (HAT activity) Gene Target Gene Promoters (e.g., cell cycle, proliferation) CBP_p300->Gene binds via Bromodomain Transcription Gene Transcription Gene->Transcription This compound This compound / I-CBP112 / CCS1477 This compound->CBP_p300 inhibits Bromodomain binding

Caption: Signaling pathway of CBP/p300 bromodomain inhibitors in AML.

G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis AML Cells AML Cells Implantation Implantation AML Cells->Implantation subcutaneous or intravenous Immunocompromised Mice Immunocompromised Mice Immunocompromised Mice->Implantation Tumor Growth Tumor Growth Implantation->Tumor Growth Drug Administration Drug Administration Tumor Growth->Drug Administration once tumors are established Tumor Volume Measurement Tumor Volume Measurement Drug Administration->Tumor Volume Measurement Survival Monitoring Survival Monitoring Drug Administration->Survival Monitoring Efficacy Assessment Efficacy Assessment Tumor Volume Measurement->Efficacy Assessment Survival Monitoring->Efficacy Assessment

Caption: General workflow for in vivo xenograft studies in AML.

References

Unlocking Synergistic Apoptosis: A Comparative Guide to Y08262 and Venetoclax Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the strategic combination of agents to enhance efficacy and overcome resistance is paramount. This guide provides a comprehensive comparison of the BCL-2 inhibitor, venetoclax, with the novel CBP bromodomain inhibitor, Y08262, focusing on their potential synergistic effects in inducing apoptosis in cancer cells. While direct clinical or preclinical studies on the combination of this compound and venetoclax are not yet available, this guide synthesizes existing data on their individual mechanisms and the known interactions of their respective drug classes to build a strong scientific rationale for their synergistic potential.

Introduction to Monotherapies

Venetoclax , a potent and selective BCL-2 inhibitor, has revolutionized the treatment of certain hematologic malignancies. By binding to the BH3 domain of the anti-apoptotic protein BCL-2, venetoclax liberates pro-apoptotic proteins like BIM, which in turn activate BAX and BAK, leading to mitochondrial outer membrane permeabilization and subsequent caspase-mediated apoptosis. However, resistance to venetoclax can emerge, often driven by the upregulation of other anti-apoptotic proteins, most notably Myeloid Cell Leukemia 1 (MCL-1).

This compound is a potent and selective inhibitor of the CREB-binding protein (CBP) bromodomain, an epigenetic "reader" that plays a crucial role in transcriptional regulation. By inhibiting the CBP bromodomain, this compound can modulate the expression of key genes involved in cell proliferation and survival. Notably, the inhibition of the broader CBP/p300 family has been shown to downregulate the expression of oncogenes such as MYC and anti-apoptotic proteins, including BCL-2 itself.

The Hypothesis: A Synergistic Takedown of Cancer's Survival Mechanisms

The proposed synergistic effect of combining this compound and venetoclax is rooted in a dual-pronged attack on the apoptotic machinery of cancer cells. The central hypothesis is that this compound, by inhibiting the CBP bromodomain, downregulates the expression of key anti-apoptotic proteins, particularly MCL-1, thereby sensitizing cancer cells to the pro-apoptotic effects of venetoclax.

This hypothesis is supported by studies on other epigenetic modulators. For instance, inhibitors of the related bromodomain and extra-terminal domain (BET) family of proteins have been shown to synergize with venetoclax by upregulating the pro-apoptotic protein BIM. Furthermore, a CBP/β-catenin inhibitor has demonstrated synergistic activity with venetoclax by promoting the degradation of MCL-1 protein. While this compound's primary target is the CBP bromodomain, its potential to indirectly affect β-catenin signaling and other pathways that regulate MCL-1 expression provides a strong rationale for this combination.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed synergistic mechanism and a typical experimental workflow to validate this hypothesis.

Synergistic_Mechanism cluster_this compound This compound Action cluster_Venetoclax Venetoclax Action cluster_Apoptosis Apoptotic Cascade This compound This compound CBP CBP Bromodomain This compound->CBP Inhibits Transcription_Factors Transcription Factors (e.g., MYC, β-catenin related) CBP->Transcription_Factors Co-activates MCL1_gene MCL-1 Gene Transcription_Factors->MCL1_gene Promotes Transcription MCL1_protein MCL-1 Protein MCL1_gene->MCL1_protein Translation BAX_BAK BAX/BAK MCL1_protein->BAX_BAK Inhibits Venetoclax Venetoclax BCL2 BCL-2 Venetoclax->BCL2 Inhibits BIM BIM (Pro-apoptotic) Venetoclax->BIM Releases BCL2->BIM Sequesters BIM->BAX_BAK Activates Mitochondria Mitochondria BAX_BAK->Mitochondria Permeabilizes Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Caspases Caspases Cytochrome_c->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Proposed synergistic mechanism of this compound and venetoclax.

Safety Operating Guide

Proper Disposal Procedures for Y08262 Fluff Bandage Roll Gauze

Author: BenchChem Technical Support Team. Date: November 2025

Product "Y08262" has been identified as a McKesson Fluff Bandage Roll Gauze, a non-sterile, 6-ply cotton bandage. As a non-hazardous material in its original state, the primary safety and disposal considerations revolve around its use in a laboratory or clinical setting, where it may become contaminated with biological or chemical materials. Adherence to proper disposal protocols is essential to ensure personnel safety and regulatory compliance.

Product Identification

Identifier Description
This compoundMcKesson Fluff Bandage Roll Gauze, 6-Ply, 2.5" x 3 yards, Non-Sterile

Disposal Procedures

The appropriate disposal procedure for this compound gauze is dictated by its use and potential contamination. Unused, non-contaminated gauze can typically be disposed of as general solid waste. However, in a research, clinical, or drug development setting, it is crucial to manage used gauze according to the nature of the contaminants it has come into contact with.

Workflow for Disposal of this compound Gauze

The following diagram outlines the decision-making process for the proper disposal of this compound gauze after use in a laboratory setting.

G cluster_contaminated Contaminated Waste Stream start This compound Gauze Used is_contaminated Contaminated with Biological or Chemical Hazardous Material? start->is_contaminated is_biohazard Biological Hazard? is_contaminated->is_biohazard Yes non_hazardous Dispose as General Solid Waste is_contaminated->non_hazardous No is_chemical Chemical Hazard? is_biohazard->is_chemical Yes bio_disposal Dispose in Biohazard Waste Container is_biohazard->bio_disposal No chem_disposal Dispose in Designated Chemical Waste Container is_chemical->chem_disposal No mixed_disposal Consult EHS for Mixed Waste Disposal Protocol is_chemical->mixed_disposal Yes

Caption: Decision workflow for the proper disposal of this compound gauze.

Experimental Protocols for Contaminated Gauze

While there are no experimental protocols directly involving the gauze itself, the following outlines the general steps for handling and disposal in a laboratory context.

1. Handling of Biologically Contaminated Gauze:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves and a lab coat. Eye protection should be used if there is a risk of splashing.

  • Containment: Immediately after use, place the contaminated gauze into a designated biohazard bag or a puncture-resistant sharps container if it is saturated and dripping.

  • Storage: Biohazard waste containers should be kept closed and stored in a designated area away from general traffic.

  • Disposal: Follow institutional and local regulations for the disposal of biohazardous waste, which typically involves autoclaving before final disposal.

2. Handling of Chemically Contaminated Gauze:

  • Personal Protective Equipment (PPE): Wear PPE appropriate for the chemical handled. This may include chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

  • Containment: Place the gauze in a designated, labeled container for the specific type of chemical waste (e.g., solvent-contaminated solids, acid-contaminated solids). Do not mix incompatible chemical wastes.

  • Storage: Store chemical waste containers in a well-ventilated, designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

Logical Relationship for Waste Segregation

Proper segregation of waste is critical to ensure safety and compliance. The following diagram illustrates the logical separation of waste streams for this compound gauze.

G cluster_waste_streams Waste Segregation This compound Used this compound Gauze General General Waste This compound->General Non-Contaminated Biohazard Biohazardous Waste This compound->Biohazard Biologically Contaminated Chemical Chemical Waste This compound->Chemical Chemically Contaminated

Caption: Logical flow for segregating used this compound gauze into appropriate waste streams.

By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound fluff bandage roll gauze within a laboratory environment. Always consult your institution's specific EHS guidelines for detailed protocols.

Personal protective equipment for handling Y08262

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Direct safety and handling data for the specific identifier "Y08262" is not available in public safety databases. The identifier appears in research contexts as a novel CBP bromodomain inhibitor for treating Acute Myeloid Leukemia (AML).[1][2][3] Given its nature as a novel research compound, it must be handled with the utmost care, assuming high potency and potential hazards in the absence of a complete Safety Data Sheet (SDS).

This guide provides essential safety and logistical information based on best practices for handling new or uncharacterized chemical compounds in a research and development setting.[4][5] Researchers, scientists, and drug development professionals must supplement this guidance with a thorough risk assessment and adhere to all institutional safety protocols.

I. Personal Protective Equipment (PPE)

The selection of PPE is the last line of defense after engineering and administrative controls are implemented.[6] A risk assessment is required to determine the appropriate PPE for the tasks to be performed.[7] The following table summarizes the minimum recommended PPE for handling compounds like this compound.

Protection Type Recommended Equipment Key Specifications & Rationale
Hand Protection Double Nitrile Gloves or Silver Shield gloves under disposable nitrile gloves.[7]Provides robust protection against incidental contact with potentially potent or uncharacterized compounds.[6][7] Always consult the manufacturer's chemical resistance guide for the specific solvent being used.
Eye & Face Protection ANSI Z87.1-marked Safety Goggles.[7]Protects eyes from chemical splashes, dust, or flying debris. Goggles are preferred over safety glasses for liquid handling.[8]
Face Shield (in addition to goggles).Required when a significant splash hazard is present, such as when pouring large volumes or working with corrosive solutions.[7][8]
Body Protection Fire-Resistant Laboratory Coat.Protects skin and clothing from splashes and spills.[8][9] Flame-resistant material is recommended when working with flammable solvents.[9]
Respiratory Protection N95 Respirator or higher (e.g., half-mask, full-face).Necessary when working with volatile chemicals, powders that can be aerosolized, or in areas with insufficient ventilation.[8][10] The specific type depends on the compound's toxicity and concentration.
Foot Protection Closed-Toe Shoes.Prevents injuries from dropped objects or chemical spills.[8]

II. Operational Plan: Handling & Preparation

Adherence to standardized handling procedures is critical to minimize exposure and maintain compound integrity.

Experimental Protocol: Weighing and Solubilizing a Novel Compound

  • Preparation:

    • Ensure all work with solid this compound is conducted within a certified chemical fume hood or other ventilated enclosure to minimize inhalation risk.[10]

    • Assemble all necessary equipment: appropriate PPE, analytical balance, weighing paper or tared container, dedicated spatula, and pre-labeled, sealable container for the final solution.[4]

    • Label the final container clearly with the compound ID (this compound), intended concentration, solvent, and preparation date.[4][5]

  • Weighing:

    • Don all required PPE as specified in the table above.

    • Use a dedicated spatula to carefully transfer the desired amount of this compound powder onto the weighing paper or into the tared container on the balance.[4]

    • Immediately close the primary container of the compound to prevent contamination or release.[4]

  • Solubilization:

    • Transfer the weighed compound into the pre-labeled final container.

    • Slowly add the desired solvent (e.g., DMSO, Methanol) to the container to avoid splashing.[4]

    • Securely cap the container before any mixing. If needed, use a vortex mixer or sonicator to ensure complete dissolution.[4]

  • Post-Procedure:

    • Clean the spatula and work surfaces with an appropriate solvent or disinfectant.[5]

    • Dispose of all contaminated disposable materials (e.g., gloves, weighing paper, pipette tips) in a designated hazardous waste container.[4]

III. Disposal Plan

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.[5][10]

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and vials, must be disposed of in a clearly labeled hazardous waste container.[4][11]

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste bottle.[4] Segregate waste streams based on chemical compatibility to prevent dangerous reactions.[10][12]

  • Regulatory Compliance: All waste disposal must be carried out in strict accordance with institutional, local, state, and federal regulations (e.g., EPA, RCRA).[11] Arrange for regular pickup by authorized chemical waste management services.[10]

IV. Emergency Procedures

Familiarize yourself with the location and operation of all safety equipment before beginning work.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[4] Seek medical attention.

  • Eye Contact: Flush eyes immediately with an eyewash station for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.[4] Seek medical attention.

  • Spill: For small, manageable spills, alert colleagues, ensure full PPE is worn, and use an appropriate chemical spill kit.[4] For large spills, evacuate the area and contact your institution's environmental health and safety office immediately.[4]

PPE_Decision_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Start: Handling this compound RiskAssess Perform Risk Assessment: - Review available data - Assume high potency - Identify potential routes of exposure Start->RiskAssess IsPowder Is the compound a powder or volatile? RiskAssess->IsPowder IsSplash Is there a splash hazard? IsPowder->IsSplash No AddRespirator Add Respirator (N95 or higher) IsPowder->AddRespirator Yes BasePPE Minimum PPE: - Lab Coat - Double Nitrile Gloves - Safety Goggles IsSplash->BasePPE No AddFaceShield Add Face Shield IsSplash->AddFaceShield Yes Proceed Proceed with work using selected PPE BasePPE->Proceed AddRespirator->IsSplash AddFaceShield->BasePPE

Caption: PPE selection workflow for handling novel chemical compounds.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.